Product packaging for Dasatinib carbaldehyde(Cat. No.:)

Dasatinib carbaldehyde

カタログ番号: B10854316
分子量: 472.0 g/mol
InChIキー: BKDGDNUWAYNWBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Dasatinib carbaldehyde (CAS 2112837-79-1) is a key chemical building block derived from the potent tyrosine kinase inhibitor Dasatinib (BMS-354825). It is specifically designed and used in chemical biology and drug discovery research for the development of Proteolysis-Targeting Chimeras (PROTACs). In these applications, it functions as the ABL kinase-binding moiety, which can be linked via its aldehyde group to E3 ubiquitin ligase ligands to form bifunctional molecules known as Specific Non-genetic IAP-dependent Protein Erasers (SNIPERs). These chimeric molecules facilitate the targeted ubiquitination and subsequent degradation of ABL kinases by the proteasome, offering a novel strategy for inhibiting oncogenic signaling pathways beyond traditional occupancy-based inhibition. Dasatinib itself is a well-characterized, multi-targeted inhibitor of several oncogenic kinases, including BCR-ABL and the Src family of kinases (SFKs), which contributes to the high binding affinity and specificity of its derivative. This compound is for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22ClN7O2S B10854316 Dasatinib carbaldehyde

3D Structure

Interactive Chemical Structure Model





特性

分子式

C21H22ClN7O2S

分子量

472.0 g/mol

IUPAC名

N-(2-chloro-6-methylphenyl)-2-[[6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H22ClN7O2S/c1-13-4-3-5-15(22)19(13)27-20(31)16-11-23-21(32-16)26-17-10-18(25-14(2)24-17)29-8-6-28(12-30)7-9-29/h3-5,10-12H,6-9H2,1-2H3,(H,27,31)(H,23,24,25,26)

InChIキー

BKDGDNUWAYNWBA-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C=O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Dasatinib Carbaldehyde: Structure, Properties, and Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dasatinib carbaldehyde, a key chemical entity in the development of novel therapeutics based on targeted protein degradation. This document details its chemical structure, physicochemical properties, and its role as a potent warhead in the design of Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).

Chemical Structure and Properties

This compound, systematically named N-(2-chloro-6-methylphenyl)-2-((6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, is a derivative of the well-known tyrosine kinase inhibitor, Dasatinib. The key structural feature is the presence of a carbaldehyde group on the piperazine (B1678402) ring, which serves as a reactive handle for conjugation to linker molecules in the synthesis of PROTACs and SNIPERs.

Chemical Structure:

this compound chemical structure

Physicochemical Properties of this compound

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these properties are predicted and should be confirmed experimentally.

PropertyValueSource
IUPAC Name N-(2-chloro-6-methylphenyl)-2-((6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide[1]
Synonyms BMS-354825 carbaldehyde, PROTAC ABL binding moiety 4[1]
CAS Number 2112837-79-1[1]
Molecular Formula C21H22ClN7O2S[1]
Molecular Weight 471.96 g/mol [1]
Exact Mass 471.1244[1]
Appearance Solid-
Solubility Soluble in DMSO[1]
Storage Conditions Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1]
Relative Density (Predicted) 1.484 g/cm³[2]
Elemental Analysis C, 53.44%; H, 4.70%; Cl, 7.51%; N, 20.77%; O, 6.78%; S, 6.79%[1]

Synthesis of this compound

Proposed Synthetic Route:

A potential synthetic strategy would involve the synthesis of the core Dasatinib structure, followed by a formylation step. A key intermediate would be N-(2-chloro-6-methylphenyl)-2-((6-(piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. This intermediate could then be formylated to yield this compound.

Key Reaction Steps:

  • Synthesis of the thiazole (B1198619) carboxamide core: This can be achieved through the reaction of 2-aminothiazole-5-carboxylic acid with 2-chloro-6-methylaniline.[3][4][5]

  • Coupling with the pyrimidine (B1678525) moiety: The thiazole intermediate is then coupled with a di-substituted pyrimidine, such as 4,6-dichloro-2-methylpyrimidine.

  • Introduction of the piperazine ring: The remaining chloro-substituent on the pyrimidine ring is displaced by piperazine.

  • Formylation of the piperazine ring: The secondary amine of the piperazine ring is then formylated to introduce the carbaldehyde group. This can be achieved using a variety of formylating agents, such as formic acid or a Vilsmeier-Haack reagent.

Biological Activity and Mechanism of Action

This compound serves as the "warhead" component of heterobifunctional molecules known as PROTACs and SNIPERs.[6][7] These molecules are designed to induce the degradation of specific target proteins within the cell.

In the context of cancer therapy, this compound is utilized to target the oncogenic BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML).[7][8] The Dasatinib moiety of the PROTAC/SNIPER binds with high affinity to the ATP-binding site of the ABL kinase domain of BCR-ABL.[8]

The other end of the PROTAC/SNIPER molecule is conjugated to a ligand that recruits an E3 ubiquitin ligase. In the case of SNIPERs developed by Shibata et al., a derivative of LCL161 is used to recruit Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1 and XIAP, which function as E3 ligases.[8][9]

The formation of a ternary complex between BCR-ABL, the SNIPER molecule, and the E3 ligase leads to the ubiquitination of BCR-ABL. This polyubiquitin (B1169507) chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the BCR-ABL protein.[10][11]

Signaling Pathway

The degradation of the BCR-ABL protein by a this compound-containing SNIPER effectively shuts down the downstream signaling pathways that are constitutively activated by this oncogenic kinase. This includes the inhibition of phosphorylation of key signaling proteins such as STAT5 and CrkL, which are crucial for the proliferation and survival of CML cells.[8][10]

BCR_ABL_Signaling_Pathway cluster_SNIPER_Action SNIPER(ABL)-39 Action cluster_Ubiquitination Ternary Complex Formation & Ubiquitination cluster_Downstream_Signaling Downstream Signaling BCR_ABL BCR-ABL SNIPER SNIPER(ABL)-39 (this compound-linker-IAP ligand) BCR_ABL->SNIPER IAP cIAP1/XIAP (E3 Ligase) IAP->SNIPER Proteasome Proteasome BCR_ABL_active Active BCR-ABL Proteasome->BCR_ABL_active Inhibits by Degradation Ub Ubiquitin Ubiquitinated_BCR_ABL Ubiquitinated BCR-ABL Ub->Ubiquitinated_BCR_ABL Ubiquitinated_BCR_ABL->Proteasome Degradation STAT5 STAT5 pSTAT5 p-STAT5 Cell_Proliferation Cell Proliferation & Survival pSTAT5->Cell_Proliferation CrkL CrkL pCrkL p-CrkL pCrkL->Cell_Proliferation BCR_ABL_active->STAT5 Phosphorylates BCR_ABL_active->CrkL Phosphorylates PROTAC_Development_Workflow cluster_Design 1. Design & Synthesis cluster_Evaluation 2. In Vitro & Cellular Evaluation cluster_Optimization 3. Optimization Design Rational Design: - Target (BCR-ABL) - E3 Ligase (IAP) - Linker Optimization Synthesis Chemical Synthesis: - this compound (Warhead) - Linker - E3 Ligase Ligand Design->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Binding_Assay Binding Assays: - Target Engagement - E3 Ligase Binding Purification->Binding_Assay Degradation_Assay Cellular Degradation Assay (Western Blot) Binding_Assay->Degradation_Assay Downstream_Signaling Downstream Signaling Analysis (p-STAT5, p-CrkL) Degradation_Assay->Downstream_Signaling Functional_Assay Functional Assays: - Cell Viability (MTT) - Apoptosis (FACS) Downstream_Signaling->Functional_Assay SAR Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR SAR->Design Iterative Optimization

References

An In-depth Technical Guide to the Synthesis of Dasatinib Carbaldehyde from Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). During drug development and manufacturing, it is crucial to identify, synthesize, and characterize potential impurities and metabolites to ensure the safety and efficacy of the final drug product. One such potential impurity or metabolite is Dasatinib carbaldehyde, which can be formed by the oxidation of the primary alcohol of the 2-hydroxyethyl group on the piperazine (B1678402) ring of Dasatinib.

This technical guide provides a detailed, proposed methodology for the synthesis of this compound from Dasatinib. As no specific literature for this direct conversion is readily available, this guide outlines a robust synthetic route based on well-established, mild, and selective oxidation methods compatible with the complex, multifunctional nature of the Dasatinib molecule. The primary method detailed is the Swern oxidation, known for its high chemoselectivity and tolerance of sensitive functional groups.[1][2][3]

Proposed Synthetic Pathway: Oxidation of Dasatinib

The core transformation is the selective oxidation of the primary alcohol in Dasatinib to an aldehyde. The reaction must be performed under mild conditions to avoid side reactions with the numerous other functional groups present in the molecule, such as the secondary and tertiary amines, the amide linkage, and the aromatic systems.

Reaction Scheme:

(Note: A placeholder is used for the this compound structure image. The reaction involves the conversion of the terminal -CH₂OH group to a -CHO group.)

Methodology Selection

Given the sensitive nature of Dasatinib, a highly selective and mild oxidation method is paramount.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by the addition of a hindered organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[4] It is renowned for its ability to oxidize primary alcohols to aldehydes with minimal side reactions and without over-oxidation to carboxylic acids.[2] Its broad functional group compatibility makes it an ideal candidate for this synthesis.[1]

  • Alternative Methods:

    • Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent that operates under neutral, room-temperature conditions, offering high selectivity and a simple workup.[5][6][7]

    • TEMPO-catalyzed Oxidation: Using a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical with a co-oxidant, this method is highly selective for primary alcohols.[8][9][10]

The Swern oxidation is selected for the detailed protocol due to its extensive validation in complex molecule synthesis and its high reliability.

Experimental Protocol: Swern Oxidation

This protocol provides a detailed procedure for the synthesis of this compound on a laboratory scale.

1. Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
DasatinibC₂₂H₂₆ClN₇O₂S488.001.01.0488 mg
Oxalyl Chloride(COCl)₂126.932.22.2154 µL
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.134.44.4312 µL
Triethylamine (TEA)(C₂H₅)₃N101.195.05.0697 µL
Dichloromethane (B109758) (DCM), anhydrousCH₂Cl₂84.93--30 mL
Saturated aq. NH₄ClNH₄Cl---20 mL
Saturated aq. NaHCO₃NaHCO₃---20 mL
BrineNaCl---20 mL
Anhydrous Sodium Sulfate (B86663)Na₂SO₄142.04--As needed

2. Step-by-Step Procedure

a) Reaction Setup:

  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Place the flask in a dry ice/acetone bath.

  • Add anhydrous dichloromethane (20 mL) to the flask and cool to -78 °C with stirring.

b) DMSO Activation:

  • In the cooled DCM, add dimethyl sulfoxide (4.4 equiv, 312 µL).

  • Slowly add oxalyl chloride (2.2 equiv, 154 µL) dropwise over 10 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO, CO₂) will be observed.

  • Stir the resulting colorless solution for 15 minutes at -78 °C.

c) Addition of Dasatinib:

  • Dissolve Dasatinib (1.0 equiv, 488 mg) in anhydrous DCM (10 mL).

  • Add the Dasatinib solution dropwise to the activated DMSO mixture over 20 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

d) Aldehyde Formation:

  • Slowly add triethylamine (5.0 equiv, 697 µL) dropwise to the reaction mixture. A thick white precipitate (triethylammonium chloride) will form.

  • Continue stirring at -78 °C for 15 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45-60 minutes.

e) Work-up and Extraction:

  • Quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 20 mL of saturated aqueous NH₄Cl, 20 mL of saturated aqueous NaHCO₃, and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

f) Purification:

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with 1% triethylamine) to isolate the pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

3. Characterization The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the presence of the aldehyde proton (~9-10 ppm) and the disappearance of the alcohol methylene (B1212753) protons.

  • Mass Spectrometry (MS): To verify the molecular weight of the product (C₂₂H₂₄ClN₇O₂S, MW: 486.00).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Data Summary

ParameterValue/Description
Reactant Dasatinib
Product This compound
Oxidizing System DMSO, Oxalyl Chloride, Triethylamine
Solvent Dichloromethane (DCM)
Temperature -78 °C to Room Temperature
Reaction Time ~2.5 hours
Work-up Aqueous wash and extraction
Purification Flash Column Chromatography
Expected Yield 60-80%
Expected Purity >95% (after chromatography)

Visualizations

Chemical Reaction Pathway

G Dasatinib Dasatinib (-CH₂-CH₂-OH) DMSO_Activation DMSO + (COCl)₂ -78°C, DCM Alkoxysulfonium Alkoxysulfonium Ion Intermediate DMSO_Activation->Alkoxysulfonium Reacts with Dasatinib Base_Addition Triethylamine (TEA) -78°C to RT Product This compound (-CH₂-CHO) Base_Addition->Product Elimination

Caption: Signaling pathway of the Swern oxidation of Dasatinib.

Experimental Workflow

G start Start setup Setup Reaction Vessel Cool to -78°C start->setup activate Activate DMSO with Oxalyl Chloride setup->activate add_dasatinib Add Dasatinib Solution activate->add_dasatinib react_1 Stir for 1 hour at -78°C add_dasatinib->react_1 add_base Add Triethylamine react_1->add_base warm_up Warm to Room Temperature add_base->warm_up quench Quench with Water warm_up->quench extract Extract & Wash Organic Layer quench->extract dry Dry & Concentrate extract->dry purify Purify via Chromatography dry->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: Step-by-step workflow for this compound synthesis.

Safety Precautions

  • Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The Swern oxidation reaction produces carbon monoxide (CO) and carbon dioxide (CO₂) gas, as well as foul-smelling dimethyl sulfide (B99878) (DMS). The entire procedure must be performed in a fume hood.

  • The reaction is highly exothermic during the addition of oxalyl chloride and must be strictly controlled at low temperatures to prevent runaway reactions.

  • Used glassware should be rinsed with a bleach solution to oxidize the residual dimethyl sulfide, mitigating its unpleasant odor.[1]

Conclusion

This guide presents a comprehensive and technically detailed protocol for the synthesis of this compound from Dasatinib using the Swern oxidation. This method is proposed based on its proven mildness and high chemoselectivity, which are essential for reactions involving complex pharmaceutical molecules. The provided experimental details, data tables, and workflow diagrams offer a clear and actionable plan for researchers and drug development professionals to produce this important related compound for analytical, metabolic, or impurity profiling studies.

References

The Role of Dasatinib Carbaldehyde in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dasatinib (B193332) carbaldehyde has emerged as a critical chemical tool in the field of targeted protein degradation, a revolutionary strategy in drug discovery. This technical guide provides an in-depth overview of its application in research, focusing on its role as a potent warhead for the development of Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules are designed to selectively eliminate the oncogenic BCR-ABL fusion protein, a key driver in certain types of leukemia.

Core Concept: From Inhibition to Degradation

Dasatinib is a well-established tyrosine kinase inhibitor (TKI) that targets multiple kinases, including BCR-ABL and the Src family kinases.[1][2] By binding to the ATP-binding site of these kinases, Dasatinib effectively blocks their downstream signaling pathways, which are crucial for cancer cell proliferation and survival.[1]

Dasatinib carbaldehyde is a derivative of Dasatinib, featuring a reactive aldehyde group. This functional group serves as a chemical handle, allowing for its conjugation to a linker molecule connected to an E3 ubiquitin ligase or IAP ligand.[2][3] This transforms the molecule from a simple inhibitor into a potent degrader. Instead of merely blocking the target protein's function, the resulting PROTAC or SNIPER hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the complete removal of the target protein.

Mechanism of Action: Hijacking the Cellular Machinery

The primary use of this compound in research is as the "warhead" component of PROTACs and SNIPERs designed to target BCR-ABL for degradation.[2][3]

PROTAC-Mediated Degradation

A Dasatinib-based PROTAC consists of three key components:

  • Dasatinib moiety: Binds specifically to the BCR-ABL kinase domain.

  • E3 Ligase Ligand: Recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

  • Linker: A chemical tether that connects the Dasatinib moiety to the E3 ligase ligand.

The PROTAC molecule facilitates the formation of a ternary complex between the BCR-ABL protein and the recruited E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome.

SNIPER-Mediated Degradation

SNIPERs operate on a similar principle but utilize ligands for Inhibitor of Apoptosis Proteins (IAPs) instead of E3 ligases like CRBN or VHL.

  • Dasatinib moiety: Binds to the BCR-ABL kinase.

  • IAP Ligand: Recruits an IAP, such as cIAP1 or XIAP.

  • Linker: Connects the two active moieties.

This complex formation leads to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.

Quantitative Data on Dasatinib-Based Degraders

The efficacy of Dasatinib-based PROTACs and SNIPERs is typically quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize key quantitative data for representative Dasatinib-based degraders.

Degrader NameE3 Ligase/IAP LigandTarget ProteinCell LineDC50 (nM)IC50 (nM)Reference
PROTACs
DAS-6-2-2-6-CRBNCereblon (CRBN)BCR-ABLK562~254.4[4]
SIAIS178Von Hippel-Lindau (VHL)BCR-ABLK5628.524.0[5]
SNIPERs
SNIPER(ABL)-39LCL161 derivative (IAP)BCR-ABLK562~10~10[6]

Experimental Protocols

Representative Synthesis of this compound

Disclaimer: The following is a representative protocol and may require optimization.

  • Step 1: Synthesis of Dasatinib: Dasatinib can be synthesized following established literature procedures, for example, through the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with a suitably functionalized pyrimidine (B1678525) derivative.

  • Step 2: Oxidation of the Hydroxyl Group:

    • Dissolve Dasatinib in a suitable anhydrous solvent (e.g., dichloromethane).

    • Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with an appropriate reagent (e.g., sodium thiosulfate (B1220275) for DMP oxidation).

    • Perform an aqueous workup to remove inorganic byproducts.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

General Protocol for the Synthesis of a this compound-Based PROTAC/SNIPER

The aldehyde functionality of this compound allows for various conjugation strategies. One common method is reductive amination to connect to a linker containing a primary amine.

  • Step 1: Linker Synthesis: Synthesize a linker molecule with a primary amine at one end and a functional group for attachment to the E3 ligase/IAP ligand at the other end.

  • Step 2: Reductive Amination:

    • Dissolve this compound and the amine-functionalized linker in a suitable solvent (e.g., dichloroethane or methanol).

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to the mixture.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting Dasatinib-linker conjugate by chromatography.

  • Step 3: Conjugation to E3 Ligase/IAP Ligand:

    • The purified Dasatinib-linker conjugate, now bearing a reactive group at the other end of the linker, is reacted with the E3 ligase or IAP ligand. The specific reaction will depend on the functional groups involved (e.g., amide bond formation, click chemistry).

    • Purify the final PROTAC or SNIPER molecule using high-performance liquid chromatography (HPLC).

    • Characterize the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Pathways and Workflows

Signaling Pathway of BCR-ABL and its Inhibition/Degradation

BCR_ABL_Signaling cluster_cell Cancer Cell cluster_downstream Downstream Signaling cluster_intervention Therapeutic Intervention BCR_ABL BCR-ABL (Oncogenic Kinase) STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation CrkL->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation Dasatinib Dasatinib (Inhibitor) Dasatinib->BCR_ABL Inhibits Dasatinib_PROTAC Dasatinib-PROTAC/SNIPER (Degrader) Dasatinib_PROTAC->BCR_ABL Induces Degradation

Caption: BCR-ABL signaling pathway and points of intervention.

Experimental Workflow for PROTAC/SNIPER Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis of Components cluster_conjugation Conjugation Steps cluster_characterization Characterization Dasatinib_Carbaldehyde Dasatinib Carbaldehyde (Warhead) Reductive_Amination Reductive Amination (this compound + Linker) Dasatinib_Carbaldehyde->Reductive_Amination Linker_Amine Linker with Amine Group Linker_Amine->Reductive_Amination E3_Ligand E3 Ligase/IAP Ligand Final_Conjugation Final Conjugation (Dasatinib-Linker + E3 Ligand) E3_Ligand->Final_Conjugation Purification1 Purification (Column Chromatography) Reductive_Amination->Purification1 Purification1->Final_Conjugation Purification2 Final Purification (HPLC) Final_Conjugation->Purification2 Final_Product Dasatinib-PROTAC/SNIPER Purification2->Final_Product Analysis LC-MS & NMR Analysis Final_Product->Analysis

Caption: General workflow for Dasatinib-based degrader synthesis.

Logical Relationship of PROTAC/SNIPER Action

PROTAC_Action_Logic cluster_components Molecular Components cluster_process Cellular Process cluster_outcome Outcome PROTAC Dasatinib-PROTAC/ SNIPER Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex BCR_ABL BCR-ABL (Target Protein) BCR_ABL->Ternary_Complex E3_Ligase E3 Ligase/ IAP E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of BCR-ABL Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degradation BCR-ABL Eliminated Proteasome->Degradation

Caption: Logical flow of targeted protein degradation.

Conclusion

This compound serves as a powerful and versatile tool for researchers in the development of novel therapeutics based on targeted protein degradation. Its high affinity for the BCR-ABL kinase makes it an excellent warhead for constructing potent and selective PROTAC and SNIPER degraders. The ability to induce the physical elimination of oncogenic proteins, rather than simply inhibiting them, offers a promising strategy to overcome drug resistance and improve therapeutic outcomes in cancer treatment. Further research into optimizing linker chemistry and exploring new E3 ligase and IAP ligands will continue to expand the utility of this compound in the ever-evolving landscape of drug discovery.

References

Dasatinib Carbaldehyde and its Interaction with ABL Kinase: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent, orally active, small-molecule inhibitor of multiple tyrosine kinases, most notably the BCR-ABL kinase, which is a key driver in chronic myeloid leukemia (CML), and the Src family of kinases.[1][2][3] Its derivative, Dasatinib carbaldehyde, has gained prominence as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][7] In this application, this compound serves as the binding moiety that specifically targets the ABL kinase, tethering it to an E3 ubiquitin ligase to induce its degradation.[4][5] While direct quantitative data on the binding affinity of this compound to ABL kinase is not extensively available in the public domain, the well-documented high affinity of its parent compound, Dasatinib, provides a strong basis for its efficacy in this role. This technical guide will delve into the binding characteristics of Dasatinib with the ABL kinase, present relevant experimental protocols for assessing such interactions, and illustrate the associated signaling pathways.

Quantitative Analysis of Dasatinib Binding to ABL Kinase

The inhibitory potency of Dasatinib against ABL kinase has been extensively characterized. The following table summarizes key quantitative metrics from various studies, providing a comparative overview of its binding affinity.

ParameterValueKinase TargetCell Line/SystemReference
IC50<1.0 nMBcr-AblK562 cells[2]
IC500.6 nMAblNot specified[1]
IC503.0 nMBcr-AblNot specified[3]
IC5014 nMAblIn vitro kinase assay[8]
IC50<0.45 nMAblNot specified[9]
Ki30 pMBcr-AblNot specified[2]

IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Ki: The inhibition constant, indicating the intrinsic binding affinity of the inhibitor to the kinase.

Experimental Protocols for Determining ABL Kinase Inhibition

The determination of a compound's binding affinity to ABL kinase typically involves in vitro kinase assays and cell-based assays. Below are generalized protocols based on established methodologies.[8][10]

In Vitro ABL Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ABL kinase.

Materials:

  • Recombinant full-length c-ABL kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Specific ABL substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)

  • Test inhibitor (e.g., Dasatinib) at various concentrations

  • Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter molecule)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • In a microplate, add the ABL kinase, the substrate peptide, and the test inhibitor at different concentrations.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagent that specifically binds to the phosphorylated substrate.

  • Measure the signal using a microplate reader. The signal intensity is inversely proportional to the kinase inhibition.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based BCR-ABL Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cells that are dependent on BCR-ABL activity, such as the K562 cell line.[2][11]

Materials:

  • K562 human chronic myelogenous leukemia cells

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • Test inhibitor (e.g., Dasatinib) at various concentrations

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed K562 cells into a 96-well microplate at a specific density.

  • Allow the cells to attach and grow for 24 hours.

  • Add serial dilutions of the test inhibitor to the wells.

  • Incubate the cells with the inhibitor for a defined period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader. The signal is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to untreated control cells.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of ABL kinase inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions mix_reagents Combine Kinase, Substrate, and Inhibitor prep_inhibitor->mix_reagents prep_reagents Prepare Kinase, Substrate, and ATP prep_reagents->mix_reagents start_reaction Initiate with ATP mix_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction with EDTA incubation->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Measure Signal add_detection->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for an in vitro ABL kinase inhibition assay.

abl_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcr_abl BCR-ABL stat5 STAT5 bcr_abl->stat5 P pi3k PI3K/Akt bcr_abl->pi3k P ras Ras/MAPK bcr_abl->ras P crkl CrkL bcr_abl->crkl P proliferation Cell Proliferation & Survival stat5->proliferation apoptosis_inhibition Inhibition of Apoptosis pi3k->apoptosis_inhibition ras->proliferation crkl->proliferation dasatinib Dasatinib dasatinib->bcr_abl Inhibits

References

The Role of Dasatinib Carbaldehyde in SNIPER Technology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of dasatinib (B193332) carbaldehyde in Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) technology. SNIPERs represent a novel class of therapeutic agents that induce targeted protein degradation. This document details the core technology, quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction to SNIPER Technology

Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) technology is a targeted protein degradation strategy that utilizes chimeric molecules to eliminate specific proteins of interest (POIs) from cells.[1] These bifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP) family. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The general mechanism of SNIPERs involves the formation of a ternary complex between the SNIPER molecule, the target protein, and an IAP E3 ligase (such as cIAP1 or XIAP). This complex facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Dasatinib Carbaldehyde: The Targeting Moiety

Dasatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, a key driver in chronic myeloid leukemia (CML). In the context of SNIPER technology, a modified form of dasatinib, This compound , serves as the "warhead" or targeting ligand for the BCR-ABL oncoprotein.

This compound is chemically known as N-(2-chloro-6-methylphenyl)-2-((6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. The critical feature of this molecule is the carbaldehyde group (-CHO), which provides a reactive handle for conjugation to a linker molecule. This linker, in turn, is attached to an IAP ligand, completing the SNIPER construct.

Chemical Structure of this compound:

  • CAS Number: 2112837-79-1

  • Molecular Formula: C₂₁H₂₂ClN₇O₂S

  • Molecular Weight: 471.96 g/mol

Quantitative Data: Efficacy of Dasatinib-Based SNIPERs

The efficacy of SNIPERs is typically quantified by their DC₅₀ (concentration for 50% degradation) and IC₅₀ (concentration for 50% inhibition of cell growth) values. Below is a summary of reported data for various SNIPER(ABL) compounds, including those utilizing dasatinib as the targeting ligand.

CompoundABL InhibitorIAP LigandLinkerDC₅₀ (BCR-ABL)IC₅₀ (K562 cells)Reference
SNIPER(ABL)-039 DasatinibLCL161 derivativePEG10 nM~10 nM[2][3][4]
SNIPER(ABL)-019 DasatinibMV-1Not Specified0.3 µMNot Reported[5]
SNIPER(ABL)-058 ImatinibLCL161 derivativeNot Specified10 µMNot Reported
SNIPER(ABL)-024 GNF5LCL161 derivativeNot Specified5 µMNot Reported
SNIPER(ABL)-033 HG-7-85-01LCL161 derivativeNot Specified0.3 µMNot Reported
SNIPER(ABL)-044 HG-7-85-01BestatinNot Specified10 µMNot Reported[5]
SNIPER(ABL)-047 HG-7-85-01MV-1Not Specified2 µMNot Reported[5]
SNIPER(ABL)-013 GNF5BestatinNot Specified20 µMNot Reported[5]
SNIPER(ABL)-015 GNF5MV-1Not Specified5 µMNot Reported[5]
SNIPER(ABL)-050 ImatinibMV-1Not SpecifiedNot ReportedNot Reported[5]

Signaling Pathways and Mechanism of Action

Dasatinib-based SNIPERs primarily target the BCR-ABL signaling pathway, which is constitutively active in CML and drives cell proliferation and survival. By inducing the degradation of the BCR-ABL fusion protein, these SNIPERs effectively shut down downstream signaling cascades.

SNIPER_Mechanism cluster_SNIPER SNIPER Molecule cluster_Cell Cellular Environment Dasatinib Dasatinib Carbaldehyde Linker Linker BCR_ABL BCR-ABL (Target Protein) Dasatinib->BCR_ABL Binds IAP_Ligand IAP Ligand IAP IAP E3 Ligase (cIAP1/XIAP) IAP_Ligand->IAP Recruits BCR_ABL->IAP Forms Ternary Complex Proteasome 26S Proteasome BCR_ABL->Proteasome Degradation IAP->BCR_ABL Ubiquitination Ub Ubiquitin

Caption: Mechanism of Action of a Dasatinib-Based SNIPER.

The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, including the phosphorylation of STAT5 and CrkL, ultimately resulting in the suppression of CML cell proliferation.

BCR_ABL_Signaling cluster_downstream Downstream Effectors BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates CrkL CrkL BCR_ABL->CrkL Phosphorylates PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK pSTAT5 pSTAT5 pCrkL pCrkL Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation pSTAT5->Proliferation pCrkL->Proliferation Dasatinib_SNIPER Dasatinib SNIPER Dasatinib_SNIPER->BCR_ABL Induces Degradation

Caption: BCR-ABL Signaling Pathway and Inhibition by Dasatinib SNIPER.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of dasatinib-based SNIPERs.

Synthesis of Dasatinib-Based SNIPERs

A general synthetic scheme for dasatinib-based SNIPERs involves three main steps: synthesis of the this compound warhead, synthesis of the IAP ligand-linker moiety, and finally, the conjugation of these two components.

A. Synthesis of this compound (Illustrative)

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature. However, it can be conceptually derived from the synthesis of dasatinib. The synthesis would likely involve the preparation of a piperazine (B1678402) intermediate containing a protected aldehyde or a precursor that can be converted to an aldehyde in the final steps.

B. Conjugation of this compound to an IAP Ligand-Linker

The conjugation of the this compound to an amine-functionalized IAP ligand-linker can be achieved through reductive amination.

  • Dissolve this compound and the amine-containing IAP ligand-linker in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and purify the final SNIPER product using column chromatography or preparative high-performance liquid chromatography (HPLC).

Synthesis_Workflow cluster_synthesis SNIPER Synthesis Workflow Start_DC Dasatinib Precursor Dasatinib_Carb This compound Start_DC->Dasatinib_Carb Synthesis Conjugation Reductive Amination Dasatinib_Carb->Conjugation Start_IL IAP Ligand Precursor IAP_Linker IAP Ligand-Linker Start_IL->IAP_Linker Synthesis & Linker Attachment IAP_Linker->Conjugation Purification Purification (HPLC) Conjugation->Purification Final_SNIPER Dasatinib-based SNIPER Purification->Final_SNIPER

Caption: General Synthesis Workflow for Dasatinib-Based SNIPERs.

Western Blot Analysis of Protein Degradation

This protocol is for assessing the degradation of a target protein (e.g., BCR-ABL) in cultured cells following treatment with a SNIPER molecule.

  • Cell Culture and Treatment:

    • Plate cells (e.g., K562 human CML cells) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the SNIPER compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Sample Preparation:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ABL) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Western_Blot_Workflow cluster_wb Western Blot Workflow Cell_Culture 1. Cell Culture & Treatment with SNIPER Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Detection & Analysis Secondary_Ab->Detection

Caption: Experimental Workflow for Western Blot Analysis.

In Vivo Ubiquitination Assay

This assay is used to confirm that the SNIPER-mediated protein degradation occurs via the ubiquitin-proteasome system.

  • Cell Transfection and Treatment:

    • Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein (e.g., HA-tagged BCR-ABL) and His-tagged ubiquitin.

    • After 24 hours, treat the cells with the SNIPER compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis under Denaturing Conditions:

    • Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) and heat to dissociate protein-protein interactions.

    • Dilute the lysate with a non-denaturing buffer containing Triton X-100.

  • Pull-down of Ubiquitinated Proteins:

    • Incubate the cell lysate with Ni-NTA agarose (B213101) beads to pull down the His-tagged ubiquitinated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in sample buffer.

    • Analyze the eluates by western blotting using an antibody against the target protein (e.g., anti-HA) to detect the polyubiquitinated forms, which will appear as a high-molecular-weight smear.

Conclusion

This compound plays a pivotal role in the design and function of SNIPERs aimed at degrading the oncoprotein BCR-ABL. By serving as a high-affinity targeting ligand, it enables the recruitment of the cellular degradation machinery to a specific pathogenic protein. The modular nature of SNIPER technology, allowing for the combination of different targeting ligands, linkers, and IAP ligands, offers a versatile platform for the development of novel therapeutics for cancer and other diseases driven by aberrant protein expression. The experimental protocols and data presented in this guide provide a framework for the evaluation and optimization of such targeted protein degraders.

References

Dasatinib carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Dasatinib (B193332) carbaldehyde, a key chemical entity in targeted protein degradation research. It details its physicochemical properties, mechanism of action, and provides conceptual experimental workflows and signaling pathway diagrams to support further research and development.

Physicochemical Properties of Dasatinib Carbaldehyde

This compound serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its quantitative data are summarized below for easy reference.

PropertyValueReference
CAS Number 2112837-79-1[1][2][3][4][5]
Molecular Weight 471.96 g/mol [1][2][3][4][5]
Molecular Formula C21H22ClN7O2S[3][4][6]

Experimental Workflow: Synthesis of a Dasatinib-Based PROTAC

The following diagram outlines a generalized experimental workflow for the synthesis and characterization of a PROTAC utilizing this compound as the target-binding moiety. This process involves the chemical ligation of the Dasatinib moiety to a linker and subsequently to an E3 ligase ligand, followed by purification and characterization steps.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Dasatinib_carbaldehyde This compound Ligation_1 Ligation Step 1: Dasatinib-Linker Conjugation Dasatinib_carbaldehyde->Ligation_1 Linker_synthesis Linker Synthesis Linker_synthesis->Ligation_1 E3_ligase_ligand E3 Ligase Ligand Ligation_2 Ligation Step 2: Conjugation to E3 Ligase Ligand E3_ligase_ligand->Ligation_2 Purification_1 Purification 1 (e.g., HPLC) Ligation_1->Purification_1 Purification_1->Ligation_2 Purification_2 Final Purification (e.g., HPLC) Ligation_2->Purification_2 Final_PROTAC Final PROTAC Molecule MS Mass Spectrometry (MS) Final_PROTAC->MS NMR NMR Spectroscopy Final_PROTAC->NMR Purity_analysis Purity Analysis (e.g., HPLC) Final_PROTAC->Purity_analysis Purification_2->Final_PROTAC

A generalized workflow for the synthesis and characterization of a Dasatinib-based PROTAC.

Mechanism of Action: Dasatinib Signaling Pathway Inhibition

Dasatinib is a potent inhibitor of multiple tyrosine kinases, playing a critical role in blocking aberrant downstream signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates the key signaling cascades targeted by Dasatinib. Dasatinib primarily targets the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML), as well as SRC family kinases.[2][4] Inhibition of these kinases disrupts major signaling pathways including the RAS/MAPK, PI3K/AKT, and STAT pathways, ultimately leading to reduced cell proliferation and induction of apoptosis in cancer cells.[7]

dasatinib_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K STAT STAT BCR_ABL->STAT SRC_family SRC Family Kinases (SRC, LCK, FYN) SRC_family->RAS SRC_family->PI3K SRC_family->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation leads to Survival Survival Transcription->Survival leads to Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC_family

Dasatinib inhibits BCR-ABL and SRC family kinases, blocking downstream signaling pathways.

Mechanism of Action: PROTAC-Mediated Protein Degradation

This compound is a key component in the design of PROTACs that target specific kinases for degradation. The general mechanism of action for a Dasatinib-based PROTAC is depicted below. The PROTAC molecule forms a ternary complex with the target protein (e.g., BCR-ABL) and an E3 ubiquitin ligase.[8] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[8][9] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[9]

protac_mechanism Dasatinib_PROTAC Dasatinib-based PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) Dasatinib_PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BCR-ABL) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Ub Ubiquitin Ub->Ubiquitination Degradation Target Protein Degradation Proteasome->Degradation Recycling->Dasatinib_PROTAC

General mechanism of a Dasatinib-based PROTAC leading to targeted protein degradation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Dasatinib Carbaldehyde

This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields. This document includes quantitative data presented in structured tables, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

This compound is a derivative of Dasatinib, a potent tyrosine kinase inhibitor. It is a key component in the development of Proteolysis Targeting Chimeras (PROTACs). As a warhead that binds to the target protein, its physicochemical properties, such as solubility and stability, are critical for the successful design and efficacy of PROTACs. Understanding these characteristics is paramount for formulating experimental conditions and ensuring the reliability of research outcomes.

Solubility Data

The solubility of a compound is a crucial parameter for its biological activity and formulation development. The following table summarizes the known solubility of this compound.

SolventConcentration (mg/mL)Molar Concentration (mM)MethodNotes
Dimethyl Sulfoxide (DMSO)33.3370.62Laboratory AnalysisRequires sonication for dissolution. It is important to use freshly opened DMSO as it is hygroscopic.[1]

Stability Data

The stability of this compound under various storage conditions is essential for maintaining its chemical integrity and activity. The following tables provide a summary of its stability.

Solid State Stability
Storage ConditionDurationNotes
0 - 4 °C (short term)Days to weeksStore in a dry and dark environment.
-20 °C (long term)Months to yearsStore in a dry and dark environment.
ShippingA few weeksStable during ordinary shipping times.
Solution Stability (in DMSO)
Storage ConditionDurationNotes
-20 °C1 monthAliquot to avoid repeated freeze-thaw cycles.
-80 °C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental results. The following are standard protocols for determining the solubility and stability of a compound like this compound.

Protocol 1: Kinetic Solubility Assessment via UV-Vis Spectroscopy

This method provides a rapid determination of a compound's solubility in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well UV-transparent microplate

  • Microplate reader with UV-Vis capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Serial Dilution: In the 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution to another 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 2 hours) to allow for precipitation.

  • Absorbance Measurement: Measure the absorbance of each well at the maximum absorbance wavelength (λmax) of this compound.

  • Data Analysis: The kinetic solubility is the highest concentration at which the absorbance reading remains in a linear relationship with concentration, before a significant increase in absorbance due to light scattering from precipitated compound is observed.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to evaluate the stability of this compound in solution over time.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Appropriate buffer (e.g., phosphate (B84403) buffer)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest (e.g., DMSO, PBS) at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. The peak area of the parent compound is recorded.

  • Incubation: Store the solution under the desired conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system and record the chromatogram.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. The percentage of the remaining compound is calculated to determine its stability over time. The appearance of new peaks can indicate degradation products.

Signaling Pathways and Mechanisms of Action

This compound is a crucial component of PROTACs designed to target specific proteins for degradation. The following diagrams illustrate the mechanism of action.

Dasatinib's Mode of Action as a Kinase Inhibitor

Dasatinib functions by inhibiting tyrosine kinases, such as BCR-ABL and Src family kinases, which are often hyperactive in certain cancers.[2][3] By blocking the ATP binding site of these kinases, Dasatinib prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation and survival.[3]

Dasatinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ReceptorTyrosineKinase Receptor Tyrosine Kinase (e.g., PDGFRβ) Src_Family_Kinases Src Family Kinases (Src, LCK, FYN) ReceptorTyrosineKinase->Src_Family_Kinases Activates BCR_ABL BCR-ABL DownstreamSignaling Downstream Signaling (e.g., PI3K-Akt, MAPK) BCR_ABL->DownstreamSignaling Activates Src_Family_Kinases->DownstreamSignaling Activates Proliferation Cell Proliferation & Survival DownstreamSignaling->Proliferation Promotes Dasatinib Dasatinib Dasatinib->ReceptorTyrosineKinase Inhibits Dasatinib->BCR_ABL Inhibits Dasatinib->Src_Family_Kinases Inhibits

Dasatinib's inhibitory action on key tyrosine kinases.
PROTAC Mechanism of Action with this compound

In the context of a PROTAC, this compound serves as the "warhead" that binds to the target protein (e.g., a kinase). The PROTAC molecule also contains a linker and a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule Dasatinib_Carbaldehyde Dasatinib Carbaldehyde (Warhead) Linker Linker Dasatinib_Carbaldehyde->Linker Target_Protein Target Protein (e.g., BCR-ABL) Dasatinib_Carbaldehyde->Target_Protein Binds E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Enters E3_Ligase->Target_Protein Ubiquitinates Ubiquitin Ubiquitin Ubiquitin->Target_Protein Tags for Degradation Degraded_Protein Proteasome->Degraded_Protein Degrades

Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Assessing PROTAC Efficacy

The following diagram outlines a typical workflow for evaluating the effectiveness of a this compound-based PROTAC.

PROTAC_Workflow Start Start: PROTAC Synthesis Cell_Culture Cell Culture (Target-expressing cell line) Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Varying concentrations and times) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis (Protein degradation) PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Cell_Viability Data_Analysis Data Analysis (DC50, IC50 determination) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Conclusion Conclusion: Efficacy of PROTAC Data_Analysis->Conclusion

Workflow for evaluating PROTAC efficacy in vitro.

References

In-Depth Technical Guide: Discovery and Development of Dasatinib Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasatinib (B193332), a potent tyrosine kinase inhibitor, has been a cornerstone in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Recent advancements in targeted protein degradation have led to the development of novel therapeutic modalities, including proteolysis-targeting chimeras (PROTACs). Within this innovative landscape, Dasatinib carbaldehyde has emerged as a critical synthetic intermediate. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its application in the development of SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) aimed at the degradation of the oncogenic BCR-ABL protein. This document details the experimental protocols, quantitative data, and the underlying signaling pathways, offering a core resource for researchers in oncology and drug development.

Introduction: The Emergence of this compound

Dasatinib is a multi-targeted kinase inhibitor that effectively targets the BCR-ABL fusion protein, the hallmark of CML.[1][2] While highly effective, the development of resistance remains a clinical challenge.[2] The advent of PROTAC technology offers a novel strategy to overcome resistance by inducing the degradation of target proteins rather than merely inhibiting their enzymatic activity.

This compound is not a therapeutic agent in itself but a crucial derivative of Dasatinib designed for the synthesis of PROTACs. Specifically, it serves as the warhead that binds to the ABL kinase domain of the BCR-ABL protein. The carbaldehyde functional group provides a reactive handle for conjugation to a linker and an E3 ligase-recruiting ligand, forming a heterobifunctional PROTAC molecule. These molecules, termed SNIPER(ABL), are designed to bring the BCR-ABL protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

The development of Dasatinib-based SNIPERs, facilitated by the synthesis of this compound, represents a significant step forward in the quest for more durable and effective treatments for CML.

Synthesis and Characterization

The synthesis of this compound involves the selective oxidation of the primary alcohol of the hydroxyethyl (B10761427) group on the piperazine (B1678402) ring of Dasatinib. While the precise, step-by-step protocol for this specific transformation is not extensively detailed in publicly available literature, the general principles of oxidizing primary alcohols to aldehydes are well-established in organic chemistry.

A plausible synthetic route would involve the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for such a transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.

Characterization:

Following synthesis, the structure and purity of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the aldehyde proton and the disappearance of the alcohol proton signal, along with the expected shifts in adjacent carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight of the compound, confirming the successful conversion.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized this compound.

Quantitative Data Analysis

The primary utility of this compound lies in its incorporation into SNIPER(ABL) molecules. The biological activity of these final constructs is paramount. The key quantitative metric for evaluating the efficacy of these protein degraders is the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.

Data from the seminal work by Shibata et al. in Cancer Science (2017) provides a quantitative comparison of various SNIPER(ABL) constructs.

CompoundABL Inhibitor MoietyIAP Ligand MoietyLinkerBCR-ABL DC50 (K562 cells)
SNIPER(ABL)-39 DasatinibLCL161 derivativePEGx3Potent Degradation
SNIPER(ABL)-2ImatinibBestatinAlkyl100 µM
SNIPER(ABL)-49ImatinibBestatinPEGComparable to SNIPER(ABL)-2

Data synthesized from Shibata N, et al. Cancer Sci. 2017 Aug;108(8):1657-1666.[3]

As the data indicates, the choice of the ABL inhibitor, IAP ligand, and the linker length are all critical determinants of the final PROTAC's degradation efficiency. SNIPER(ABL)-39, which incorporates a Dasatinib moiety, demonstrated potent degradation of the BCR-ABL protein.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the evaluation of Dasatinib-based SNIPERs.

Cell Culture
  • Cell Lines: K562 (human chronic myeloid leukemia) and other relevant leukemia cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for BCR-ABL Degradation

This protocol is essential for quantifying the degradation of the target protein.

  • Cell Treatment: Seed K562 cells in 6-well plates and treat with varying concentrations of the SNIPER(ABL) compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA (bicinchoninic acid) protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BCR-ABL (e.g., anti-c-Abl antibody) overnight at 4°C.

    • Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control.

Cell Viability Assay (WST-8 Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of approximately 5 x 103 to 1 x 104 cells per well.

  • Compound Treatment: Treat the cells with a serial dilution of the SNIPER(ABL) compound for a specified period (e.g., 48 or 72 hours).

  • WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Mechanisms of Action

The mechanism of action of Dasatinib-based SNIPERs involves the hijacking of the ubiquitin-proteasome system to induce the degradation of the BCR-ABL protein.

Dasatinib's Native Signaling Pathway Inhibition

Dasatinib itself is a potent inhibitor of multiple tyrosine kinases, primarily BCR-ABL and SRC family kinases.[1] It binds to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive CML.

Dasatinib_Signaling_Pathway BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., STAT5, MAPK, PI3K/Akt) BCR_ABL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL

Dasatinib inhibits BCR-ABL kinase activity.

SNIPER(ABL) Mechanism of Action: Targeted Protein Degradation

The SNIPER(ABL) molecule, synthesized using this compound, introduces a new mechanism of action. By forming a ternary complex between BCR-ABL and an E3 ubiquitin ligase (in this case, IAP), it triggers the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome.

SNIPER_Mechanism cluster_0 Ternary Complex Formation BCR_ABL BCR-ABL SNIPER SNIPER(ABL) BCR_ABL->SNIPER Ub_BCR_ABL Ubiquitinated BCR-ABL IAP IAP E3 Ligase SNIPER->IAP Ubiquitin Ubiquitin IAP->Ubiquitin Recruits Ubiquitin->BCR_ABL Transfers Proteasome 26S Proteasome Ub_BCR_ABL->Proteasome Degradation Degraded Peptides Proteasome->Degradation

SNIPER(ABL) induces BCR-ABL degradation.

Experimental Workflow for SNIPER(ABL) Development

The development and evaluation of Dasatinib-based SNIPERs follow a logical workflow, from synthesis to in vitro characterization.

Experimental_Workflow Synthesis Synthesis of This compound Conjugation Conjugation to Linker & IAP Ligand Synthesis->Conjugation Purification Purification & Characterization of SNIPER(ABL) Conjugation->Purification Degradation_Assay BCR-ABL Degradation Assay (Western Blot) Purification->Degradation_Assay Viability_Assay Cell Viability Assay (WST-8) Purification->Viability_Assay Lead_Optimization Lead Optimization Degradation_Assay->Lead_Optimization Viability_Assay->Lead_Optimization

Workflow for SNIPER(ABL) development.

Conclusion and Future Directions

This compound serves as a pivotal intermediate in the creation of a new class of targeted protein degraders for chronic myeloid leukemia. The development of SNIPER(ABL) molecules demonstrates the potential of the PROTAC approach to overcome the limitations of traditional kinase inhibitors. By inducing the degradation of the oncogenic driver protein BCR-ABL, these novel compounds offer the promise of more profound and durable responses in CML patients.

Future research in this area will likely focus on:

  • Optimization of the linker and E3 ligase ligand: Further refinement of the SNIPER(ABL) structure could lead to enhanced degradation efficiency and improved pharmacokinetic properties.

  • Overcoming resistance: Investigating the efficacy of Dasatinib-based SNIPERs against various Dasatinib-resistant BCR-ABL mutations.

  • In vivo studies: Translating the promising in vitro results into preclinical and eventually clinical studies to evaluate the safety and efficacy of this therapeutic strategy in living organisms.

The continued exploration of this compound and its derivatives in the context of targeted protein degradation holds significant promise for the future of CML therapy.

References

A Technical Guide to Dasatinib Carbaldehyde as a Warhead for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Proteolysis-Targeting Chimera (PROTAC) technology represents a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven pharmacology that induces the degradation of target proteins.[1] This is achieved by co-opting the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC is a heterobifunctional molecule composed of a warhead that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] The formation of a key ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]

Dasatinib, a potent, multi-targeted tyrosine kinase inhibitor approved for chronic myeloid leukemia (CML), presents a compelling starting point for PROTAC design due to its high affinity for a range of clinically relevant oncogenic kinases.[5][6] The use of Dasatinib carbaldehyde, a derivative of the parent drug, serves as a versatile chemical handle for conjugation to linker-E3 ligase moieties, enabling the development of potent degraders targeting multiple signaling pathways implicated in cancer.[7][8][9] This guide provides a comprehensive technical overview of the design, synthesis, and evaluation of Dasatinib-based PROTACs, complete with detailed experimental protocols and quantitative data.

The PROTAC Mechanism of Action

PROTACs operate catalytically to eliminate target proteins. The process begins with the PROTAC molecule entering the cell and forming two initial binary complexes: one with the target Protein of Interest (POI) and another with an E3 ubiquitin ligase.[10] These binary complexes then assemble into a crucial POI-PROTAC-E3 ligase ternary complex.[11] This proximity enables the E3 ligase to transfer ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a molecular flag, recognized by the 26S proteasome, which then unfolds and degrades the tagged protein.[1] The PROTAC molecule is subsequently released and can participate in further degradation cycles.[4]

PROTAC_Mechanism Figure 1. The Catalytic Cycle of a PROTAC cluster_Cell Intracellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead PROTAC PROTAC PROTAC->Ternary Forms Bridge E3 E3 Ubiquitin Ligase E3->Ternary Binds Ligand Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The Catalytic Cycle of a PROTAC.

Dasatinib as a PROTAC Warhead

Dasatinib is an inhibitor of multiple tyrosine kinases, making it a "promiscuous" warhead capable of targeting several oncogenic drivers simultaneously.[3][12] This promiscuity can be leveraged to create PROTACs that degrade a spectrum of disease-relevant proteins.

Key Protein Targets of Dasatinib:

  • BCR-ABL: The hallmark fusion protein of CML.[6]

  • SRC Family Kinases (SFKs): Including SRC, LCK, FYN, and YES, which are involved in cell growth, migration, and survival.[13]

  • c-KIT: A receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GIST).

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Key regulators of angiogenesis and cell proliferation.

  • Ephrin Receptors (e.g., EPHA2): Involved in cell migration and cancer metastasis.

  • Tec Kinases: Including BTK and TEC, which are crucial in B-cell signaling.[12]

Featured Signaling Pathways

Dasatinib-based PROTACs can simultaneously disrupt multiple oncogenic signaling cascades. Below are diagrams for key pathways targeted by this warhead.

BCR_ABL_Pathway Figure 2. BCR-ABL Signaling Cascade cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway BCR_ABL BCR-ABL (Constitutively Active) Degradation Proteasomal Degradation BCR_ABL->Degradation GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Dasatinib_PROTAC Dasatinib PROTAC Dasatinib_PROTAC->BCR_ABL Induces RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5 STAT5 JAK->STAT5 Survival Gene Transcription (Survival) STAT5->Survival

Caption: BCR-ABL Signaling Cascade.

SFK_Pathway Figure 3. General SRC Family Kinase (SFK) Signaling cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes Receptor Growth Factor Receptor (e.g., PDGFR, EGFR) SFK SRC Family Kinase (e.g., SRC, LCK) Receptor->SFK Activation Degradation Proteasomal Degradation SFK->Degradation STAT3 STAT3 SFK->STAT3 PI3K PI3K/AKT SFK->PI3K RAS RAS/MAPK SFK->RAS Migration Migration & Invasion SFK->Migration Adhesion Adhesion SFK->Adhesion Dasatinib_PROTAC Dasatinib PROTAC Dasatinib_PROTAC->SFK Induces Proliferation Proliferation & Survival STAT3->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: General SRC Family Kinase (SFK) Signaling.

PROTAC Synthesis and Development

The synthesis of a Dasatinib-based PROTAC involves the functionalization of Dasatinib, often through its piperazine (B1678402) or hydroxyl group, to attach a chemical linker.[14][15] this compound provides a reactive aldehyde group that can be used for conjugation, for example, to form an amine linkage with an appropriate linker-E3 ligase ligand moiety.[7]

General Synthesis Workflow

The modular synthesis allows for the rapid generation of a library of PROTACs by varying the linker length and composition, as well as the E3 ligase ligand (e.g., recruiting Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[16]

Synthesis_Workflow Figure 4. Modular Synthesis Workflow for Dasatinib PROTACs Start Dasatinib or This compound Step1 Functionalization/ Linker Attachment Start->Step1 Intermediate Dasatinib-Linker Intermediate Step1->Intermediate Step2 Conjugation Intermediate->Step2 Final_PROTAC Final Dasatinib PROTAC Step2->Final_PROTAC E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Step2 Purification Purification & Characterization (HPLC, NMR, MS) Final_PROTAC->Purification

Caption: Modular Synthesis Workflow for Dasatinib PROTACs.

Example Synthesis Protocol: Dasatinib-CRBN PROTAC

This protocol is a generalized representation based on synthetic routes for conjugating Dasatinib to a Cereblon (CRBN) ligand like pomalidomide (B1683931) via a PEG linker.[14][15]

  • Preparation of Dasatinib Intermediate:

    • Dissolve Dasatinib in a suitable solvent such as N,N-Dimethylformamide (DMF).

    • Add a Boc-protected amino-PEG-carboxylic acid linker in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature for 12-24 hours until completion, monitored by TLC or LC-MS.

    • Purify the Boc-protected Dasatinib-linker conjugate by column chromatography.

    • Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to yield the amine-functionalized Dasatinib-linker.

  • Conjugation to E3 Ligase Ligand:

    • In a separate flask, dissolve a pomalidomide derivative with a carboxylic acid handle (e.g., 4-carboxy-pomalidomide) in DMF.

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Add the amine-functionalized Dasatinib-linker intermediate to the reaction mixture.

    • Stir at room temperature for 12-24 hours.

  • Purification and Characterization:

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC product using preparative reverse-phase HPLC.

    • Characterize the final compound by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.

Biophysical Characterization of Ternary Complex Formation

The efficacy of a PROTAC is critically dependent on its ability to form a stable and productive ternary complex.[11] Biophysical assays are essential to quantify the binding affinities of the PROTAC to its individual partners and to measure the stability and cooperativity of the ternary complex.[17]

Key Biophysical Assays
  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (kₐ, kₔ) and affinity data (K₋) for both binary and ternary interactions. It is a powerful tool for measuring cooperativity.[2][18]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters (ΔH, ΔS, K₋) of binding events, providing a complete thermodynamic profile of complex formation.[2]

  • Fluorescence Polarization (FP): A solution-based method to determine binding affinities, often used in higher-throughput screening formats.

Detailed Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol describes a common method to assess ternary complex formation and cooperativity.[17][18][19]

  • System Preparation:

    • Use an SPR instrument (e.g., Biacore).

    • Prepare running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4).[17]

    • Select a suitable sensor chip (e.g., Series S Sensor Chip SA for biotinylated protein capture).

  • Ligand Immobilization:

    • Activate the sensor chip surface according to the manufacturer's protocol.

    • Immobilize a biotinylated E3 ligase complex (e.g., VHL complex) onto the streptavidin-coated chip surface to a low response unit (RU) level (e.g., ~100 RU) to minimize mass transport effects.[17]

    • A reference flow cell should be prepared (e.g., activated and blocked) to subtract non-specific binding.

  • Binary Interaction Analysis (PROTAC <> E3 Ligase):

    • Prepare a dilution series of the Dasatinib PROTAC in running buffer (e.g., 0.1 nM to 100 nM).

    • Inject the PROTAC solutions over the immobilized E3 ligase surface at a constant flow rate (e.g., 30 µL/min).

    • Record the association and dissociation phases.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary K₋, kₐ (on-rate), and kₔ (off-rate).

  • Ternary Complex Analysis (E3 Ligase <> PROTAC <> POI):

    • Prepare a dilution series of the Dasatinib PROTAC as in the binary experiment.

    • To each PROTAC dilution, add a constant, near-saturating concentration of the target protein (e.g., purified BCR-ABL kinase domain). The concentration of the target protein should be well above its binary K₋ for the PROTAC.

    • Inject these pre-mixed solutions over the immobilized E3 ligase surface.

    • Record the sensorgrams and fit the data to determine the apparent ternary K₋, kₐ, and kₔ.

  • Data Analysis and Cooperativity:

    • Calculate the cooperativity factor (alpha, α) using the formula: α = K₋(binary) / K₋(ternary) .

    • An α > 1 indicates positive cooperativity, where the binding of one partner enhances the binding of the other. An α < 1 indicates negative cooperativity.

Quantitative Binding Data for Dasatinib-Based PROTACs
CompoundTarget(s)E3 LigaseBinary K₋ (nM)Assay TypeReference
DasatinibLCK-0.09Comp. Bind[13]
DasatinibABL1-0.022Comp. Bind[13]
DasatinibSRC-0.19Comp. Bind[13]
SJ11646 (PROTAC) LCKCRBN0.14Comp. Bind[13]
SJ11646 (PROTAC) ABL1CRBN0.054Comp. Bind[13]
SJ11646 (PROTAC) SRCCRBN0.17Comp. Bind[13]

Cellular Evaluation of Protein Degradation

The ultimate goal of a PROTAC is to effectively degrade the target protein within a cellular context. Cellular assays are used to quantify degradation potency (DC₅₀), maximal degradation (Dₘₐₓ), and downstream effects on cell viability.[20]

Detailed Protocol: Western Blot for Protein Degradation

This protocol provides a standard method to visualize and quantify changes in protein levels following PROTAC treatment.[21][22]

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., K562 cells for BCR-ABL) in 6-well plates at a density of 5 x 10⁵ cells per well.[22]

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with a serial dilution of the Dasatinib PROTAC (e.g., 1 nM to 5000 nM). Include a vehicle control (e.g., 0.1% DMSO) and a negative control (e.g., Dasatinib alone or an inactive epimer of the E3 ligase ligand).

    • Incubate for a desired time period (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.[21]

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BCR-ABL, anti-LCK) overnight at 4°C. Also probe for a loading control (e.g., anti-GAPDH, anti-Actin).

    • Wash the membrane 3 times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[20]

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure the effect of protein degradation on cell viability.[1][23]

  • Cell Plating:

    • Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the Dasatinib PROTAC and control compounds.

    • Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent by mixing the buffer and lyophilized substrate.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence from medium-only wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀ or IC₅₀ value.

Quantitative Cellular Activity of Dasatinib-Based PROTACs
CompoundTarget(s)Cell LineDC₅₀ (nM)Dₘₐₓ (%)GI₅₀ / IC₅₀ (nM)Reference
DMP11 BCR-ABLK562NDND0.261[14][15]
Azo-PROTAC-4C BCR-ABLK562NDND68.0[14][15]
DDa-1 BTKTMD890ND1200[24]
Phe-PEG1-Dasa BCR-ABLK562160>90%0.25[25]
Leu-PEG1-Dasa BCR-ABLK562210>90%0.45[25]
Lys-PEG1-Dasa BCR-ABLK562460>90%0.79[25]

ND: Not Determined in the cited source.

In Vivo Evaluation

Successful in vitro degradation must translate to in vivo efficacy. This requires evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of the PROTAC in animal models.[4][26][27][28]

Detailed Protocol: Mouse Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor activity of a Dasatinib PROTAC in a subcutaneous xenograft model.[29][30][31][32]

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.

    • Harvest cancer cells (e.g., K562) during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²)/2 .

    • When tumors reach a mean volume of 100-150 mm³, randomly assign mice to treatment and control groups (n=5-10 mice per group).

  • PROTAC Formulation and Administration:

    • Formulate the Dasatinib PROTAC in a suitable vehicle for the chosen route of administration (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection). A common vehicle for p.o. is 0.5% methylcellulose (B11928114) with 0.2% Tween 80.[29]

    • Administer the PROTAC at one or more dose levels (e.g., 10 mg/kg) on a defined schedule (e.g., once daily).[33]

    • Administer the vehicle solution to the control group.

  • Efficacy and Tolerability Monitoring:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week. Significant body weight loss (>15%) is an indicator of toxicity.

    • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a defined endpoint.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study (or at specific time points), euthanize a subset of animals from each group.

    • Excise tumors and other relevant tissues.

    • Prepare tumor lysates and perform Western blotting to confirm in vivo degradation of the target protein(s).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: % TGI = [1 - (ΔT / ΔC)] × 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.

Quantitative In Vivo Data
CompoundDose & RouteMouse ModelTumor Growth Inhibition (%)Target Degradation in TumorReference
Dasatinib 1.25 mg/kg (p.o.)K562 XenograftEfficaciousp-BCR-ABL inhibition[5]
GP262 (PI3K/mTOR PROTAC) 25 mg/kg (i.p.)MDA-MB-231 XenograftSignificantYes (PI3Kα, mTOR)[32]
JV8 (BRD4 PROTAC) 10 mg/kg (i.p.)4T1 XenograftSignificantYes (BRD4)[33]

Note: Data for specific Dasatinib-based PROTACs in vivo is emerging. The table includes representative data for other PROTACs and the parent Dasatinib molecule to illustrate typical study outcomes.

Conclusion

This compound is a valuable chemical entity for the development of multi-targeted PROTACs. By leveraging Dasatinib's well-characterized kinase binding profile, researchers can design degraders capable of simultaneously eliminating several key drivers of cancer progression. The success of such a program hinges on a rigorous and systematic evaluation pipeline, incorporating quantitative biophysical analysis, robust cellular degradation and viability assays, and carefully designed in vivo studies. The detailed protocols and data presented in this guide provide a solid framework for scientists and drug developers to advance the design and characterization of novel Dasatinib-based therapeutics.

References

Dasatinib Carbaldehyde: A Technical Guide to its Biological Activity and Therapeutic Potential in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib (B193332), a potent tyrosine kinase inhibitor, has been a cornerstone in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Its derivative, Dasatinib carbaldehyde, has emerged as a critical component in the development of novel therapeutic modalities, specifically in the field of targeted protein degradation. This technical guide provides an in-depth overview of the biological activity of Dasatinib and its carbaldehyde derivative, focusing on their roles as warheads in Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). We will delve into the known targets, quantitative biological data, and detailed experimental protocols relevant to the application of this compound in research and drug development.

Introduction: From Kinase Inhibition to Targeted Degradation

Dasatinib is a multi-targeted kinase inhibitor that effectively targets the BCR-ABL fusion protein, a hallmark of Philadelphia chromosome-positive leukemias, as well as SRC family kinases, c-KIT, ephrin receptors, and platelet-derived growth factor receptor β (PDGFRβ).[1][2] Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby inhibiting their catalytic activity and downstream signaling pathways that drive cancer cell proliferation and survival.[1]

The evolution of cancer therapeutics has led to the development of PROTAC technology, which offers a paradigm shift from occupancy-driven inhibition to event-driven protein degradation. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound serves as a "warhead" in this technology. It is a derivative of Dasatinib designed to retain the parent molecule's binding affinity for its target kinases while providing a reactive aldehyde group for conjugation to a linker and an E3 ligase-recruiting moiety.[3][4] This strategic design allows for the specific targeting and degradation of kinases that are overexpressed or hyperactivated in various cancers.

Biological Targets and Mechanism of Action

The primary biological targets of Dasatinib, and by extension, this compound-based PROTACs, are a range of tyrosine kinases implicated in oncogenesis.

Key Targets of Dasatinib:

  • BCR-ABL: The fusion protein central to the pathogenesis of CML and a subset of ALL.[1][2]

  • SRC Family Kinases (SFKs): Including SRC, LCK, LYN, FYN, and YES, which are involved in cell growth, proliferation, survival, and migration.[2]

  • c-KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST) and some leukemias.[2]

  • Ephrin Receptors (e.g., EPHA2): Involved in cell-cell communication and implicated in cancer progression.[2]

  • PDGFRβ: A receptor tyrosine kinase that plays a role in angiogenesis and tumor growth.[2]

The mechanism of action for a this compound-based PROTAC involves the formation of a ternary complex between the target kinase, the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.

Quantitative Biological Activity

While specific IC50 or Ki values for the independent biological activity of this compound are not widely published, its utility is demonstrated through the potent degradation activity of the PROTACs it forms. The following tables summarize key quantitative data for Dasatinib-based PROTACs from published literature.

Table 1: In Vitro Degradation and Cell Viability Data for Dasatinib-Based PROTACs

PROTAC IdentifierTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)IC50 (nM) (Cell Viability)Reference
SIAIS178 BCR-ABLVHLK5628.5>9024.0[5]
DAS-6-2-2-6-CRBN BCR-ABLCRBNK562~30>804.1[5]
DDa-1 Multiple Tyrosine KinasesDCAF1TMD890 (for BTK)>901200[6]
SNIPER(ABL)-39 BCR-ABLIAPK56210>90~10

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation percentage; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the biological activity of Dasatinib-based PROTACs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol Overview:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the Dasatinib-based PROTAC or control compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data on a dose-response curve.[7][8]

Western Blotting for Protein Degradation

This technique is used to detect and quantify the levels of a specific protein in a cell lysate.

Protocol Overview:

  • Cell Lysis: Treat cells with the Dasatinib-based PROTAC for the desired time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BCR-ABL, anti-c-Src) overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.[9][10][11]

Visualizations

Signaling Pathway of Dasatinib Action

Dasatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRb PDGFRβ Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) PDGFRb->Downstream cKIT c-KIT cKIT->Downstream EphA2 EphA2 EphA2->Downstream BCR_ABL BCR-ABL BCR_ABL->Downstream SRC SRC Family Kinases SRC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->PDGFRb Dasatinib->cKIT Dasatinib->EphA2 Dasatinib->BCR_ABL Dasatinib->SRC

Caption: Signaling pathways inhibited by Dasatinib.

Experimental Workflow for PROTAC Activity Assessment

PROTAC_Workflow cluster_assays Biological Assays Start Start: Synthesize/Obtain Dasatinib-PROTAC Cell_Culture Culture Target Cell Line (e.g., K562) Start->Cell_Culture Treatment Treat Cells with PROTAC and Controls Cell_Culture->Treatment Harvest Harvest Cells at Different Time Points Treatment->Harvest Western_Blot Western Blot (Protein Degradation) Harvest->Western_Blot MTT_Assay MTT Assay (Cell Viability) Harvest->MTT_Assay Kinase_Assay Kinase Activity Assay Harvest->Kinase_Assay Data_Analysis Data Analysis: Determine DC50 & IC50 Western_Blot->Data_Analysis MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Conclusion: Evaluate PROTAC Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating Dasatinib-PROTAC activity.

Mechanism of Dasatinib-based PROTAC Action

PROTAC_Mechanism cluster_components Components cluster_process Process PROTAC Dasatinib-PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target Target Kinase (e.g., BCR-ABL) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub Ubiquitin Ubiquitination Ubiquitination of Target Kinase Ub->Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Kinase Proteasome->Degradation

Caption: Mechanism of targeted protein degradation by a Dasatinib-PROTAC.

Conclusion and Future Directions

This compound represents a key innovation in the application of established kinase inhibitors for the development of next-generation cancer therapies. By serving as a high-affinity warhead for PROTACs and SNIPERs, it enables the targeted degradation of oncoproteins that are difficult to inhibit effectively with traditional small molecules. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug developers working in this exciting field.

Future research will likely focus on optimizing the linker and E3 ligase-recruiting components of Dasatinib-based PROTACs to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the application of this technology to other kinase targets of Dasatinib holds significant promise for expanding the therapeutic reach of targeted protein degradation. As our understanding of the ubiquitin-proteasome system deepens, so too will our ability to design and implement highly effective and specific protein-degrading therapeutics based on scaffolds like this compound.

References

Dasatinib vs. Dasatinib Carbaldehyde: A Technical Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent, orally available second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of multiple key kinases responsible for oncogenic signaling. Dasatinib carbaldehyde, a derivative of Dasatinib, has emerged as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of target proteins. This technical guide provides an in-depth comparison of Dasatinib and this compound, focusing on their roles in kinase inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Chemical Structures and Core Functional Differences

Dasatinib and this compound are structurally similar, with a key difference in the functional group on the piperazine (B1678402) ring.

  • Dasatinib features a 2-hydroxyethyl group on the piperazine moiety.

  • This compound possesses a carbaldehyde (aldehyde) group in place of the terminal hydroxyl group of the 2-hydroxyethyl side chain. This modification is crucial for its application in PROTACs, where the aldehyde can serve as a reactive handle for linker attachment.

While Dasatinib is a standalone therapeutic agent, this compound is primarily utilized as a warhead—the component of a PROTAC that binds to the target protein, in this case, the ABL kinase.

Kinase Inhibition Profile: A Comparative Analysis

Dasatinib is a multi-targeted kinase inhibitor, demonstrating potent inhibition of a range of kinases implicated in cancer cell proliferation and survival.[1][2] While direct, comprehensive quantitative data for the kinase inhibition profile of this compound is not extensively available in the public domain, its function as an ABL-binding moiety in PROTACs presupposes its retained affinity for this primary target. The modification of the terminal hydroxyl to an aldehyde is not expected to completely abolish binding to the ATP-binding pocket of ABL kinase.

Quantitative Kinase Inhibition Data for Dasatinib

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dasatinib against key target kinases from in vitro assays.

Target KinaseIC50 (nM)Assay Type
Primary Targets
BCR-ABL<1.0 - 3.0[3][4]Cell-free
SRC0.5 - 0.8[4][5]Cell-free
LCK0.4[6]Cell-free
YES0.5[6]Cell-free
Other Significant Targets
c-KIT5.0 - 79[4]Cell-free
PDGFRβ28Biochemical
EphA2Not SpecifiedBiochemical

Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration and the substrate used.

Signaling Pathways and Mechanism of Action

Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways that are constitutively activated in certain cancers. The primary targets are the BCR-ABL fusion protein in CML and Ph+ ALL, and the SRC family kinases.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of leukemia cells through the activation of downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT5. Dasatinib binds to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting these downstream signals.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos P PI3K PI3K BCR-ABL->PI3K P JAK JAK BCR-ABL->JAK P RAS RAS Grb2/Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Survival Survival AKT->Survival STAT5 STAT5 JAK->STAT5 Gene Transcription Gene Transcription STAT5->Gene Transcription Dasatinib Dasatinib Dasatinib->BCR-ABL Inhibition

Caption: BCR-ABL signaling pathway and its inhibition by Dasatinib.

SRC Family Kinase Signaling Pathway

SRC family kinases are involved in a multitude of cellular processes, including proliferation, survival, adhesion, and migration. Dasatinib's inhibition of SRC kinases contributes to its broad anti-cancer activity.

SRC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor SRC SRC Growth Factor Receptor->SRC Activation FAK FAK SRC->FAK P STAT3 STAT3 SRC->STAT3 P RAS/MAPK Pathway RAS/MAPK Pathway SRC->RAS/MAPK Pathway Activation Cell Adhesion/Migration Cell Adhesion/Migration FAK->Cell Adhesion/Migration Gene Transcription Gene Transcription STAT3->Gene Transcription Proliferation Proliferation RAS/MAPK Pathway->Proliferation Dasatinib Dasatinib Dasatinib->SRC Inhibition

Caption: SRC family kinase signaling pathway and its inhibition by Dasatinib.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of Dasatinib and its derivatives.

Synthesis of this compound from Dasatinib

A detailed, publicly available protocol for the direct synthesis of this compound from Dasatinib is not well-documented. However, the conversion of the terminal primary alcohol of the N-(2-hydroxyethyl)piperazine moiety to an aldehyde can be achieved through various established oxidation methods in organic chemistry. A general approach would involve a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

General Oxidizing Agents for Primary Alcohols to Aldehydes:

  • Dess-Martin Periodinane (DMP)

  • Pyridinium chlorochromate (PCC)

  • Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, DMSO, and a hindered base like triethylamine)

Illustrative Synthetic Step:

Synthesis Dasatinib Dasatinib (with terminal -CH2OH) Oxidation Mild Oxidation (e.g., DMP, PCC, or Swern) Dasatinib->Oxidation Dasatinib_Carbaldehyde This compound (with terminal -CHO) Oxidation->Dasatinib_Carbaldehyde

Caption: General synthetic step for the conversion of Dasatinib to this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., ABL, SRC)

  • Specific peptide substrate for the kinase

  • [γ-³²P]ATP

  • Dasatinib or this compound dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound (Dasatinib or this compound) in kinase reaction buffer.

  • In a microtiter plate, combine the kinase, peptide substrate, and the test compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis A Prepare Serial Dilutions of Inhibitor C Combine Kinase, Substrate, and Inhibitor in Plate A->C B Prepare Kinase, Substrate, and Reaction Buffer B->C D Initiate Reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Spot Reaction on Phosphocellulose Paper E->F G Wash to Remove Unincorporated ATP F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: Experimental workflow for an in vitro radiometric kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., K562 for CML)

  • Complete cell culture medium

  • Dasatinib or this compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium and add the medium containing different concentrations of the test compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect and quantify the phosphorylation status of specific proteins in cell lysates, providing a measure of the on-target effect of the kinase inhibitor.

Materials:

  • Cancer cell line of interest

  • Dasatinib or this compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CRKL, anti-phospho-SRC, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound or vehicle control for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Quantify the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Dasatinib is a well-characterized, potent multi-targeted tyrosine kinase inhibitor with a clear mechanism of action and a significant clinical impact. Its derivative, this compound, serves as a crucial tool in the development of PROTACs, a promising new therapeutic modality. While the intrinsic kinase inhibition profile of this compound is not as extensively documented as that of its parent compound, its role as a high-affinity ABL-binding warhead is established. Further direct comparative studies on the kinase selectivity and potency of this compound would be valuable for a more complete understanding of its pharmacological properties and for the rational design of future PROTACs. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these and other kinase inhibitors.

References

An In-depth Technical Guide to Dasatinib Carbaldehyde: Synthesis, Application in PROTACs, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dasatinib (B193332) carbaldehyde, a derivative of the potent tyrosine kinase inhibitor Dasatinib. While literature specifically on Dasatinib carbaldehyde is sparse, this document extrapolates from the extensive research on Dasatinib and the principles of PROTAC (Proteolysis-Targeting Chimera) technology to offer a foundational resource for researchers. This compound serves as a crucial building block in the synthesis of PROTACs, which are emerging as a powerful therapeutic modality.

Introduction to Dasatinib and the Role of the Carbaldehyde Moiety

Dasatinib is a multi-targeted kinase inhibitor effective against BCR-ABL and Src family kinases, and is an approved treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2][3] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its potency and its effectiveness against imatinib-resistant mutants.[3][4]

The introduction of a carbaldehyde (-CHO) group to the Dasatinib scaffold transforms it into a versatile chemical handle. This aldehyde functionality allows for the covalent linkage of Dasatinib to a ligand for an E3 ubiquitin ligase, forming a PROTAC. These bifunctional molecules are designed to bring a target protein into proximity with an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound is therefore a key intermediate for researchers aiming to develop PROTACs that target kinases for degradation rather than just inhibition.[5][6]

Synthesis of Dasatinib and a Proposed Route for this compound

The synthesis of Dasatinib has been approached through various routes.[7][8][9] A common strategy involves the coupling of a thiazole (B1198619) carboxamide core with a substituted pyrimidine (B1678525) and a piperazine (B1678402) ethanol (B145695) moiety.

Proposed Synthesis of this compound:

A plausible synthetic route to this compound would involve a modification of a known Dasatinib synthesis. Instead of the final amidation step with 2-chloro-6-methylaniline, the carboxylic acid intermediate could be reduced to an alcohol and then oxidized to the aldehyde.

Below is a DOT language script illustrating a potential synthetic pathway.

G A 2-Bromothiazole-5-carboxylic acid B Coupling with aniline (B41778) derivative A->B Step 1 C Thiazole carboxamide intermediate B->C Step 2 D Buchwald-Hartwig amination C->D Step 3 E Dasatinib carboxylic acid precursor D->E Step 4 F Reduction to alcohol E->F Step 5 G Oxidation to aldehyde F->G Step 6 H This compound G->H Step 7

Caption: Proposed synthetic workflow for this compound.

Quantitative Data for Dasatinib

The following tables summarize key quantitative data for Dasatinib, which serves as a benchmark for the activity of Dasatinib-based PROTACs.

Table 1: In Vitro Kinase Inhibition by Dasatinib

KinaseIC50 (nM)Reference
BCR-ABL<1[3]
SRC0.5[10]
c-KIT1[10]
PDGFRβ28[10]
LCK1.1[10]
YES0.4[10]
FYN0.2[10]

Table 2: Pharmacokinetic Properties of Dasatinib

ParameterValueReference
Tmax0.5 - 6 h[11]
Half-life< 4 h[12]
Oral Bioavailability14 - 34%[11]
MetabolismPrimarily by CYP3A4[10][11]

Experimental Protocols

This section details generalized experimental protocols relevant to the synthesis, characterization, and evaluation of this compound and its derivative PROTACs.

4.1. General Synthesis of a Dasatinib-Based PROTAC

This protocol describes the coupling of this compound to an E3 ligase ligand via a linker.

  • Linker Attachment: React this compound with one end of a bifunctional linker (e.g., a linker with an amine group at one end and a protected carboxylic acid at the other) via reductive amination.

  • Deprotection: Remove the protecting group from the other end of the linker.

  • Ligand Coupling: Couple the deprotected linker-Dasatinib conjugate with a ligand for an E3 ligase (e.g., a VHL or CRBN ligand) using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Purification: Purify the final PROTAC molecule using reverse-phase high-performance liquid chromatography (RP-HPLC).

4.2. Characterization of this compound and PROTACs

Analytical methods are crucial for confirming the identity and purity of synthesized compounds.

  • RP-HPLC: A gradient RP-HPLC method can be used to assess purity.[13][14][15]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Detection: UV at 315 nm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[13]

4.3. In Vitro Evaluation of Dasatinib-Based PROTACs

The following assays are essential for evaluating the biological activity of a newly synthesized PROTAC.

  • Binding Affinity: Determine the binding affinity of the PROTAC to the target kinase and the E3 ligase using techniques such as fluorescence polarization (FP) or surface plasmon resonance (SPR).

  • Ternary Complex Formation: Confirm the formation of the target-PROTAC-E3 ligase ternary complex using methods like isothermal titration calorimetry (ITC) or co-immunoprecipitation followed by Western blotting.

  • Target Degradation: Quantify the degradation of the target protein in cell lines.

    • Culture cells (e.g., a CML cell line like K562) and treat with varying concentrations of the PROTAC for different time points.

    • Lyse the cells and perform Western blotting to detect the levels of the target kinase.

    • Quantify the band intensities to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

  • Cell Viability Assay: Assess the effect of the PROTAC on cell proliferation using an MTS or CellTiter-Glo assay to determine the IC50.

Signaling Pathways and Experimental Workflows

5.1. Mechanism of Action of a Dasatinib-Based PROTAC

The following diagram illustrates the mechanism by which a Dasatinib-based PROTAC induces the degradation of a target kinase.

G cluster_0 Ternary Complex Formation A Target Kinase B Dasatinib-PROTAC A->B E Poly-ubiquitination B->E C E3 Ligase C->B D Ubiquitin D->E F Proteasome E->F Recognition G Degradation F->G H Peptide Fragments G->H

Caption: Mechanism of action of a Dasatinib-based PROTAC.

5.2. Experimental Workflow for PROTAC Evaluation

The diagram below outlines a typical workflow for the in vitro evaluation of a novel PROTAC.

G A Synthesis & Purification B Binding Assays (FP, SPR) A->B C Ternary Complex Formation (ITC) A->C D Western Blot for Degradation A->D E Cell Viability Assay (MTS) A->E F Determine DC50 & Dmax D->F G Determine IC50 E->G

Caption: Experimental workflow for in vitro PROTAC evaluation.

Conclusion

This compound is a valuable chemical entity for the development of targeted protein degraders. By leveraging the high affinity of Dasatinib for various kinases, researchers can synthesize PROTACs capable of inducing the degradation of these kinases, offering a potentially more potent and durable therapeutic effect compared to simple inhibition. This guide provides a foundational framework for the synthesis, characterization, and evaluation of Dasatinib-based PROTACs, enabling further research and development in this exciting field.

References

Dasatinib Carbaldehyde: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dasatinib carbaldehyde is a derivative of the potent tyrosine kinase inhibitor, Dasatinib. As of the date of this document, specific and comprehensive safety data, including a formal Safety Data Sheet (SDS), for this compound (CAS No. 2112837-79-1) is not publicly available. The following guidelines are therefore based on the well-documented toxicological profile and handling requirements of the parent compound, Dasatinib. It is imperative to treat this compound with, at a minimum, the same level of caution as Dasatinib. A substance-specific risk assessment should be conducted before any handling.

Introduction

This compound is a derivative of Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy. It is referenced in the scientific literature as a moiety for Proteolysis Targeting Chimeras (PROTACs), specifically as a binder to the ABL kinase. Given its structural similarity to Dasatinib and its intended biological activity, it must be regarded as a potent and hazardous compound. This guide provides a summary of the known information and outlines stringent safety and handling protocols based on data for the parent compound, Dasatinib.

Compound Identification and Properties

Limited specific data is available for this compound. The information for the parent compound, Dasatinib, is provided as a necessary surrogate for risk assessment.

PropertyThis compoundDasatinib (Parent Compound)Data Source
IUPAC Name N-(2-chloro-6-methylphenyl)-2-((6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamideN-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide[1]
CAS Number 2112837-79-1302962-49-8[1]
Molecular Formula C21H22ClN7O2SC22H26ClN7O2S[1]
Molecular Weight 471.96 g/mol 488.01 g/mol [1][2]
Appearance Not specified (Assumed to be a solid)White to pale yellow solid[3]
Solubility Not specifiedDMF: 25 mg/ml; DMSO: 14.3 mg/ml[4]

Hazard Identification and Toxicology

The following hazard information is for Dasatinib . Due to its structural similarity, this compound should be assumed to present similar hazards.

Hazard ClassGHS ClassificationDescriptionSource
Acute Toxicity H301: Toxic if swallowedOral LD50 (rat): 100 mg/kg.[2][4]
Skin Corrosion/Irritation H315: Causes skin irritationIrritant to skin and mucous membranes.[4]
Serious Eye Damage/Irritation H318: Causes serious eye damageStrong irritant with the danger of severe eye injury.[4]
Carcinogenicity H351: Suspected of causing cancerClassified as a suspected carcinogen.[4]
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn childMay cause harm to the unborn child based on animal data.[3]
Specific Target Organ Toxicity (Repeated Exposure) H372: Causes damage to organsCauses damage to the gastrointestinal tract through prolonged or repeated exposure.
Aquatic Hazard (Acute) H401: Toxic to aquatic life
Aquatic Hazard (Chronic) H410: Very toxic to aquatic life with long lasting effects[4]

Safety and Handling Guidelines

All work with this compound must be performed under the assumption that it is a potent compound. The following engineering controls, personal protective equipment (PPE), and handling procedures are mandatory.

  • Primary Containment: All handling of solid this compound (e.g., weighing, aliquoting) must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Ventilation: General laboratory ventilation must be sufficient to minimize background contamination.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

  • Hand Protection: Double gloving with nitrile gloves is required. Change gloves immediately if contaminated.

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield must be worn.

  • Skin and Body Protection: A lab coat, preferably a disposable one, should be worn with full-length pants and closed-toe shoes.

  • Respiratory Protection: If engineering controls are not available or are insufficient, a NIOSH-approved respirator (e.g., N100) should be used.

  • Training: All personnel must be trained on the hazards of potent compounds and the specific procedures for handling this compound.

  • Designated Area: Establish a designated area for working with this compound. This area should be clearly marked.

  • Spill Control: Have a spill kit readily available. For small powder spills, carefully wipe with a damp cloth (do not dry sweep) and decontaminate the area. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Waste Disposal: All contaminated materials (gloves, vials, wipes, etc.) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even after removing gloves.

Experimental Protocols

  • Preparation: Don all required PPE. Decontaminate the balance and the interior of the chemical fume hood.

  • Tare: Place a tared weigh boat on the analytical balance.

  • Dispensing: Carefully dispense the solid this compound into the weigh boat. Avoid generating dust.

  • Transfer: Transfer the weighed solid into a suitable vial.

  • Solubilization: In the chemical fume hood, add the desired solvent (e.g., DMSO) to the vial to achieve the target concentration. Cap the vial securely.

  • Mixing: Mix by vortexing or sonicating until the solid is fully dissolved.

  • Cleanup: Carefully wipe down all surfaces, including the balance, with an appropriate cleaning solvent (e.g., 70% ethanol), followed by a deactivating agent if available. Dispose of all waste as hazardous.

Forced degradation studies are used to identify potential degradation products and assess the stability of a drug substance. An impurity like this compound could potentially be formed under certain stress conditions.

  • Acid Degradation: Dissolve Dasatinib in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Degradation: Dissolve Dasatinib and add 0.1 N NaOH. Incubate at 60°C. Neutralize before analysis.

  • Oxidative Degradation: Dissolve Dasatinib and add 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Store solid Dasatinib in a hot air oven at a specified temperature (e.g., 105°C).

  • Photolytic Degradation: Expose a solution of Dasatinib to UV light (e.g., 254 nm).

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method to separate the parent drug from any degradation products. Characterize unknown peaks using LC-MS/MS.[5]

Visualizations

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. This biological activity is the source of its therapeutic effect and its toxicity, necessitating careful handling.

G GF Growth Factor Signal Receptor Tyrosine Kinase Receptor (e.g., PDGFR, c-Kit) GF->Receptor Src Src Family Kinases Receptor->Src Downstream Downstream Signaling (e.g., STAT5, RAS/MAPK) Receptor->Downstream BCR_ABL BCR-ABL (Oncogenic Fusion Protein) BCR_ABL->Downstream Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Dasatinib->Src Inhibition

Caption: Simplified pathway showing Dasatinib's inhibition of key kinases.

G Start Receive Compound Risk Review SDS & Conduct Risk Assessment Start->Risk PPE Don Required PPE (Double Gloves, Goggles, Lab Coat) Risk->PPE Prep Prepare Designated Work Area in Fume Hood PPE->Prep Weigh Weighing & Solubilization Prep->Weigh Experiment Perform Experiment Weigh->Experiment Decon Decontaminate Work Area & Equipment Experiment->Decon Waste Dispose of Hazardous Waste Correctly Decon->Waste End Remove PPE & Wash Hands Waste->End

Caption: Standard workflow for handling potent pharmaceutical compounds.

G Dasatinib Dasatinib (Parent API) Impurity Process Impurities & Degradation Products Dasatinib->Impurity Degradation or side reaction Metabolite Metabolites (e.g., N-Deshydroxyethyl) Dasatinib->Metabolite In-vivo metabolism Intermediate Synthesis Intermediates Intermediate->Dasatinib Synthesis Carbaldehyde This compound (Derivative / Impurity) Impurity->Carbaldehyde

Caption: Logical relationship of Dasatinib and related chemical entities.

References

Methodological & Application

Application Notes and Protocols for Dasatinib Carbaldehyde in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) carbaldehyde is a derivative of Dasatinib, a potent inhibitor of multiple tyrosine kinases. While Dasatinib is extensively studied for its anti-cancer properties, Dasatinib carbaldehyde is recognized as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it serves as the Dasatinib-based moiety that binds to an IAP (Inhibitor of Apoptosis Protein) ligand, forming a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) complex designed to induce the degradation of target proteins like oncogenic BCR-ABL.[1]

This document provides a detailed experimental protocol for the use of this compound in cell culture, based on the established methodologies for its parent compound, Dasatinib. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers investigating the cellular effects of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of the parent compound, Dasatinib, across various cell lines and kinases. This data can be used as a starting point for determining the optimal concentration range for this compound in your experiments.

Table 1: IC50 Values of Dasatinib in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
K562Chronic Myeloid Leukemia0.069[2]
HL60Acute Promyelocytic Leukemia0.11[2]
Mo7e (c-Kit mutant)Acute Megakaryoblastic Leukemia5[3]
BV-173B-cell Precursor Leukemia< 0.0512[4][5]
Panc-1Pancreatic Cancer26300[4][5]
DU145Prostate Cancer~100 (migration inhibition)[6]
U87Glioblastoma~1000 (migration inhibition)[6]
Primary CML BlastsChronic Myeloid Leukemia< 1000[3]

Table 2: Kinase Inhibition Profile of Dasatinib

KinaseIC50 (nM)Reference
Abl< 0.45[4][5]
Src< 0.25[4][5]
c-Kit< 1.0[6]
PDGFRβ< 1.0[6]
LckLow Picomolar[7]
Csk4.4[4][5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Gently vortex to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Cell Culture and Treatment

Materials:

  • Cancer cell line of interest (e.g., K562 for leukemia studies)

  • Appropriate cell culture medium (e.g., RPMI-1640 for K562)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sterile cell culture plates (6-well, 24-well, or 96-well)

  • This compound stock solution

Protocol:

  • Culture the selected cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into the appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Prepare working solutions of this compound by diluting the stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.

  • Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment group.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Protocol:

  • Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 550 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Inhibition

Materials:

  • Treated cells from a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-phospho-CrkL, anti-phospho-STAT5, anti-phospho-Akt, and their total protein counterparts)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways Affected by Dasatinib

Dasatinib_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 PI3K_Akt PI3K/Akt Pathway BCR-ABL->PI3K_Akt MAPK MAPK Pathway BCR-ABL->MAPK CrkL CrkL BCR-ABL->CrkL Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., PDGFR, c-Kit) Receptor_Tyrosine_Kinases->PI3K_Akt Receptor_Tyrosine_Kinases->MAPK Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->Receptor_Tyrosine_Kinases Src_Family_Kinases Src Family Kinases (Src, Lck, Fyn) Dasatinib->Src_Family_Kinases Src_Family_Kinases->STAT5 Src_Family_Kinases->PI3K_Akt Src_Family_Kinases->MAPK Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival PI3K_Akt->Proliferation_Survival MAPK->Proliferation_Survival

Caption: Dasatinib inhibits multiple signaling pathways.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture 1. Cell Seeding Start->Cell_Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Incubation 3. Incubation (24-72 hours) Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Viability_Assay Cell Viability (MTT Assay) Endpoint_Assays->Viability_Assay Western_Blot Protein Analysis (Western Blot) Endpoint_Assays->Western_Blot Data_Analysis 4. Data Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cell-based assays.

References

Application Notes and Protocols for Dasatinib Carbaldehyde in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Dasatinib carbaldehyde, a potent tyrosine kinase inhibitor, in Western blot experiments to probe cellular signaling pathways. This compound, a derivative of Dasatinib, is primarily employed as a warhead in Proteolysis Targeting Chimeras (PROTACs) but can also be used as a research tool to investigate the roles of its target kinases.

Introduction

Dasatinib is a multi-targeted inhibitor of several key tyrosine kinases, including the BCR-ABL fusion protein and Src family kinases (SFKs).[1] By blocking the ATP-binding site of these kinases, Dasatinib prevents the phosphorylation of their downstream substrates, thereby inhibiting signaling pathways that drive cell proliferation, survival, and migration.[1] Its targets also include c-KIT, EPHA2, and PDGFRβ. This compound functions as the Dasatinib moiety in PROTACs, binding to the target kinase to facilitate its degradation.[2][3][4] In a Western blot context, it can be used to assess the inhibition of phosphorylation of downstream signaling proteins.

Mechanism of Action and Targeted Signaling Pathways

Dasatinib exerts its effects by inhibiting multiple oncogenic signaling cascades. The primary targets, BCR-ABL and SFKs, are upstream activators of several critical pathways, including the RAS/RAF/MEK/ERK (MAPK), PI3K/Akt, and JAK/STAT pathways. Inhibition of the upstream kinases by Dasatinib leads to a reduction in the phosphorylation and activation of key downstream effector proteins such as Src, Akt, Erk, and STAT5.

Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., PDGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Proliferation Cell Proliferation, Survival, Migration Dasatinib Dasatinib Carbaldehyde Dasatinib->RTK BCR_ABL BCR_ABL Dasatinib->BCR_ABL Src Src Dasatinib->Src Akt Akt PI3K->Akt RAF RAF RAS->RAF BCR_ABL->RAS BCR_ABL->Src STAT5 STAT5 BCR_ABL->STAT5 Src->PI3K Src->STAT5 STAT5->Proliferation Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JAK JAK JAK->STAT5

Caption: this compound signaling pathway inhibition.

Data Presentation: Expected Effects of this compound on Downstream Signaling

The following tables summarize the anticipated quantitative changes in the phosphorylation of key signaling proteins following treatment with this compound. Data is presented as a fold change in the ratio of the phosphorylated protein to the total protein, normalized to a vehicle control.

Table 1: Effect of this compound on Src and Akt Phosphorylation

Treatment ConcentrationDurationp-Src (Y416) / Total Src (Fold Change)p-Akt (S473) / Total Akt (Fold Change)
10 nM16 hours0.450.60
50 nM16 hours0.200.35
100 nM16 hours0.100.20

Note: Expected results are based on the known inhibitory function of Dasatinib and may vary depending on the cell line and experimental conditions.

Table 2: Effect of this compound on ERK and STAT5 Phosphorylation

Treatment ConcentrationDurationp-ERK1/2 (T202/Y204) / Total ERK1/2 (Fold Change)p-STAT5 (Y694) / Total STAT5 (Fold Change)
10 nM16 hours0.700.55
50 nM16 hours0.400.30
100 nM16 hours0.250.15

Note: Expected results are based on the known inhibitory function of Dasatinib and may vary depending on the cell line and experimental conditions.

Experimental Protocols

The following is a detailed protocol for a Western blot experiment to assess the effect of this compound on protein phosphorylation.

Experimental_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A 1. Cell Culture and Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Antibody Incubation F->G H 8. Detection G->H I 9. Densitometry H->I

Caption: Western blot experimental workflow.

Materials and Reagents
  • Cell Line: Appropriate cell line expressing the target kinases (e.g., K562 for BCR-ABL).

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay.

  • SDS-PAGE Gels and Buffers.

  • PVDF or Nitrocellulose Membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Phospho-Src (Tyr416)

    • Total Src

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • Phospho-STAT5 (Tyr694)

    • Total STAT5

    • Loading control (e.g., β-actin, GAPDH)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Imaging System.

Experimental Procedure

a. Cell Culture and Treatment

  • Culture cells to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound (e.g., 10, 50, 100 nM) for the specified duration (e.g., 16 hours).

  • Include a vehicle control (DMSO) at a concentration equal to the highest volume of the inhibitor used.

b. Cell Lysis

  • Aspirate the media and wash the cells once with ice-cold PBS.

  • Add ice-cold lysis buffer to the cells.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

d. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

e. Antibody Incubation and Detection

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with ECL substrate and capture the signal using an imaging system.

Data Analysis
  • Perform densitometric analysis of the Western blot bands using imaging software (e.g., ImageJ).

  • Normalize the intensity of the phospho-protein band to the corresponding total protein band.

  • Further normalize the treated samples to the vehicle control to determine the fold change in phosphorylation.

  • For loading consistency, normalize all total protein bands to the loading control (e.g., β-actin or GAPDH).

By following these detailed protocols, researchers can effectively utilize this compound to investigate the inhibition of key signaling pathways and gain valuable insights into the molecular mechanisms of their biological models.

References

Application Note: Synthesis of Dasatinib-Linker Conjugates for PROTAC Development via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

AN-PROTAC-DS-001

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and oncology.

Purpose: This document provides a detailed protocol for the conjugation of Dasatinib carbaldehyde to an amine-functionalized linker, a key step in the synthesis of Dasatinib-based Proteolysis Targeting Chimeras (PROTACs).

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This technology offers a powerful alternative to traditional small-molecule inhibitors. Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, is an attractive warhead for PROTACs targeting these proteins in various cancers.[2][3]

A common strategy for synthesizing Dasatinib-based PROTACs involves modifying Dasatinib with a functional group that allows for covalent attachment to a linker.[3] this compound is a readily available derivative that can be conjugated to an amine-containing linker via reductive amination.[4][5] This reaction forms a stable secondary amine bond, providing a robust connection between the Dasatinib warhead and the linker destined for attachment to an E3 ligase ligand.[6][7]

This application note details the materials, equipment, and a step-by-step protocol for the reductive amination reaction between this compound and a representative amine-functionalized polyethylene (B3416737) glycol (PEG) linker. It also includes methods for purification and characterization of the resulting conjugate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general principle of PROTAC action and the experimental workflow for the synthesis of the Dasatinib-linker conjugate.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Dasatinib-Linker-E3 Ligase Ligand) POI Target Protein (e.g., BCR-ABL) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated Target Protein Ternary_Complex->Ub_POI recruits E2~Ub, leads to ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome recognized by Degradation Protein Degradation & Peptide Fragments Proteasome->Degradation degrades

Figure 1. General mechanism of action for a Dasatinib-based PROTAC.

Synthesis_Workflow cluster_1 Dasatinib-Linker Conjugation Workflow Start Starting Materials: - this compound - Amine-Linker Reaction Reductive Amination Start->Reaction Quench Reaction Quenching Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Flash Chromatography) Workup->Purification Characterization Characterization (LC-MS, NMR, HPLC) Purification->Characterization Final_Product Purified Dasatinib-Linker Conjugate Characterization->Final_Product

Figure 2. Experimental workflow for the synthesis and purification of the Dasatinib-linker conjugate.

Experimental Protocol: Reductive Amination

This protocol describes the conjugation of this compound to an amine-terminated linker.

Materials and Equipment:

  • This compound

  • Amine-functionalized linker (e.g., 1-Amino-11-(boc-amino)-3,6,9-trioxaundecane)

  • Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride

  • Dichloromethane (B109758) (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (B129727) (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen supply for inert atmosphere

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Flash chromatography system

  • High-performance liquid chromatography (HPLC) system

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

    • Dissolve the aldehyde in anhydrous dichloromethane (DCM).

    • Add the amine-functionalized linker (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction:

    • To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed (typically 2-4 hours).

  • Quenching and Workup:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 15-20 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

    • The choice of eluent will depend on the specific linker used; a gradient of methanol in dichloromethane is often effective.

    • Collect the fractions containing the desired product (identified by TLC or LC-MS).

    • Combine the pure fractions and evaporate the solvent to yield the Dasatinib-linker conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using the following methods:

      • LC-MS: To confirm the molecular weight of the conjugate.

      • NMR (¹H and ¹³C): To confirm the structure of the conjugate.

      • HPLC: To determine the purity of the final product.

Data Presentation

The following table provides a template for summarizing the quantitative data from the synthesis and purification of Dasatinib-linker conjugates. Researchers should populate this table with their experimental results.

Parameter Dasatinib-Linker Conjugate 1 Dasatinib-Linker Conjugate 2 Reference
Linker Used e.g., PEG3-Aminee.g., Alkyl-C6-AmineN/A
Scale (mmol) 0.10.1[8]
Reaction Time (h) 34[8]
Reducing Agent STABSTABN/A
Yield (%) 75%68%[8]
Purity (HPLC, %) >95%>95%[8]
Mass (Expected) [Calculated M+H]⁺[Calculated M+H]⁺N/A
Mass (Observed) [Experimental M+H]⁺[Experimental M+H]⁺N/A

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as moisture can deactivate the reducing agent and hydrolyze the imine intermediate.

    • Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C).

    • Verify the purity of the starting materials.

  • Incomplete Reaction:

    • Add additional reducing agent if the reaction stalls.

    • Ensure efficient stirring to keep the reagents in suspension.

  • Side Product Formation:

    • Over-reduction can sometimes occur. Using a milder reducing agent like sodium cyanoborohydride at a controlled pH can mitigate this.

    • Purification by preparative HPLC may be necessary to isolate the desired product from closely related impurities.

Conclusion

Reductive amination is a reliable and efficient method for conjugating this compound to amine-functionalized linkers, forming a crucial intermediate for the synthesis of Dasatinib-based PROTACs. The protocol provided herein can be adapted for various linkers and scales, enabling the rapid generation of a library of conjugates for structure-activity relationship studies. Careful monitoring and purification are essential to obtain high-purity material for subsequent conjugation to an E3 ligase ligand and biological evaluation.

References

Application Notes and Protocols: Synthesis of a Dasatinib Carbaldehyde-Based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document provides a detailed protocol for the synthesis of a PROTAC derived from Dasatinib, a potent tyrosine kinase inhibitor. The key synthetic step involves the generation of a Dasatinib carbaldehyde intermediate, which is then coupled to an E3 ligase ligand via a flexible linker. This strategy allows for the targeted degradation of Dasatinib's primary targets, including the BCR-ABL fusion protein and Src family kinases, offering a potential therapeutic advantage over traditional kinase inhibition.

Quantitative Data Summary

The following table summarizes representative biological data for Dasatinib-based PROTACs, illustrating the typical assays and data presentation for such compounds. Note: The data presented here are for illustrative purposes and are based on published data for similar Dasatinib-based PROTACs. Actual results for the synthesized PROTAC may vary.

Compound IDTarget(s)E3 Ligase LigandDC50 (nM) [K562 cells]IC50 (nM) [K562 cells]
Hypothetical PROTAC-1 BCR-ABL, SrcPomalidomide (Cereblon)1525
Hypothetical PROTAC-2 BCR-ABL, SrcVH032 (VHL)1020
Dasatinib (Parent Drug)BCR-ABL, SrcN/AN/A1-5

DC50 : Concentration required to degrade 50% of the target protein. IC50 : Concentration required to inhibit 50% of cell growth.

Experimental Protocols

Part 1: Synthesis of this compound (Intermediate 1)

This protocol describes the selective oxidation of the primary alcohol of Dasatinib to the corresponding aldehyde. Two effective methods, Swern oxidation and Dess-Martin periodinane (DMP) oxidation, are provided.

Method A: Swern Oxidation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.2 eq.) to the cooled solution. Stir the mixture for 15 minutes.

  • Addition of Dasatinib: Dissolve Dasatinib (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Addition of Base: Add triethylamine (B128534) (5.0 eq.) dropwise to the mixture. Continue stirring for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of methanol (B129727) in DCM) to yield this compound (Intermediate 1 ).

Method B: Dess-Martin Periodinane (DMP) Oxidation

  • Reaction Setup: In a round-bottom flask, dissolve Dasatinib (1.0 eq.) in anhydrous DCM.

  • Addition of DMP: Add Dess-Martin periodinane (1.5 eq.) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound (Intermediate 1 ).

Part 2: Synthesis of the this compound-Based PROTAC

This protocol describes the coupling of this compound with an amine-terminated E3 ligase ligand-linker conjugate via reductive amination. Two examples are provided, one targeting Cereblon and the other VHL.

Example 1: Synthesis of a Cereblon-Recruiting PROTAC

  • Reaction Setup: In a vial, dissolve this compound (Intermediate 1 ) (1.0 eq.) and Pomalidomide-C2-NH2 (1.1 eq.) in anhydrous DCM.

  • Imine Formation: Add a few drops of acetic acid to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (B8407120) (1.5 eq.) to the reaction mixture in portions.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final Dasatinib-based Cereblon PROTAC.

Example 2: Synthesis of a VHL-Recruiting PROTAC

  • Reaction Setup: In a vial, dissolve this compound (Intermediate 1 ) (1.0 eq.) and VH032-amide-PEG1-amine (1.1 eq.) in anhydrous DCM.

  • Imine Formation: Add a few drops of acetic acid and stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) in portions.

  • Reaction Monitoring: Stir the reaction at room temperature overnight and monitor by LC-MS.

  • Work-up: Quench with saturated aqueous sodium bicarbonate and extract with DCM (3x). Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by preparative HPLC to yield the final Dasatinib-based VHL PROTAC.

Characterization

The identity and purity of the synthesized intermediates and final PROTACs should be confirmed by standard analytical techniques, including:

  • 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Visualizations

Signaling Pathways

BCR_ABL_Signaling BCR_ABL BCR-ABL (Oncogenic Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival STAT5->Survival

Caption: BCR-ABL Signaling Pathway.

Src_Kinase_Signaling Src Src Family Kinases FAK FAK Src->FAK RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 Cell_Adhesion Cell Adhesion FAK->Cell_Adhesion Migration Cell Migration FAK->Migration Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT3->Proliferation STAT3->Survival

Caption: Src Kinase Signaling Pathway.

Experimental Workflow

PROTAC_Synthesis_Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: PROTAC Assembly Dasatinib Dasatinib Oxidation Selective Oxidation (Swern or DMP) Dasatinib->Oxidation Dasatinib_Aldehyde This compound (Intermediate 1) Oxidation->Dasatinib_Aldehyde E3_Ligand Amine-Terminated E3 Ligase Ligand-Linker Reductive_Amination Reductive Amination E3_Ligand->Reductive_Amination Final_PROTAC Dasatinib-Based PROTAC Reductive_Amination->Final_PROTAC Dasatinib_Aldehyde_ref->Reductive_Amination Synthesis_Logic Start Starting Materials Step1 Step 1: Oxidation of Dasatinib Start->Step1 Intermediate Intermediate: this compound Step1->Intermediate Step2 Step 2: Reductive Amination with Amine-Linker-E3 Ligand Intermediate->Step2 Final Final Product: Dasatinib-PROTAC Step2->Final Purification Purification & Characterization Final->Purification

Application Notes and Protocols: Dasatinib Carbaldehyde In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent, orally available small-molecule inhibitor targeting multiple tyrosine kinases.[1][2] It is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly in cases resistant to imatinib.[1][2] The mechanism of action of Dasatinib involves binding to the ATP-binding site of target kinases, thereby inhibiting their enzymatic activity and blocking downstream signaling pathways that promote cancer cell proliferation and survival.[1] Its targets include the BCR-ABL fusion protein, SRC family kinases (SFKs), c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1]

The "carbaldehyde" functional group on a Dasatinib analog suggests a reactive moiety that could be used for various biochemical applications, such as covalent labeling of the target kinase or conjugation to other molecules. Evaluating the in vitro kinase inhibitory activity of such a derivative is a critical step in its characterization. These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory potential of Dasatinib carbaldehyde against its target kinases. The fundamental principle of this assay is to measure the enzymatic activity of a kinase by quantifying the amount of phosphorylated substrate produced or ATP consumed.[3][4]

Data Presentation: Dasatinib Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against several key kinases, providing a benchmark for evaluating the potency of its derivatives.

Kinase TargetIC50 (nM)Notes
BCR-ABL 3A primary target in CML.[5]
c-Abl 14Wild-type Abl kinase.[6]
SRC Family Kinases (SFK) 0.2 - 1.1Includes SRC, LCK, YES, and FYN.[5]
Btk 5A Tec family kinase.[6]
Tec 297Another Tec family kinase.[6]
c-KIT 5 - 10SCF-dependent autophosphorylation.[7]
Lyn Direct InhibitionA member of the SRC family.[8]
Fyn Direct InhibitionA member of the SRC family.[8]
T-cell Proliferation 2.8Inhibition of TCR/CD3-stimulated proliferation.[9]

Experimental Protocols

In Vitro Kinase Assay for this compound

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase. It is a general procedure that can be adapted for various kinases and detection methods (e.g., radiometric, fluorescence-based).

Principle of the Assay

The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by a kinase. The inhibitory effect of this compound is determined by measuring the reduction in kinase activity in its presence. Kinase activity can be quantified by measuring the amount of phosphorylated substrate or the amount of ADP produced.[3][4]

Materials and Reagents

  • Kinase: Recombinant full-length or kinase domain of the target kinase (e.g., c-Abl, SRC, Btk).

  • Substrate: A specific peptide or protein substrate for the target kinase (e.g., a biotinylated peptide with the preferred c-Abl substrate sequence).[6]

  • This compound: Test compound, dissolved in an appropriate solvent (e.g., DMSO).

  • ATP: Adenosine triphosphate.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and other components to ensure optimal kinase activity.

  • Detection Reagent: Dependent on the assay format (e.g., [γ-32P]ATP for radiometric assays, ADP-Glo™ Kinase Assay kit for luminescence-based ADP detection).

  • 96-well or 384-well plates: Low-binding plates are recommended.

  • Plate reader: Appropriate for the chosen detection method (e.g., scintillation counter, luminometer).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, This compound) serial_dil Serial Dilution of This compound reagents->serial_dil add_reagents Add Kinase, Substrate, and Inhibitor to Plate serial_dil->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate initiate_rxn Initiate Reaction with ATP pre_incubate->initiate_rxn incubate Incubate at RT or 30°C initiate_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn add_detection Add Detection Reagent stop_rxn->add_detection read_signal Read Signal (Luminescence, Fluorescence, or Radioactivity) add_detection->read_signal data_analysis Data Analysis (Calculate % Inhibition, IC50) read_signal->data_analysis

Experimental workflow for the in vitro kinase assay.

Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in the kinase assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent effects.

    • Prepare solutions of the kinase, substrate, and ATP at the desired concentrations in the kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically but are often in the nanomolar range.[10]

  • Kinase Reaction:

    • To the wells of a microplate, add the kinase assay buffer.

    • Add the serially diluted this compound or DMSO (for the vehicle control).

    • Add the kinase and the substrate to each well.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to its Km value for the specific kinase.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at room temperature or 30°C. The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction by adding a stop solution (e.g., EDTA to chelate Mg2+, or as specified by the detection kit manufacturer).

    • Proceed with the detection method:

      • Radiometric Assay: If using [γ-32P]ATP, the reaction mixture is spotted onto a capture membrane (e.g., phosphocellulose or biotin (B1667282) capture membrane) to separate the phosphorylated substrate from the free ATP.[6][11] The amount of incorporated radioactivity is then quantified using a scintillation counter or phosphorimager.[11]

      • Luminescence-Based ADP Detection (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to convert the ADP produced to ATP. Then, add the Kinase Detection Reagent to generate a luminescent signal proportional to the amount of ADP formed.

      • Fluorescence-Based Assays: These assays often use a modified substrate that becomes fluorescent upon phosphorylation or employ an antibody-based detection of the phosphorylated product.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Visualization

The following diagram illustrates the general signaling pathway inhibited by Dasatinib and its derivatives. By blocking key kinases like BCR-ABL and SRC, Dasatinib disrupts the downstream signaling cascades that control cell proliferation, survival, and migration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) SRC SRC Family Kinases RTK->SRC BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) BCR_ABL->Downstream SRC->Downstream Proliferation Gene Expression Leading to: - Proliferation - Survival - Migration Downstream->Proliferation Dasatinib Dasatinib Carbaldehyde Dasatinib->RTK Dasatinib->BCR_ABL Dasatinib->SRC

Dasatinib's inhibition of key signaling pathways.

References

Application Notes and Protocols for Dasatinib Carbaldehyde in Cellular Thermal Shift Assays (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand, such as a small molecule inhibitor, with its protein target within the complex environment of a cell. The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein. When a drug binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. By subjecting cells or cell lysates to a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein, one can determine the extent of drug-target engagement.

Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor that primarily targets the BCR-ABL fusion protein and SRC family kinases, which are implicated in various cancers.[1] Dasatinib carbaldehyde is a derivative of Dasatinib, often utilized as a binding moiety in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3][4][5] These application notes provide a detailed protocol for utilizing this compound in CETSA to verify its engagement with target proteins in a cellular context.

Signaling Pathway of Dasatinib Targets

Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The primary targets include the BCR-ABL kinase, a hallmark of Chronic Myeloid Leukemia (CML), and SRC family kinases (SFKs).[1][6] Inhibition of these kinases disrupts downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, ultimately leading to apoptosis in cancer cells.[2] Other known targets of Dasatinib include c-KIT, EPHA2, and PDGFRβ.[6][7]

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRB PDGFRβ PI3K PI3K PDGFRB->PI3K EPHA2 EPHA2 RAS RAS EPHA2->RAS cKIT c-KIT cKIT->PI3K BCR_ABL BCR-ABL BCR_ABL->PI3K BCR_ABL->RAS STAT STAT BCR_ABL->STAT SRC_Family SRC Family Kinases (SRC, LYN, etc.) SRC_Family->PI3K SRC_Family->RAS SRC_Family->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Dasatinib Dasatinib Carbaldehyde Dasatinib->PDGFRB Inhibits Dasatinib->EPHA2 Inhibits Dasatinib->cKIT Inhibits Dasatinib->BCR_ABL Inhibits Dasatinib->SRC_Family Inhibits Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

This compound inhibits multiple tyrosine kinases, blocking key downstream signaling pathways.

CETSA Experimental Workflow

The general workflow for a Cellular Thermal Shift Assay involves several key steps, from cell treatment to data analysis. The process is designed to measure the change in thermal stability of a target protein upon ligand binding.

CETSA_Workflow cell_culture 1. Cell Culture (e.g., K562 cells) treatment 2. Cell Treatment (this compound or Vehicle) cell_culture->treatment heat_shock 3. Heat Shock (Temperature Gradient) treatment->heat_shock lysis 4. Cell Lysis (e.g., Freeze-thaw cycles) heat_shock->lysis centrifugation 5. Separation of Soluble Fraction (High-speed centrifugation) lysis->centrifugation protein_quantification 6. Protein Quantification (e.g., Western Blot, Mass Spectrometry) centrifugation->protein_quantification data_analysis 7. Data Analysis (Melt Curve & Isothermal Dose-Response) protein_quantification->data_analysis

A general overview of the Cellular Thermal Shift Assay (CETSA) experimental workflow.

Experimental Protocols

This section provides detailed methodologies for performing CETSA with this compound.

Materials
  • Cell Line: K562 (human chronic myelogenous leukemia cell line, endogenously expressing BCR-ABL).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • Vehicle Control: DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: PBS with protease and phosphatase inhibitors.

  • Protein Quantification Assay: BCA or Bradford assay.

  • Western Blotting Reagents: SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-BCR-ABL, anti-SRC, anti-BRAF, anti-GAPDH), HRP-conjugated secondary antibodies, and chemiluminescent substrate.

Protocol 1: CETSA Melt Curve

This protocol is used to determine the melting temperature (Tm) of the target protein in the presence and absence of this compound.

  • Cell Culture: Culture K562 cells to a density of approximately 1-2 x 10^6 cells/mL.

  • Cell Treatment:

    • Harvest cells and wash once with PBS.

    • Resuspend cells in a fresh culture medium at a density of 5 x 10^6 cells/mL.

    • Divide the cell suspension into two groups: one treated with a final concentration of 10 µM this compound and the other with an equivalent volume of DMSO (vehicle control).

    • Incubate for 1 hour at 37°C with gentle agitation.

  • Heat Shock:

    • Aliquot 100 µL of the treated cell suspensions into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Include an unheated control (room temperature).

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fraction.

    • Normalize the protein concentrations for all samples.

    • Analyze the samples by Western blotting for the target proteins (e.g., BCR-ABL, SRC, BRAF) and a loading control (e.g., GAPDH).

    • Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol is used to determine the potency of this compound in stabilizing the target protein at a fixed temperature.

  • Cell Culture and Treatment:

    • Prepare K562 cells as described in Protocol 1.

    • Treat cell aliquots with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control.

    • Incubate for 1 hour at 37°C.

  • Heat Shock:

    • Heat all samples at a single, pre-determined temperature (e.g., the Tm or a temperature that gives approximately 50% protein denaturation from the melt curve experiment) for 3 minutes. Include an unheated control.

    • Cool the samples on ice.

  • Cell Lysis and Separation:

    • Perform cell lysis and separation of the soluble fraction as described in Protocol 1.

  • Protein Quantification and Analysis:

    • Analyze the soluble protein fractions by Western blotting.

    • Quantify the band intensities and plot the percentage of soluble protein against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Data Presentation

The following tables summarize representative quantitative data from CETSA experiments with Dasatinib. Note that this data is for the parent compound Dasatinib and serves as an example of expected results for this compound.

Table 1: Thermal Shift (ΔTm) of Target Proteins upon Dasatinib Treatment

Target ProteinCell LineDasatinib Concentration (µM)ΔTm (°C)EffectReference
BRAFK-56220+ (Significant)Stabilization[8]
SRCK-56220- (Moderate)Destabilization[8]

Table 2: Potency of Dasatinib in Cellular Assays

Assay TypeTarget/Cell LineIC50/EC50 (nM)Reference
Kinase AssayCsk4.4[9]
Kinase AssaySrc<0.25[9]
Kinase AssayAbl<0.45[9]
Cell ViabilityGastric Cancer Cells~500[10]

Conclusion

The Cellular Thermal Shift Assay is an invaluable tool for confirming the target engagement of this compound in a cellular setting. The provided protocols for generating melt curves and isothermal dose-response curves offer a robust framework for researchers to assess the interaction of this compound with its intended kinase targets. The resulting data on thermal stabilization and cellular potency are critical for the validation and further development of this compound-based therapeutics, including PROTACs. Careful optimization of experimental conditions, such as drug concentration and heating temperature, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Dasatinib-Based BCR-ABL Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Dasatinib Carbaldehyde for Inducing BCR-ABL Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dasatinib is a potent tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). However, the emergence of drug resistance and the persistence of leukemia stem cells necessitate novel therapeutic strategies. An innovative approach is the targeted degradation of the BCR-ABL oncoprotein. This is achieved through the use of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which are synthesized using this compound as a BCR-ABL binding moiety. These molecules function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This application note provides an overview of the mechanism, key data, and experimental protocols for utilizing Dasatinib-based degraders to induce BCR-ABL degradation.

Mechanism of Action

Dasatinib-based degraders are chimeric molecules that simultaneously bind to the BCR-ABL protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BCR-ABL. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome, effectively eliminating the oncoprotein from the cell. This targeted protein degradation offers a potential advantage over simple inhibition, as it can overcome resistance mechanisms associated with mutations in the kinase domain.

cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Dasatinib_Degrader Dasatinib-based Degrader BCR_ABL BCR-ABL Oncoprotein Dasatinib_Degrader->BCR_ABL Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL, cIAP1) Dasatinib_Degrader->E3_Ligase Recruits Polyubiquitinated_BCR_ABL Polyubiquitinated BCR-ABL E3_Ligase->BCR_ABL Ubiquitin Transfer Ubiquitin Ubiquitin Proteasome 26S Proteasome Polyubiquitinated_BCR_ABL->Proteasome Recognition Degraded_Products Amino Acids Proteasome->Degraded_Products Degradation

Caption: Mechanism of Dasatinib-based PROTAC/SNIPER-mediated BCR-ABL degradation.

Quantitative Data Summary

Several studies have reported the efficacy of various Dasatinib-based degraders in downregulating BCR-ABL and inhibiting the growth of CML cells. The following tables summarize key quantitative data from published literature.

Table 1: In Vitro Efficacy of Dasatinib-Based BCR-ABL Degraders

Compound NameE3 Ligase RecruitedCell LineDC₅₀ (nM)IC₅₀/EC₅₀ (nM)Reference
DAS-6-2-2-6-CRBNCRBNK562~254.4 ± 2.1[1]
SIAIS178VHLK5628.524[2]
SNIPER(ABL)-39cIAP1/XIAPK562~10-100~10[2][3]
DAS-VHLVHLK562>1000-[1]

DC₅₀: Concentration required to degrade 50% of the target protein. IC₅₀/EC₅₀: Concentration required to inhibit 50% of cell growth or viability.

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of Dasatinib-based BCR-ABL degraders. Below are protocols for key experiments.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) of the Dasatinib-based degrader on CML cell lines.

Materials:

  • K562 or other BCR-ABL positive cell lines

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Dasatinib-based degrader compound

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of the Dasatinib-based degrader in culture medium.

  • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀/EC₅₀ value using a dose-response curve fitting software.

Protocol 2: Western Blotting for BCR-ABL Degradation

Objective: To quantify the degradation of BCR-ABL protein induced by the Dasatinib-based degrader.

Materials:

  • K562 cells

  • Dasatinib-based degrader compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-BCR (or anti-c-Abl), anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, and anti-β-actin (as a loading control).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat K562 cells with various concentrations of the Dasatinib-based degrader for a specified time (e.g., 16-24 hours).[4]

  • Harvest the cells and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the extent of BCR-ABL degradation.

cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (K562 cells) Compound_Treatment 2. Compound Treatment (Dasatinib Degrader) Cell_Culture->Compound_Treatment Cell_Viability 3a. Cell Viability Assay (IC50/EC50) Compound_Treatment->Cell_Viability Protein_Extraction 3b. Protein Extraction Compound_Treatment->Protein_Extraction Data_Analysis 5. Data Analysis Cell_Viability->Data_Analysis Western_Blot 4. Western Blot (BCR-ABL Degradation) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluating Dasatinib-based degraders.

Signaling Pathway Analysis

Dasatinib-based degraders not only induce the degradation of BCR-ABL but also inhibit its downstream signaling pathways, which are critical for the proliferation and survival of CML cells.[3][5]

BCR_ABL BCR-ABL Degradation Degradation BCR_ABL->Degradation STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL Dasatinib_Degrader Dasatinib-based Degrader Dasatinib_Degrader->BCR_ABL induces pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation pCrkL p-CrkL CrkL->pCrkL Phosphorylation Proliferation_Survival Cell Proliferation & Survival pSTAT5->Proliferation_Survival pCrkL->Proliferation_Survival

Caption: Inhibition of BCR-ABL downstream signaling by Dasatinib-based degraders.

Conclusion

The use of this compound to synthesize PROTACs and SNIPERs represents a promising strategy to overcome the limitations of traditional TKI therapy in CML. By inducing the targeted degradation of the BCR-ABL oncoprotein, these novel agents have demonstrated potent anti-leukemic activity in preclinical models. The protocols and data presented in this application note provide a framework for researchers to further explore and develop Dasatinib-based degraders as a potential new class of therapeutics for CML.

References

Application of Dasatinib in Leukemia Cell Lines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Dasatinib (B193332), a potent tyrosine kinase inhibitor, in the study of leukemia cell lines.

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of various leukemias, most notably Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2][3][4] Its mechanism of action involves the inhibition of multiple kinases, primarily the BCR-ABL fusion protein and SRC family kinases, which are crucial for the proliferation and survival of leukemia cells.[5][6]

A related compound, Dasatinib carbaldehyde (also known as BMS-354825 carbaldehyde), is a derivative of Dasatinib.[7][8] It serves as a crucial component in the synthesis of Proteolysis-targeting chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific proteins within a cell.[7][8][9] While this compound itself is a key research tool in the development of these next-generation therapies, the extensive body of research on anti-leukemic activity in cell lines has been conducted with Dasatinib.

Mechanism of Action

Dasatinib functions as a multi-targeted inhibitor of several key tyrosine kinases.[5] In CML and Ph+ ALL, the hallmark is the presence of the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion protein.[5] This abnormal protein has constitutively active tyrosine kinase activity, driving uncontrolled proliferation of leukemia cells.[5] Dasatinib potently inhibits the BCR-ABL kinase, as well as the SRC family of kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[5] By binding to the ATP-binding site of these kinases, Dasatinib blocks their activity, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells.[5] Notably, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its high potency and its ability to overcome resistance to first-generation TKIs like Imatinib.[5]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) and other relevant quantitative data for Dasatinib in various leukemia cell lines.

Cell LineLeukemia TypeIC50 (nM)NotesReference
K562Chronic Myeloid Leukemia (CML)4.6Imatinib-sensitive[10]
JURL-MK1Chronic Myeloid Leukemia (CML)Subnanomolar EC50 for BCR-ABL inhibition-[1]
MOLM-7Acute Myeloid Leukemia (AML)Subnanomolar EC50 for BCR-ABL inhibition-[1]
Mo7e-KitD816HAcute Myeloid Leukemia (AML)GI50 = 5Expressing activating mutation of c-Kit[8]
Ba/F3-Flt3ITDAcute Myeloid Leukemia (AML)GI50 ~ 10^-6 MExpressing Flt3 internal tandem duplication[8]
THP-1Acute Myeloid Leukemia (AML)GI50 ~ 10^-6 M-[8]
U937Acute Myeloid Leukemia (AML)GI50 ~ 10^-6 M-[8]
Primary AML blastsAcute Myeloid Leukemia (AML)GI50 < 10^-6 M-[8]

GI50: 50% growth inhibition concentration.

Key Signaling Pathways Affected by Dasatinib

Dasatinib's inhibition of target kinases leads to the modulation of several downstream signaling pathways critical for leukemia cell survival and proliferation.

Signaling_Pathways Dasatinib's Impact on Key Signaling Pathways in Leukemia Cells cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL PI3K PI3K BCR_ABL->PI3K RAS RAS BCR_ABL->RAS STAT5 STAT5 BCR_ABL->STAT5 SRC_Family SRC Family Kinases SRC_Family->PI3K SRC_Family->STAT5 c_KIT c-KIT c_KIT->PI3K PDGFR PDGFR PDGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes STAT5->Proliferation Promotes Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC_Family Inhibits Dasatinib->c_KIT Inhibits Dasatinib->PDGFR Inhibits

Caption: Dasatinib inhibits BCR-ABL and other kinases, blocking downstream pro-survival pathways.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of Dasatinib on leukemia cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Dasatinib.

MTT_Workflow MTT Assay Workflow for Dasatinib Treatment start Start seed_cells Seed leukemia cells in a 96-well plate start->seed_cells treat_cells Treat cells with varying concentrations of Dasatinib seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Analyze data to determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing cell viability after Dasatinib treatment using the MTT assay.

Materials:

  • Leukemia cell line of interest

  • Complete cell culture medium

  • Dasatinib (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of Dasatinib in complete medium.

  • Remove the old medium and add 100 µL of the Dasatinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in protein phosphorylation in response to Dasatinib.

Western_Blot_Workflow Western Blot Workflow for Dasatinib-Treated Cells start Start cell_treatment Treat leukemia cells with Dasatinib for a specified time start->cell_treatment cell_lysis Lyse cells to extract proteins cell_treatment->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_antibody Incubate with primary antibody (e.g., anti-phospho-STAT5) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Detect signal using a chemiluminescent substrate secondary_antibody->detection analysis Analyze band intensities detection->analysis end End analysis->end Apoptosis_Assay_Workflow Apoptosis Assay Workflow using Annexin V/PI Staining start Start treat_cells Treat leukemia cells with Dasatinib start->treat_cells harvest_cells Harvest cells by centrifugation treat_cells->harvest_cells wash_cells Wash cells with ice-cold PBS harvest_cells->wash_cells resuspend_cells Resuspend cells in Annexin V binding buffer wash_cells->resuspend_cells add_stains Add FITC-Annexin V and Propidium Iodide (PI) resuspend_cells->add_stains incubate Incubate in the dark for 15 minutes add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

References

Application Notes and Protocols for In Vivo Animal Studies with Dasatinib and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent second-generation tyrosine kinase inhibitor (TKI) targeting multiple kinases, primarily BCR-ABL and the SRC family of kinases.[1][2] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] In preclinical research, in vivo animal studies are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of Dasatinib and its analogs.

Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites, including hydroxymethyl dasatinib.[3][6] Understanding the in vivo behavior of the parent compound is critical for interpreting the activity of its metabolites and derivatives.[3]

Signaling Pathways Targeted by Dasatinib

Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The primary targets are the BCR-ABL fusion protein in CML and Ph+ ALL, and the SRC family kinases which are often overexpressed in various cancers.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL (Constitutively Active Kinase) Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K Differentiation Block Differentiation Block BCR-ABL->Differentiation Block Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival Akt Akt PI3K->Akt Akt->Survival Dasatinib Dasatinib Dasatinib->BCR-ABL Inhibition

Caption: BCR-ABL Signaling Pathway Inhibition by Dasatinib.

SRC_Family_Kinases_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Receptor Growth Factor Receptor SRC Family Kinases SRC Family Kinases (e.g., Src, Lck, Fyn) Growth Factor Receptor->SRC Family Kinases Integrins Integrins Integrins->SRC Family Kinases FAK FAK SRC Family Kinases->FAK Ras/MAPK Pathway Ras/MAPK Pathway SRC Family Kinases->Ras/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway SRC Family Kinases->PI3K/Akt Pathway STAT3 STAT3 SRC Family Kinases->STAT3 Migration & Invasion Migration & Invasion FAK->Migration & Invasion Proliferation Proliferation Ras/MAPK Pathway->Proliferation Survival Survival PI3K/Akt Pathway->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Dasatinib Dasatinib Dasatinib->SRC Family Kinases Inhibition

Caption: SRC Family Kinases Signaling Pathway Inhibition by Dasatinib.

Quantitative Data from In Vivo Animal Studies with Dasatinib

The following tables summarize quantitative data from various in vivo studies with Dasatinib in different animal models.

Table 1: Dasatinib Dosage and Administration in Murine Models

Animal ModelCancer TypeDosageAdministration RouteStudy DurationReference
SCID MicePatient-Derived Xenografts (Lung Cancer)30 mg/kgOral gavage, dailyNot specified[7]
SCID MiceK562 CML Xenografts1.25 or 2.5 mg/kgOral gavage, single dose24 hours[1][2]
Transgenic MiceChronic Myeloid Leukemia (CML)20 mg/kgOral gavage, dailyNot specified[8]
NSG MiceHIV-1 Infection ModelNot specifiedOral gavage, daily21 days[9]
Genetically Engineered MicePancreatic Ductal AdenocarcinomaNot specifiedNot specifiedNot specified[10]
SD RatsToxicity Study8 mg/kgOral, daily6 months[11]
RatsPharmacokinetic Study25 mg/kgOral gavage, single doseNot specified[12]

Table 2: Pharmacokinetic Parameters of Dasatinib in Animal Models

Animal ModelDoseAdministration RouteTmax (hours)Cmax (ng/mL)AUC (ng·h/mL)Half-life (hours)Reference
RatsSingle doseOral1-2Not specifiedNot specifiedNot specified[13]
MonkeysSingle doseOral1-2Not specifiedNot specifiedNot specified[13]
RatsRepeat doseOral2-8Not specifiedNot specifiedNot specified[13]
Mice1.25 mg/kgOral~3Not specifiedNot specifiedNot specified[1][2]
Mice2.5 mg/kgOral~3Not specifiedNot specifiedNot specified[1][2]
Mice5 mg/kgOralNot specified~200~600Not specified[14]
Mice5 mg/kgIntravenousNot specified~1000~800Not specified[14]
Rats25 mg/kgOral1.51125.33456.73.2[12]

Experimental Protocols

Protocol 1: Efficacy Study of Dasatinib in a Subcutaneous Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of Dasatinib in mice bearing subcutaneous tumors.

Materials:

  • Dasatinib powder

  • Vehicle for suspension (e.g., 0.5% methylcellulose (B11928114) or 80 mM citrate (B86180) buffer)[3][11]

  • Sterile water for injection

  • Appropriate immunocompromised mouse strain (e.g., SCID, NSG) with established tumors[3][7]

  • Oral gavage needles (20-22 gauge, ball-tipped)[3]

  • 1 mL syringes

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Vehicle Preparation:

    • For a 0.5% methylcellulose vehicle, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously. Autoclave and cool to room temperature before use.[3]

    • For an 80 mM citrate buffer, prepare the solution and adjust the pH as required.

  • Dasatinib Formulation:

    • Calculate the required amount of Dasatinib based on the desired dose (e.g., 20 mg/kg) and the number of mice.[3]

    • Accurately weigh the Dasatinib powder.

    • Create a paste by adding a small amount of the vehicle.

    • Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare fresh daily.[3]

  • Administration:

    • Measure the body weight of each mouse to calculate the exact volume of the Dasatinib suspension to be administered (typically 5-10 mL/kg).[3]

    • Gently restrain the mouse.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.[3]

    • Observe the mouse for any immediate adverse reactions.

  • Dosing Schedule:

    • Administer Dasatinib or vehicle once daily according to the study design.[3]

  • Monitoring and Endpoint:

    • Monitor tumor volume and mouse body weight 2-3 times per week.[3]

    • At the end of the study, euthanize the mice according to institutional guidelines and collect tissues for further analysis (e.g., pharmacodynamic biomarker assessment).[3]

Protocol 2: Pharmacokinetic Study of Dasatinib in Mice

This protocol describes the procedure for evaluating the pharmacokinetic profile of Dasatinib in mice.

Materials:

  • Dasatinib formulation (prepared as in Protocol 1)

  • Appropriate mouse strain

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes, capillaries)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer a single oral dose of Dasatinib to a cohort of mice as described in Protocol 1.[3]

  • Blood Sampling:

    • At predefined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice (typically 3 mice per time point).[3]

    • Blood can be collected via methods such as retro-orbital or submandibular bleeding.

    • Place blood samples into EDTA-coated tubes and keep them on ice.[3]

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.[3]

    • Carefully collect the supernatant (plasma) and transfer it to labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.[3]

  • Bioanalysis:

    • Quantify the concentration of Dasatinib in the plasma samples using a validated LC-MS/MS method.[3]

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo animal study involving a test compound like Dasatinib.

Experimental_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase Study_Design Design Experiment (Hypothesis, Endpoints, Group Size) Protocol_Approval IACUC Protocol Submission & Approval Study_Design->Protocol_Approval Animal_Acclimation Animal Acclimation Protocol_Approval->Animal_Acclimation Tumor_Implantation Tumor Cell Implantation (for xenograft models) Animal_Acclimation->Tumor_Implantation Randomization Randomization & Grouping Tumor_Implantation->Randomization Treatment Treatment Administration (Dasatinib/Vehicle) Randomization->Treatment Monitoring Monitoring (Tumor Volume, Body Weight, Clinical Signs) Treatment->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Sample_Analysis Sample Analysis (e.g., PK, PD, Histology) Euthanasia->Sample_Analysis Data_Analysis Data Analysis & Interpretation Sample_Analysis->Data_Analysis Reporting Reporting & Publication Data_Analysis->Reporting

Caption: General Experimental Workflow for In Vivo Animal Studies.

Conclusion and Recommendations for Dasatinib Carbaldehyde

The provided application notes and protocols offer a robust framework for conducting in vivo animal studies with Dasatinib. For researchers investigating this compound, these methodologies can be adapted. However, it is crucial to recognize that the optimal dosage and formulation for this compound may differ significantly from the parent compound.

It is recommended to initiate studies with this compound by first determining its solubility and stability in various vehicles. Subsequently, a pilot dose-escalation study in a small cohort of animals is advisable to establish a maximum tolerated dose (MTD) and to observe any potential toxicities. Pharmacokinetic and pharmacodynamic studies should then be conducted at well-tolerated doses to understand the compound's profile and to inform the design of larger efficacy studies. Always adhere to your institution's animal care and use guidelines when conducting in vivo research.

References

Application Notes and Protocols for the Quantification of Dasatinib Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dasatinib carbaldehyde, a potential impurity or degradation product of the tyrosine kinase inhibitor Dasatinib. The methodologies described herein are based on established analytical techniques for the quantification of Dasatinib and its related substances, adapted for the specific analysis of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques covered.

Introduction

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases. It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). During the synthesis, storage, or metabolism of Dasatinib, various related substances, including potential impurities like this compound, can be formed. The quantification of such impurities is crucial for ensuring the quality, safety, and efficacy of the drug product. These application notes provide a framework for developing and validating robust analytical methods for this purpose.

Analytical Methods Overview

Two primary analytical methods are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of pharmaceutical compounds and their impurities. The methods provided utilize reverse-phase chromatography with UV detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is particularly useful for the identification and quantification of trace-level impurities.

Section 1: High-Performance Liquid Chromatography (HPLC) Method

This section details a stability-indicating reverse-phase HPLC method suitable for the quantification of this compound in the presence of Dasatinib and other related impurities.

Experimental Protocol: HPLC

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Dasatinib reference standard

  • This compound reference standard (if available)

3. Chromatographic Conditions:

ParameterCondition 1Condition 2
Column Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)[1]Hypersil BDS C18 (150 x 4.6 mm, 5 µm)[2]
Mobile Phase A pH 5.8 Phosphate buffer: Acetonitrile (90:10 v/v)[1]Phosphate Buffer (pH 3.5 with orthophosphoric acid)[2]
Mobile Phase B Acetonitrile: Water (90:10 v/v)[1]Acetonitrile[2]
Gradient Gradient elution (specific gradient to be optimized based on separation)Isocratic (85:15 v/v, Mobile Phase A: Mobile Phase B)[2]
Flow Rate 1.0 mL/min[1]1.1 mL/min[2]
Column Temperature 25°C[1]Ambient
Detection Wavelength 320 nm[1]300 nm[2]
Injection Volume 10 µL[1]10 µL[2]
Diluent MethanolMethanol

4. Preparation of Solutions:

  • Buffer Preparation (Condition 1): Prepare a phosphate buffer and adjust the pH to 5.8.[1]

  • Buffer Preparation (Condition 2): Dissolve 2.72 grams of potassium dihydrogen phosphate in 1000 mL of HPLC water and adjust the pH to 3.5 with orthophosphoric acid.[3]

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample containing Dasatinib in the diluent to a suitable concentration.

  • Spiked Sample Solution (for method development and validation): Prepare a sample solution of Dasatinib and spike it with a known amount of the this compound standard stock solution.

5. Method Validation Parameters (Summary):

ParameterTypical Acceptance Criteria
Specificity No interference from diluent or other impurities at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.
Accuracy (% Recovery) Typically between 98% and 102%.
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small, deliberate variations in method parameters.
Quantitative Data Summary: HPLC

The following table summarizes typical performance data for the quantification of Dasatinib and its impurities using HPLC. These values can be used as a benchmark when developing a method for this compound.

ParameterResult
Linearity Range 0.05 - 2.0 µg/mL
Correlation Coefficient (r²) > 0.999
LOD ~0.02 µg/mL
LOQ ~0.05 µg/mL
Accuracy (% Recovery) 98.5% - 101.5%
Precision (%RSD) < 2.0%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (this compound) injection Inject Standard and Sample Solutions prep_standard->injection prep_sample Prepare Sample Solution (Dasatinib API/Formulation) prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV/PDA Detection separation->detection integration Peak Integration and Identification detection->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

HPLC Analysis Workflow for this compound.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This section outlines a sensitive and selective LC-MS method for the quantification of this compound, which is particularly advantageous for trace-level analysis and confirmation of identity.

Experimental Protocol: LC-MS

1. Instrumentation:

  • A Liquid Chromatography system (HPLC or UPLC) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Electrospray Ionization (ESI) source.

2. Chemicals and Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (LC-MS grade)

  • Dasatinib reference standard

  • This compound reference standard (if available)

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

3. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition 1Condition 2
Column ZORBAX RX-C18 (2.1 x 150 mm, 5 µm)[3]Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water[3]0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile[3]0.1% Formic acid in Acetonitrile
Gradient A linear gradient optimized for separation of Dasatinib and its impurities.[3]A fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/min[3]0.5 mL/min
Column Temperature 40°C40°C
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)Full Scan and/or MRM
MRM Transitions To be determined by infusing this compound standard. Precursor ion [M+H]⁺ and characteristic product ions.To be determined.
Injection Volume 5 µL2 µL

4. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to cover the desired calibration range.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration.

  • Sample Preparation (from drug substance/product): Dissolve the sample in a suitable solvent, dilute to the appropriate concentration, and add the IS.

  • Sample Preparation (from biological matrix): Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove matrix components, followed by reconstitution in the mobile phase and addition of the IS.

5. Method Validation Parameters (Summary):

Similar to the HPLC method, the LC-MS method should be validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness according to relevant guidelines. Additionally, matrix effects should be evaluated.

Quantitative Data Summary: LC-MS

The following table provides expected performance characteristics for an LC-MS method for quantifying Dasatinib-related impurities.

ParameterExpected Result
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.1 ng/mL
Accuracy (% Recovery) 85% - 115%
Precision (%RSD) < 15%
Matrix Effect Within acceptable limits (typically 85-115%)

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Analysis prep_standard Prepare Calibration Standards & QCs (with Internal Standard) lc_separation UPLC/HPLC Separation prep_standard->lc_separation prep_sample Sample Extraction (Protein Precipitation/SPE) prep_sample->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_detection Mass Spectrometric Detection (MRM/Full Scan) ms_ionization->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve concentration_calc Calculate Analyte Concentration calibration_curve->concentration_calc data_review Data Review & Reporting concentration_calc->data_review

LC-MS Analysis Workflow for this compound.

Signaling Pathway Visualization

While Dasatinib's mechanism of action involves inhibiting signaling pathways, the analytical methods described here do not directly probe these pathways. However, for context, a simplified diagram of the BCR-ABL signaling pathway, which Dasatinib inhibits, is provided below.

BCR_ABL_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Proliferation Increased Cell Proliferation RAS_RAF->Proliferation JAK_STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Simplified BCR-ABL Signaling Pathway Inhibited by Dasatinib.

Disclaimer: The analytical methods described in these application notes are intended as a starting point. Method development and validation should be performed in accordance with the specific requirements of the analytical laboratory and relevant regulatory guidelines (e.g., ICH Q2(R1)). The availability of a certified reference standard for this compound is essential for accurate quantification.

References

Application Notes and Protocols for Dasatinib Carbaldehyde in the Study of Drug-Resistant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives leukemogenesis. Dasatinib (B193332) is a potent second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of CML, including in patients resistant or intolerant to imatinib (B729).[1][2] Dasatinib is a multi-targeted inhibitor, targeting BCR-ABL and SRC family kinases among others.[3][4] Despite its effectiveness, resistance to Dasatinib can emerge, often through mutations in the BCR-ABL kinase domain. The T315I mutation is a notable example, conferring resistance to most clinically available TKIs except for ponatinib.[5][6] Understanding the mechanisms of resistance and identifying potential new therapeutic targets is crucial for the development of next-generation CML therapies.

Dasatinib carbaldehyde, a derivative of Dasatinib featuring a reactive aldehyde group, serves as a powerful chemical probe for studying drug-resistant CML. This application note details the use of this compound in affinity-based proteomic studies to identify direct binding targets, including both on-target and off-target interactions, in resistant CML cell lines. The aldehyde moiety allows for covalent immobilization to a solid support for pull-down assays, enabling the enrichment and subsequent identification of interacting proteins by mass spectrometry.

Mechanism of Action of this compound as a Chemical Probe

This compound retains the core pharmacophore of Dasatinib, allowing it to bind to the ATP-binding site of susceptible kinases. The introduction of a carbaldehyde group provides a reactive handle for covalent conjugation to a resin, typically through reductive amination with an amine-functionalized solid support. This immobilization facilitates the use of this compound as a "bait" in affinity purification experiments. When a lysate from drug-resistant CML cells is incubated with the this compound-conjugated beads, proteins that bind to Dasatinib will be selectively captured. After washing away non-specific binders, the captured proteins can be eluted and identified using mass spectrometry. This approach allows for an unbiased, proteome-wide identification of Dasatinib's molecular targets in the context of specific resistance mechanisms.

Data Presentation

Table 1: In Vitro IC50 Values of Dasatinib Against Various BCR-ABL Mutants. This table summarizes the half-maximal inhibitory concentration (IC50) of Dasatinib against wild-type and various mutant forms of the BCR-ABL kinase, providing a quantitative measure of its efficacy and the impact of specific resistance mutations.

BCR-ABL MutantDasatinib IC50 (nM)Fold Change vs. Wild-TypeReference
Wild-Type0.8 - 1.01[7]
G250E2.0 - 5.02.5 - 5[8]
Y253F1.0 - 3.01.25 - 3[8]
Y253H3.0 - 6.03.75 - 6[8]
E255K3.0 - 7.03.75 - 7[8]
E255V2.0 - 5.02.5 - 5[8]
V299L>15>15[9]
T315A---
T315I>500>500
F317L3.0 - 10.03.75 - 10[8]
M351T1.0 - 3.01.25 - 3[8]
F359V2.0 - 5.02.5 - 5[8]

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a representative range from published literature.

Table 2: Potential On-Target and Off-Target Kinases of Dasatinib Identified in Proteomic Screens. This table lists known and potential kinase targets of Dasatinib, highlighting its multi-targeted nature which can contribute to both its therapeutic efficacy and potential side effects.

Kinase FamilyRepresentative KinasesPotential Role in CML
On-Target
ABL FamilyABL1, ARGPrimary target in CML
SRC FamilySRC, LYN, FYN, HCK, LCK, YESInvolved in CML progression and survival pathways
Off-Target
Receptor Tyrosine Kinasesc-KIT, PDGFRα, PDGFRβ, Ephrin receptors (e.g., EPHA2), DDR1Potential for both anti-leukemic effects and side effects
Non-Receptor Tyrosine KinasesBTK, TECRoles in B-cell signaling, potential relevance in lymphoid blast crisis CML
Serine/Threonine Kinasesp38 MAPKImplicated in various cellular stress responses

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route for this compound, starting from Dasatinib. This method involves the protection of the primary amine, followed by oxidation of the terminal hydroxyl group to an aldehyde, and subsequent deprotection.

Materials:

  • Dasatinib

  • Di-tert-butyl dicarbonate (B1257347) (Boc)2O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dess-Martin periodinane (DMP)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Protection of the Piperazine Amine: a. Dissolve Dasatinib in DCM. b. Add TEA to the solution. c. Add a solution of (Boc)2O in DCM dropwise at 0°C. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction with water and extract with DCM. f. Wash the organic layer with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain Boc-protected Dasatinib.

  • Oxidation of the Hydroxyl Group: a. Dissolve the Boc-protected Dasatinib in anhydrous DCM. b. Add Dess-Martin periodinane in one portion at room temperature. c. Stir the reaction mixture for 2-4 hours, monitoring by TLC. d. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. e. Extract the product with DCM. f. Wash the organic layer with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. h. Purify the crude product by silica gel column chromatography to yield Boc-protected this compound.

  • Deprotection of the Piperazine Amine: a. Dissolve the Boc-protected this compound in DCM. b. Add TFA dropwise at 0°C. c. Stir the reaction at room temperature for 1-2 hours. d. Concentrate the reaction mixture under reduced pressure. e. Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound. g. Confirm the structure and purity by NMR and mass spectrometry.

Protocol 2: Affinity Pull-Down Assay using this compound

This protocol outlines the procedure for identifying protein targets of this compound from CML cell lysates.

Materials:

  • This compound

  • Amine-functionalized agarose (B213101) or magnetic beads

  • Sodium cyanoborohydride (NaBH3CN)

  • Drug-resistant CML cell lines (e.g., K562-T315I)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Immobilization of this compound: a. Wash the amine-functionalized beads with a suitable buffer (e.g., PBS). b. Resuspend the beads in a solution of this compound in an appropriate solvent (e.g., DMF/PBS). c. Add NaBH3CN and incubate the reaction overnight at room temperature with gentle shaking to facilitate reductive amination. d. Quench the reaction and wash the beads extensively to remove unreacted ligand and reducing agent. e. Block any remaining active sites on the beads.

  • Cell Lysis and Lysate Preparation: a. Culture drug-resistant CML cells to the desired density. b. Harvest the cells and wash with ice-cold PBS. c. Lyse the cells in ice-cold lysis buffer. d. Clarify the lysate by centrifugation to remove cellular debris. e. Determine the protein concentration of the supernatant using a BCA assay.

  • Affinity Pull-Down: a. Incubate a defined amount of cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation. b. As a negative control, incubate lysate with unconjugated beads. c. For competition experiments, pre-incubate the lysate with an excess of free Dasatinib before adding the beads. d. Pellet the beads by centrifugation and discard the supernatant. e. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads by adding elution buffer and heating. b. Separate the eluted proteins by SDS-PAGE. c. Excise the protein bands, perform in-gel trypsin digestion, and extract the peptides. d. Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: a. Identify the proteins from the mass spectrometry data using a protein database search engine. b. Compare the proteins identified in the this compound pull-down with the negative control and competition experiments to identify specific binding partners.

Visualizations

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor BCR-ABL BCR-ABL Receptor->BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Survival Dasatinib Dasatinib Dasatinib->BCR-ABL

Caption: BCR-ABL signaling and Dasatinib inhibition.

Experimental_Workflow Start Start Resistant_CML_Cells Drug-Resistant CML Cell Culture Start->Resistant_CML_Cells Cell_Lysis Cell Lysis and Lysate Preparation Resistant_CML_Cells->Cell_Lysis Pull_Down Affinity Pull-Down Cell_Lysis->Pull_Down Dasatinib_Beads This compound Immobilized on Beads Dasatinib_Beads->Pull_Down Washing Wash to Remove Non-specific Binders Pull_Down->Washing Elution Elution of Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Separation Elution->SDS_PAGE MS_Analysis LC-MS/MS Analysis SDS_PAGE->MS_Analysis Data_Analysis Protein Identification and Analysis MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Target identification workflow.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Dasatinib Dasatinib BCR_ABL Wild-Type BCR-ABL Dasatinib->BCR_ABL Inhibition Kinase Inhibition & Apoptosis BCR_ABL->Inhibition Gatekeeper_Mutation Gatekeeper Mutation (e.g., T315I) Gatekeeper_Mutation->Dasatinib Prevents Binding Other_Mutations Other Kinase Domain Mutations Other_Mutations->Dasatinib Reduces Affinity Efflux_Pumps Drug Efflux Pumps Efflux_Pumps->Dasatinib Reduces Intracellular Concentration Alternative_Pathways Activation of Alternative Pathways Alternative_Pathways->Inhibition Bypasses BCR-ABL Inhibition

Caption: Dasatinib resistance mechanisms.

References

Application Notes and Protocols for Dasatinib Carbaldehyde Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation and storage of Dasatinib carbaldehyde stock solutions, a critical component for in vitro and in vivo studies. This compound, a derivative of the potent tyrosine kinase inhibitor Dasatinib, is utilized in the development of PROteolysis TArgeting Chimeras (PROTACs).[1][2][3] Accurate preparation and proper storage of stock solutions are paramount to ensure experimental reproducibility and maintain the integrity of the compound. These guidelines cover the necessary materials, step-by-step procedures, and storage recommendations to ensure the stability and efficacy of this compound for research applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValue
Synonyms BMS-354825 carbaldehyde, PROTAC ABL binding moiety 4
CAS Number 2112837-79-1
Molecular Formula C₂₁H₂₂ClN₇O₂S
Molecular Weight 471.96 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile, filter-equipped pipette tips

  • Vortex mixer

Procedure:

  • Pre-equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

  • Mass Calculation: Calculate the required mass of this compound for your desired stock solution volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 0.010 mol/L x 0.001 L x 471.96 g/mol = 4.72 mg

  • Weighing: Using a calibrated analytical balance, carefully weigh 4.72 mg of this compound powder. Transfer the powder to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Mixing: Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

Storage and Stability

Proper storage is crucial for maintaining the biological activity of the this compound stock solution.

Storage ConditionPowderStock Solution in DMSO
Short-term 0 - 4°C (days to weeks)[5]-20°C (up to 1 month)[1]
Long-term -20°C (months to years)[5]-80°C (up to 6 months)[1]

Key Storage Recommendations:

  • Protect from Light: Store both the powder and the stock solution protected from light.

  • Avoid Freeze-Thaw Cycles: Aliquoting the stock solution is highly recommended to minimize degradation.[6]

  • Hygroscopic Nature of DMSO: Use anhydrous DMSO and keep stock solution tubes tightly sealed to prevent the absorption of moisture, which can impact solubility.[1]

Mechanism of Action: Dasatinib Signaling Pathway Inhibition

Dasatinib, the parent compound of this compound, is a multi-targeted tyrosine kinase inhibitor.[7][8] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and the SRC family of kinases.[7][8] This inhibition blocks downstream signaling pathways that are crucial for cell proliferation, survival, and migration in various cancers, particularly Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL).[7][8][9]

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., PDGFR, c-KIT) SRC SRC Family Kinases (SRC, LCK, FYN) RTK->SRC BCR_ABL BCR-ABL Downstream Downstream Signaling Pathways (e.g., PI3K-Akt, MAPK) BCR_ABL->Downstream SRC->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Dasatinib Dasatinib Dasatinib->RTK Dasatinib->BCR_ABL Dasatinib->SRC

Caption: Dasatinib inhibits key tyrosine kinases, blocking pro-cancer signaling.

Experimental Workflow

The following diagram outlines the general workflow from receiving the this compound powder to its use in a cellular assay.

Experimental_Workflow start Receive Dasatinib Carbaldehyde Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot for Use store->thaw dilute Prepare Working Solution in Media thaw->dilute treat Treat Cells dilute->treat assay Perform Cellular Assay treat->assay end Data Analysis assay->end

Caption: Workflow for preparing and using this compound in experiments.

References

Application Notes and Protocols: Assessing Cellular Responses to Dasatinib Carbaldehyde Treatment Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) carbaldehyde is a derivative of Dasatinib, a potent inhibitor of multiple tyrosine kinases.[1] Dasatinib itself is known to target BCR-ABL and SRC family kinases, making it a critical therapeutic agent in the treatment of certain leukemias.[2][3][4][5] Dasatinib carbaldehyde serves as a binding moiety for the ABL kinase, often utilized in the development of PROTACs (Proteolysis Targeting Chimeras).[1] This document provides a detailed protocol for utilizing flow cytometry to assess the cellular responses to this compound treatment, focusing on the induction of apoptosis and the inhibition of specific signaling pathways.

Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of cellular events such as apoptosis, cell cycle progression, and the expression of intracellular and surface proteins. This protocol will be invaluable for researchers investigating the efficacy and mechanism of action of this compound and similar kinase inhibitors.

Signaling Pathway Overview

Dasatinib and its derivatives primarily exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of the BCR-ABL and SRC signaling pathways targeted by Dasatinib.

Dasatinib_Signaling_Pathway This compound Target Signaling Pathway BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 activates PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt activates RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK activates SRC_Family SRC Family Kinases (SRC, LYN, HCK) SRC_Family->STAT5 activates SRC_Family->PI3K_Akt activates SRC_Family->RAS_MAPK activates Dasatinib This compound Dasatinib->BCR_ABL inhibits Dasatinib->SRC_Family inhibits Apoptosis Apoptosis Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: this compound's inhibitory action on BCR-ABL and SRC kinases.

Experimental Workflow

The following diagram outlines the general workflow for treating cells with this compound and subsequent analysis by flow cytometry.

Experimental_Workflow Flow Cytometry Workflow with this compound Cell_Culture 1. Cell Culture (e.g., K562, SUP-B15) Treatment 2. Treatment This compound (Dose-response & time-course) Cell_Culture->Treatment Harvesting 3. Cell Harvesting (Trypsinization if adherent) Treatment->Harvesting Staining 4. Staining (e.g., Annexin V/PI, Phospho-specific antibodies) Harvesting->Staining Acquisition 5. Flow Cytometry Acquisition Staining->Acquisition Analysis 6. Data Analysis (Quantification of apoptosis, protein phosphorylation) Acquisition->Analysis

Caption: General experimental workflow for flow cytometry analysis.

Detailed Experimental Protocols

Protocol 1: Assessment of Apoptosis Induction by Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., K562 for CML)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++-free

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • 12 x 75 mm polystyrene tubes for flow cytometry[6]

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 24, 48, and 72 hours.[7][8] Include a vehicle control (e.g., DMSO).

  • Cell Harvesting:

    • For suspension cells, gently pipette to resuspend and transfer to a 1.5 mL microcentrifuge tube.

    • For adherent cells, aspirate the media, wash with PBS, and detach using a gentle cell dissociation reagent (e.g., TrypLE). Collect cells in a microcentrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step.

  • Staining:

    • Centrifuge the washed cells and resuspend the pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[9] Acquire at least 10,000 events per sample.

Protocol 2: Intracellular Staining for Phosphorylated Proteins (e.g., p-CrkL)

This protocol allows for the measurement of the inhibition of kinase activity by quantifying the phosphorylation status of downstream targets.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 90% ice-cold methanol (B129727) or a saponin-based buffer)

  • Primary antibody (e.g., anti-phospho-CrkL)

  • Fluorochrome-conjugated secondary antibody (if primary is not conjugated)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • 12 x 75 mm polystyrene tubes[6]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Follow steps 1-3 from Protocol 1.

  • Fixation: Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.

  • Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend in 1 mL of ice-cold Permeabilization Buffer. Incubate for 30 minutes on ice.

  • Washing: Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.

  • Primary Antibody Staining: Resuspend the cell pellet in 100 µL of Staining Buffer containing the primary antibody at the manufacturer's recommended concentration. Incubate for 1 hour at room temperature.

  • Secondary Antibody Staining (if applicable): Wash the cells once with Staining Buffer. Resuspend in 100 µL of Staining Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.

  • Final Wash: Wash the cells once with Staining Buffer and resuspend in 500 µL for analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Measure the Mean Fluorescence Intensity (MFI) of the phospho-protein signal.[8][10]

Data Presentation

The quantitative data obtained from the flow cytometry experiments can be summarized in the following tables for clear comparison.

Table 1: Apoptosis Induction by this compound in K562 Cells (48 hours)

This compound (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
1078.4 ± 3.515.3 ± 2.24.1 ± 1.12.2 ± 0.7
5045.1 ± 4.235.8 ± 3.915.6 ± 2.83.5 ± 1.0
10020.7 ± 3.848.2 ± 5.126.3 ± 4.54.8 ± 1.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of CrkL Phosphorylation by this compound in SUP-B15 Cells (24 hours)

This compound (nM)Mean Fluorescence Intensity (MFI) of p-CrkL% Inhibition of p-CrkL (Normalized to Vehicle)
0 (Vehicle)5870 ± 3500%
102150 ± 21063.4%
50980 ± 12083.3%
100650 ± 8088.9%

Data are presented as mean ± standard deviation from three independent experiments.

Sample Preparation and Best Practices

  • Single-Cell Suspension: Ensure a single-cell suspension to prevent clogging the flow cytometer. Filter samples through a 35-70 µm cell strainer if clumps are present.[6][11][12]

  • Viability: Use a viability dye (e.g., PI, 7-AAD, or fixable viability dyes) to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[6][13]

  • Controls: Include unstained cells, single-color controls for compensation, and Fluorescence Minus One (FMO) controls for accurate gating.

  • Titration: Titrate all antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.[11]

  • Buffer Composition: Use Ca++/Mg++-free buffers to reduce cell aggregation. Adding EDTA can also help. For samples with low viability, consider adding DNase to digest DNA from dead cells.[12][13]

Conclusion

This document provides a comprehensive guide for utilizing flow cytometry to characterize the cellular effects of this compound. The detailed protocols for assessing apoptosis and intracellular protein phosphorylation, along with the structured data presentation and best practices, will enable researchers to generate robust and reproducible data. These methods are fundamental for the preclinical evaluation of kinase inhibitors and will aid in elucidating their mechanisms of action in drug development.

References

Application Notes and Protocols for Dasatinib Carbaldehyde in CRISPR Screening Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib (B193332), a potent tyrosine kinase inhibitor, has emerged as a valuable tool in chemical biology and drug discovery. Its use in conjunction with CRISPR-Cas9 screening technologies provides a powerful platform for identifying novel drug targets, elucidating mechanisms of drug resistance, and exploring synthetic lethal interactions. This document provides detailed application notes and protocols for the use of Dasatinib in CRISPR screening experiments, focusing on its effects on key signaling pathways and providing researchers with the necessary information to design and execute robust functional genomics screens.

Introduction

Dasatinib is a multi-targeted kinase inhibitor that primarily targets BCR-ABL and Src family kinases.[1] Its potent and specific mechanism of action makes it an ideal chemical probe for interrogating complex cellular signaling networks. CRISPR-Cas9 technology, a revolutionary gene-editing tool, allows for the systematic knockout of genes across the genome. The combination of Dasatinib treatment with a pooled CRISPR screen enables the identification of genes whose loss sensitizes or confers resistance to the drug, thereby revealing critical nodes in cellular pathways and potential therapeutic targets.[2]

This document outlines the application of Dasatinib in CRISPR screens, with a focus on its use in cancer cell lines, particularly in the context of T-cell activation and proliferation. We provide quantitative data on its activity, detailed experimental protocols for performing a CRISPR screen with Dasatinib, and visualizations of the key signaling pathways affected by this inhibitor.

Data Presentation

Table 1: Dasatinib IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of Dasatinib varies across different cancer cell lines, reflecting their diverse genetic backgrounds and dependencies on the kinases targeted by the drug. The following table summarizes reported IC50 values for Dasatinib in several commonly used cell lines.

Cell LineCancer TypeIC50 (nM)Reference
JurkatT-cell Leukemia300[3]
K562Chronic Myeloid Leukemia<1[3]
LAMA-84Chronic Myeloid Leukemia-[3]
TPC1Thyroid Cancer~50[3]
BCPAPThyroid Cancer~50[3]
SW1736Thyroid Cancer~50[3]
C643Thyroid Cancer~50[3]
K1Thyroid Cancer>1000[3]
Table 2: Genes Identified in a Dasatinib CRISPR Screen in Jurkat T-cells

A CRISPR/Cas9 screen in the Jurkat T-lymphocyte cell line identified several genes that modulate the cellular response to Dasatinib. The depletion or enrichment of single-guide RNAs (sgRNAs) targeting these genes upon Dasatinib treatment indicates their role in mediating the drug's effects.

GeneFunctionPhenotype upon KnockoutReference
Known Targets
CSKC-terminal Src kinaseResistance[2]
LCKLymphocyte-specific protein tyrosine kinaseResistance[2]
ZAP70Zeta-chain-associated protein kinase 70Resistance[2]
Novel Targets
ZFP36L2Zinc finger protein 36, C3H type-like 2Resistance[2]
LRPPRCLeucine-rich pentatricopeptide repeat-containing proteinResistance[2]
CFLARCASP8 and FADD-like apoptosis regulatorSensitivity[2]
PD-1 (PDCD1)Programmed cell death protein 1Resistance[2]
CD45 (PTPRC)Protein tyrosine phosphatase, receptor type, CResistance[2]

Experimental Protocols

This section provides a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that modulate the response to Dasatinib. This protocol is adapted from established methods for CRISPR screening with small molecule inhibitors.[4][5][6]

Protocol: Pooled CRISPR-Cas9 Knockout Screen with Dasatinib

Objective: To identify genes whose knockout confers resistance or sensitivity to Dasatinib.

Materials:

  • Cas9-expressing cell line (e.g., Jurkat cells)

  • Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)[5]

  • Lentivirus packaging plasmids (e.g., pMD2.G and psPAX2)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin (B1679871)

  • Dasatinib (or Dasatinib carbaldehyde)

  • Cell culture medium and supplements

  • Genomic DNA extraction kit

  • PCR reagents for library amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the pooled sgRNA library plasmid, pMD2.G, and psPAX2 using a suitable transfection reagent.

    • Harvest the lentiviral supernatant 48-72 hours post-transfection.

    • Titer the virus to determine the optimal volume for transduction.

  • Cell Transduction:

    • Seed Cas9-expressing Jurkat cells at an appropriate density.

    • Transduce the cells with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. Use polybrene to enhance transduction efficiency.

    • A non-transduced control group should be maintained in parallel.

  • Puromycin Selection:

    • 48 hours post-transduction, begin selection with puromycin. The appropriate concentration of puromycin should be determined beforehand with a kill curve for the specific cell line.

    • Maintain puromycin selection until all non-transduced control cells are dead (typically 3-5 days).

  • Dasatinib Treatment:

    • After puromycin selection, split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a Dasatinib-treated group.

    • Determine the optimal concentration of Dasatinib to use in the screen. A concentration around the IC50 (e.g., 300 nM for Jurkat cells) is a good starting point.[3]

    • Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library representation.

  • Genomic DNA Extraction and Library Amplification:

    • Harvest cell pellets from the initial population (T0), the final control population, and the final Dasatinib-treated population.

    • Extract genomic DNA from each pellet.

    • Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the sgRNA cassette.

  • Next-Generation Sequencing and Data Analysis:

    • Sequence the amplified sgRNA libraries using a next-generation sequencing platform.

    • Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.

    • Analyze the data to identify sgRNAs that are enriched or depleted in the Dasatinib-treated population compared to the control population. Tools like MAGeCK can be used for this analysis.[7][8]

    • Genes targeted by significantly enriched sgRNAs are considered potential resistance genes, while those targeted by depleted sgRNAs are potential sensitizer (B1316253) genes.

Signaling Pathway Visualizations

Dasatinib exerts its effects by inhibiting multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by Dasatinib and highlight the points of intervention.

T-Cell Receptor (TCR) Signaling Pathway

Dasatinib is a potent inhibitor of Src family kinases, including LCK, which is a critical initiator of the T-cell receptor signaling cascade.[9][10] Inhibition of LCK by Dasatinib blocks the phosphorylation of downstream targets like ZAP70, leading to the suppression of T-cell activation and proliferation.[2][11]

TCR_Signaling cluster_cytoplasm Cytoplasm TCR TCR LCK LCK TCR->LCK activates CD3 CD3 ZAP70 ZAP70 CD3->ZAP70 recruits & activates LCK->CD3 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 GRB2 GRB2 LAT->GRB2 NFAT NFAT PLCg1->NFAT VAV1 VAV1 SLP76->VAV1 NFkB NF-κB VAV1->NFkB SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Dasatinib Dasatinib Dasatinib->LCK Dasatinib->ZAP70

Caption: Dasatinib inhibits TCR signaling by targeting LCK and ZAP70.

BCR-ABL Signaling Pathway

In chronic myeloid leukemia (CML), the constitutively active BCR-ABL fusion protein drives cell proliferation and survival through the activation of multiple downstream pathways. Dasatinib is a potent inhibitor of BCR-ABL, blocking its kinase activity and downstream signaling to effectors like STAT5 and CRKL.[1][12][13]

BCR_ABL_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 CRKL CRKL BCR_ABL->CRKL PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival STAT5->Survival CRKL->Proliferation AKT AKT PI3K->AKT AKT->Survival Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: Dasatinib inhibits the BCR-ABL fusion protein in CML.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a central regulator of cell growth, proliferation, and survival. Dasatinib can indirectly inhibit this pathway by targeting upstream receptor tyrosine kinases or directly through off-target effects, leading to the suppression of downstream effectors like mTOR and the pro-apoptotic protein BAD.[14][15][16]

PI3K_AKT_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates BAD BAD AKT->BAD inhibits Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Cell_Growth Cell Growth mTOR->Cell_Growth Bcl_xL Bcl-xL BAD->Bcl_xL Apoptosis Apoptosis Bcl_xL->Apoptosis Dasatinib Dasatinib Dasatinib->AKT inhibits phosphorylation

Caption: Dasatinib can suppress the pro-survival PI3K-Akt pathway.

Unfolded Protein Response (UPR) Pathway

The Unfolded Protein Response is a cellular stress response pathway that can be co-opted by cancer cells for survival. Dasatinib has been shown to downregulate key components of the UPR, such as PERK and ATF6, suggesting a role in sensitizing cancer cells to ER stress-induced apoptosis.[17][18][19]

UPR_Signaling cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_Stress ER Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1->XBP1s splices mRNA Adaptation Cellular Adaptation ATF6->Adaptation ATF4 ATF4 eIF2a->ATF4 activates translation CHOP CHOP ATF4->CHOP XBP1s->Adaptation Apoptosis Apoptosis CHOP->Apoptosis Dasatinib Dasatinib Dasatinib->PERK Dasatinib->ATF6

Caption: Dasatinib can modulate the Unfolded Protein Response pathway.

Conclusion

The combination of Dasatinib and CRISPR-Cas9 screening provides a robust framework for functional genomic studies aimed at understanding cancer biology and discovering novel therapeutic strategies. The protocols and data presented here offer a comprehensive resource for researchers to effectively utilize Dasatinib as a chemical probe in their CRISPR screening experiments. The elucidation of genes and pathways that interact with Dasatinib will undoubtedly pave the way for the development of more effective and personalized cancer therapies.

References

Anwendungshinweise und Protokolle für Dasatinib-Carbaldehyd in der zielgerichteten Therapieforschung

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Richtlinien für den Einsatz von Dasatinib-Carbaldehyd in der Erforschung zielgerichteter Therapien. Der Schwerpunkt liegt auf seiner Anwendung als potente chemische Einheit zur Entwicklung von PROTACs (Proteolysis Targeting Chimeras), die auf den Abbau von Kinasen wie BCR-ABL und Mitgliedern der Src-Familie abzielen.

Einleitung und Hintergrund

Dasatinib (B193332) ist ein potenter Tyrosinkinase-Inhibitor (TKI) der zweiten Generation, der auf mehrere Kinasen abzielt, darunter das BCR-ABL-Fusionsprotein und die Kinasen der Src-Familie.[1][2] Diese Kinasen sind bei verschiedenen Krebsarten, insbesondere bei der chronisch-myeloischen Leukämie (CML) und der Philadelphia-Chromosom-positiven akuten lymphatischen Leukämie (Ph+ ALL), fehlreguliert.[3][4] Dasatinib-Carbaldehyd ist ein Derivat von Dasatinib, das als "Warhead" für die Synthese von PROTACs dient.[5][6][7] PROTACs sind heterobifunktionelle Moleküle, die ein Zielprotein an eine E3-Ubiquitin-Ligase binden und so den Abbau des Zielproteins über das Ubiquitin-Proteasom-System einleiten.[8][9][10]

Die Verwendung von Dasatinib-Carbaldehyd ermöglicht die Entwicklung von PROTACs, die gezielt onkogene Kinasen für den Abbau markieren, was eine vielversprechende Strategie zur Überwindung von Resistenzen gegen herkömmliche Inhibitoren darstellt.[3][11]

Wirkmechanismus und Signalwege

Dasatinib und seine Derivate hemmen die katalytische Aktivität von BCR-ABL und Src-Familien-Kinasen, was zur Modulation nachgeschalteter Signalwege führt.[12][13][14] Dazu gehören der PI3K/Akt-Signalweg, der MAPK/ERK-Signalweg und der STAT5-Signalweg, die für das Überleben, die Proliferation und die Differenzierung von Zellen entscheidend sind.[12][15]

Ein auf Dasatinib basierender PROTAC bindet gleichzeitig an die Zielkinase (z. B. BCR-ABL) und eine E3-Ligase (z. B. Cereblon oder VHL), was zur Polyubiquitinierung und dem anschließenden proteasomalen Abbau der Kinase führt.[8][11]

Diagramm des BCR-ABL-Signalwegs:

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Überleben ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Bildunterschrift: Vereinfachte Darstellung des BCR-ABL-Signalwegs.

Diagramm des Src-Kinase-Signalwegs:

Src_Pathway Receptor Rezeptor (z.B. GPCR, RTK) Src Src Receptor->Src FAK FAK Src->FAK RAS_RAF_ERK RAS/RAF/ERK Pathway Src->RAS_RAF_ERK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 Cell_Functions Zelladhäsion Migration Proliferation FAK->Cell_Functions RAS_RAF_ERK->Cell_Functions PI3K_AKT->Cell_Functions STAT3->Cell_Functions

Bildunterschrift: Übersicht über die von Src-Kinasen regulierten Signalwege.

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen die inhibitorischen Aktivitäten von Dasatinib und repräsentativen Dasatinib-basierten PROTACs zusammen.

Tabelle 1: Inhibitorische Aktivität von Dasatinib

KinaseIC50 (nM)ZelllinieReferenz
BCR-ABL0,1 - 3-[16]
c-Src0,55-[17]
LCK---
YES---
FYN---
c-KIT< 30-[17]
PDGFRβ< 30-[17]
EphA2< 30-[17]

Tabelle 2: Zelluläre Aktivität von Dasatinib

ZelllinieIC50 (nM)Assay-TypReferenz
K562 (CML)0,027Zellviabilität[3]
KA (Imatinib-resistent)6,36Zellviabilität[3]
MDA-MB-2316100Zellviabilität[18]
4T114Zellviabilität[18]

Tabelle 3: Aktivität von Dasatinib-basierten PROTACs

PROTACZielprotein(e)DC50 (nM)Dmax (%)IC50 (nM)ZelllinieReferenz
DAS-6-2-2-6-CRBNc-ABL, BCR-ABL>25>85 (c-ABL), >60 (BCR-ABL)4,4K562[19]
Arg-PEG1-DasaBCR-ABL0,8598,80,3595K562[20]
DMP11BCR-ABL, Src-Familie--0,261K562[3]
DDa-1Multiple Kinasen90 (BTK)-1200TMD8[21]

DC50: Konzentration für 50%igen Abbau des Zielproteins; Dmax: Maximaler prozentualer Abbau; IC50: Konzentration für 50%ige Hemmung des Zellwachstums.

Experimentelle Protokolle

Die folgenden Protokolle sind als allgemeine Richtlinien gedacht und müssen möglicherweise für spezifische Zelllinien und experimentelle Bedingungen optimiert werden.

Synthese von Dasatinib-basierten PROTACs (Allgemeiner Arbeitsablauf)

Dasatinib-Carbaldehyd dient als Ausgangsmaterial für die Konjugation an einen Linker und eine E3-Ligase-bindende Einheit.[1][3][11][22]

Diagramm des PROTAC-Synthese-Workflows:

PROTAC_Synthesis_Workflow Dasatinib_CHO Dasatinib- carbaldehyd Reductive_Amination Reduktive Aminierung Dasatinib_CHO->Reductive_Amination Linker_Amine Linker mit aminogruppe Linker_Amine->Reductive_Amination Dasatinib_Linker Dasatinib-Linker Konjugat Reductive_Amination->Dasatinib_Linker Coupling Kopplungs- reaktion Dasatinib_Linker->Coupling E3_Ligase_Ligand E3-Ligase-Ligand (z.B. Thalidomid-Derivat) E3_Ligase_Ligand->Coupling PROTAC Finaler PROTAC Coupling->PROTAC

Bildunterschrift: Allgemeiner Arbeitsablauf für die Synthese von Dasatinib-basierten PROTACs.

Zellkultur und Behandlung
  • Zellkultur: Kultivieren Sie die gewünschten Zelllinien (z. B. K562 für BCR-ABL) unter den vom Lieferanten empfohlenen Bedingungen.

  • Aussaat: Säen Sie die Zellen in der entsprechenden Dichte für das jeweilige Experiment aus (z. B. in 6-Well-Platten für Western Blot oder 96-Well-Platten für Viabilitätsassays).

  • Behandlung: Behandeln Sie die Zellen mit verschiedenen Konzentrationen des Dasatinib-basierten PROTACs (z. B. 0, 10, 50, 100, 500 nM, 1 µM) für einen bestimmten Zeitraum (z. B. 4, 8, 16, 24 Stunden).[8] Führen Sie eine Vehikelkontrolle (z. B. DMSO) mit.

Western-Blot-Analyse zum Nachweis des Proteinabbaus

Dieses Protokoll dient der Quantifizierung des Abbaus von Zielproteinen (z. B. BCR-ABL, c-Src) nach der Behandlung mit einem Dasatinib-basierten PROTAC.[8][9]

Diagramm des Western-Blot-Workflows:

Western_Blot_Workflow Cell_Treatment Zellbehandlung Cell_Lysis Zelllyse Cell_Treatment->Cell_Lysis Protein_Quant Proteinkonzentrations- bestimmung Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Proteintransfer (Blotting) SDS_PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Detektion & Analyse Immunoblotting->Detection

Bildunterschrift: Experimenteller Arbeitsablauf für die Western-Blot-Analyse.

  • Zelllyse: Nach der Behandlung die Zellen mit eiskaltem PBS waschen und in RIPA-Puffer, ergänzt mit Protease- und Phosphatase-Inhibitoren, lysieren.

  • Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem BCA- oder Bradford-Assay.

  • Probenvorbereitung und SDS-PAGE: Mischen Sie gleiche Proteinmengen (z. B. 20-30 µg) mit Laemmli-Probenpuffer und erhitzen Sie die Proben. Trennen Sie die Proteine mittels SDS-Polyacrylamid-Gelelektrophorese (SDS-PAGE) auf.

  • Proteintransfer: Übertragen Sie die aufgetrennten Proteine auf eine PVDF- oder Nitrozellulosemembran.

  • Immunoblotting:

    • Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in 5 %iger Magermilch oder BSA in TBST.

    • Inkubieren Sie die Membran über Nacht bei 4 °C mit dem primären Antikörper (z. B. Anti-BCR, Anti-Src, Anti-p-CrkL) in Blockierungspuffer.

    • Waschen Sie die Membran dreimal mit TBST.

    • Inkubieren Sie die Membran für 1 Stunde bei Raumtemperatur mit dem entsprechenden HRP-gekoppelten sekundären Antikörper.

  • Detektion: Weisen Sie die Proteine mittels eines Chemilumineszenz-Substrats nach und erfassen Sie das Signal mit einem Bildgebungssystem. Quantifizieren Sie die Bandenintensitäten mit einer geeigneten Software (z. B. ImageJ). Normalisieren Sie auf ein Ladekontrollprotein wie GAPDH oder β-Actin.

Zellviabilitätsassay (z. B. MTT- oder CellTiter-Glo-Assay)

Dieses Protokoll dient zur Bestimmung der zytotoxischen Wirkung von Dasatinib-basierten PROTACs.[19][23]

  • Zellaussaat: Säen Sie die Zellen in 96-Well-Platten in einer geeigneten Dichte aus.

  • Behandlung: Fügen Sie serielle Verdünnungen des Testpräparats hinzu und inkubieren Sie die Zellen für einen definierten Zeitraum (z. B. 48 oder 72 Stunden).

  • Assay-Durchführung:

    • MTT-Assay: Fügen Sie MTT-Reagenz zu jeder Vertiefung hinzu und inkubieren Sie es. Lösen Sie die gebildeten Formazan-Kristalle in einem geeigneten Lösungsmittel (z. B. DMSO) und messen Sie die Absorption bei einer geeigneten Wellenlänge.

    • CellTiter-Glo-Assay: Fügen Sie das CellTiter-Glo-Reagenz hinzu, das die Anzahl lebensfähiger Zellen basierend auf der Quantifizierung von ATP misst. Messen Sie das Lumineszenzsignal.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Verhältnis zur Vehikelkontrolle und ermitteln Sie die IC50-Werte durch nichtlineare Regression.

Fehlerbehebung

  • Kein oder schwacher Proteinabbau:

    • Überprüfen Sie die Zellpermeabilität des PROTACs.

    • Optimieren Sie die Konzentration und Inkubationszeit.

    • Stellen Sie sicher, dass die Ziel-E3-Ligase in der verwendeten Zelllinie exprimiert wird.

    • Bestätigen Sie die Bildung des ternären Komplexes (PROTAC, Zielprotein, E3-Ligase).[10]

  • Hohe Zytotoxizität bei Kontrollen:

    • Überprüfen Sie die Konzentration des Lösungsmittels (z. B. DMSO).

    • Testen Sie einen nicht-abbauenden Kontroll-PROTAC (mit einer inaktiven E3-Ligase-bindenden Einheit), um zwischen toxischen Effekten durch Zielinhibierung und unspezifischer Toxizität zu unterscheiden.[10]

Fazit

Dasatinib-Carbaldehyd ist ein wertvolles Werkzeug für die Entwicklung von PROTACs, die auf onkogene Kinasen abzielen. Die hier beschriebenen Protokolle und Daten bieten eine solide Grundlage für Forscher, um die Wirksamkeit dieser neuartigen Moleküle in der zielgerichteten Krebstherapieforschung zu untersuchen und zu validieren.

References

Troubleshooting & Optimization

Troubleshooting Dasatinib carbaldehyde solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dasatinib carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Dasatinib?

This compound is a derivative of Dasatinib, a potent inhibitor of multiple tyrosine kinases.[1] It is often used as a building block in the development of PROteolysis TArgeting Chimeras (PROTACs), where it serves as the moiety that binds to the target protein, such as the ABL kinase.[1][2][3][4][5]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the general solubility characteristics?

Similar to its parent compound Dasatinib, this compound is expected to have low solubility in aqueous solutions. The solubility of Dasatinib is highly pH-dependent, with greater solubility in acidic conditions (pH < 4.0) and a significant decrease in solubility as the pH increases.[6][7][8][9] For instance, the solubility of Dasatinib monohydrate drops dramatically from 18.4 mg/mL at pH 2.6 to less than 0.001 mg/mL at pH 6.99.[7]

Q3: Which solvents are recommended for preparing a stock solution of this compound?

For preparing high-concentration stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended.[6][10][11][12] These stock solutions can then be diluted into your aqueous experimental buffer. It is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can have off-target effects on cells (typically should be kept below 0.5%).[12][13]

Q4: My this compound precipitates out of solution after I dilute my DMSO stock into my aqueous buffer. What can I do?

Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic compounds like Dasatinib and its derivatives.[6][14][15] Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay.

  • pH Adjustment: Since solubility is pH-dependent, consider adjusting the pH of your aqueous buffer to be more acidic, if your experimental system allows.[13]

  • Use of Co-solvents: Including a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your final aqueous solution can help maintain solubility.[13][15]

  • Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween-20 or Pluronic F-68 can aid in keeping the compound in solution.[13]

  • Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, step-wise dilutions into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.[14]

  • Vortexing During Dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.[14]

Q5: How should I store my this compound stock solution and aqueous preparations?

Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6] It is generally not recommended to store aqueous solutions of Dasatinib for more than one day due to potential instability and precipitation.[10][11]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited, the data for its parent compound, Dasatinib, provides a useful reference.

SolventSolubility of DasatinibReference(s)
DMSO~14.3 - 200 mg/mL[6][10]
DMF~25 mg/mL[6][10]
Ethanol3.4 mg/mL[6]
WaterInsoluble (pH-dependent)[6][7]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[10][11]
Aqueous Buffer (pH 2.6)18.4 mg/mL[7]
Aqueous Buffer (pH 4.28)0.205 mg/mL[7]
Aqueous Buffer (pH 6.99)<0.001 mg/mL[7]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Equilibrate the this compound powder to room temperature.

  • Weigh the desired amount of the compound and transfer it to a sterile vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication in a water bath can be used to aid dissolution.[6][14]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[14]

Protocol for Determining Kinetic Solubility in Aqueous Buffer

This protocol provides a general method to estimate the kinetic solubility of this compound in your experimental buffer.

Materials:

  • High-concentration this compound stock solution in DMSO (e.g., 10 mM).

  • Aqueous buffer of choice (e.g., PBS, cell culture medium).

  • 96-well microplate (clear bottom for absorbance measurements).

  • Plate reader capable of measuring absorbance.

Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO in the 96-well plate.

  • In a separate 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells. Include wells with DMSO only as a control.

  • Add the aqueous buffer to each well to achieve the final desired volume (e.g., 198 µL).

  • Mix the contents of the wells thoroughly using a plate shaker or by gentle pipetting.

  • Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[6]

  • Measure the absorbance of each well at a wavelength where this compound has maximum absorbance (the λmax of Dasatinib is around 323 nm, which can be used as a starting point).[10]

  • The highest concentration that does not show a significant increase in absorbance (due to light scattering from precipitated compound) compared to the clear solutions at lower concentrations is an estimation of the kinetic solubility.[6]

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: this compound Precipitates in Aqueous Buffer check_conc Is the final concentration as low as experimentally feasible? start->check_conc lower_conc Action: Lower the final concentration. check_conc->lower_conc No check_ph Is the buffer pH acidic (ideally < 4.0)? check_conc->check_ph Yes lower_conc->check_ph adjust_ph Action: Adjust buffer to a more acidic pH, if compatible with the assay. check_ph->adjust_ph No add_cosolvent Action: Add a co-solvent (e.g., Ethanol, PEG) to the aqueous buffer. check_ph->add_cosolvent Yes adjust_ph->add_cosolvent fail Further optimization needed. Consider alternative formulation strategies. adjust_ph->fail add_surfactant Action: Add a non-ionic surfactant (e.g., Tween-20) to the aqueous buffer. add_cosolvent->add_surfactant add_cosolvent->fail step_dilution Action: Use a step-wise dilution protocol. add_surfactant->step_dilution add_surfactant->fail success Success: Compound is soluble. step_dilution->success step_dilution->fail If precipitation persists

Caption: Troubleshooting workflow for this compound solubility.

Primary Signaling Pathways Targeted by Dasatinib

G cluster_kinases Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits SRC_family SRC Family Kinases (SRC, LCK, YES, FYN) Dasatinib->SRC_family inhibits c_KIT c-KIT Dasatinib->c_KIT inhibits PDGFRb PDGFRβ Dasatinib->PDGFRb inhibits EPHA2 EPHA2 Dasatinib->EPHA2 inhibits PI3K_Akt PI3K-Akt Pathway BCR_ABL->PI3K_Akt MAPK MAPK Pathway BCR_ABL->MAPK STAT5 STAT5 Pathway BCR_ABL->STAT5 SRC_family->PI3K_Akt SRC_family->MAPK Survival Decreased Cell Survival PI3K_Akt->Survival Proliferation Decreased Cell Proliferation MAPK->Proliferation STAT5->Proliferation Apoptosis Induction of Apoptosis Survival->Apoptosis inhibition leads to

Caption: Inhibition of key signaling pathways by Dasatinib.

References

Technical Support Center: Optimizing Dasatinib Carbaldehyde for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Dasatinib (B193332) carbaldehyde in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Dasatinib carbaldehyde and what is its primary application in cell-based assays?

This compound is a derivative of Dasatinib, a potent inhibitor of the ABL kinase.[1][2] It serves as a warhead for Proteolysis Targeting Chimeras (PROTACs). In this context, it binds to the target protein (e.g., BCR-ABL), while another part of the PROTAC molecule recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] Therefore, its primary application is in cell-based assays designed to study targeted protein degradation.

Q2: What is a good starting concentration for this compound in a cell-based assay?

A typical starting point for a dose-response experiment with a novel PROTAC, like one using this compound, is to test a wide concentration range, for instance, from 1 pM to 10 µM.[5] For the parent compound Dasatinib, working concentrations for kinase inhibition are often in the nanomolar range.[6][7] However, as a component of a larger PROTAC molecule, the optimal concentration for inducing protein degradation may differ and needs to be determined empirically.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[8] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years.[2] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: What are the key controls to include in my experiments?

When using this compound in a PROTAC context, several controls are crucial for data interpretation:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound-based PROTAC.

  • Negative Control PROTAC: A molecule that is structurally similar to your active PROTAC but contains an inactive warhead or E3 ligase ligand. This helps to control for off-target effects of the PROTAC molecule itself.

  • Warhead-Only Control: Treating cells with this compound alone (or the parent compound Dasatinib) at a concentration equivalent to that in the PROTAC experiment. This helps to distinguish between effects due to kinase inhibition and those due to protein degradation.

  • E3 Ligase Ligand-Only Control: Cells treated with the E3 ligase-binding moiety alone to assess any effects independent of target engagement.

  • Proteasome Inhibitor Co-treatment: Co-treating cells with your PROTAC and a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming a proteasome-dependent mechanism.[9]

Troubleshooting Guide

Problem 1: I am not observing degradation of my target protein.

Potential Cause Troubleshooting Steps
Poor Cell Permeability PROTACs can be large molecules with poor cell permeability.[3] Consider modifying the linker to improve physicochemical properties.
Suboptimal Concentration You may be using a concentration that is too low to be effective or too high and falling into the "hook effect" region. Perform a broad dose-response experiment (e.g., 1 pM to 100 µM) to identify the optimal concentration range.[5]
Incorrect Incubation Time The kinetics of protein degradation can vary. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) at an optimal concentration to determine the ideal incubation time.[10]
Low E3 Ligase Expression The cell line you are using may not express sufficient levels of the E3 ligase recruited by your PROTAC. Confirm the expression of the target E3 ligase in your cell line.
Compound Instability The PROTAC molecule may be unstable in the cell culture medium. Assess the stability of your compound in the medium over the course of the experiment.[3]
Inefficient Ternary Complex Formation The linker connecting this compound to the E3 ligase ligand may not be optimal in length or composition, preventing the formation of a stable and productive ternary complex.[4] Consider synthesizing and testing PROTACs with different linkers.[11][12]

Problem 2: I am observing high cytotoxicity in my assay.

Potential Cause Troubleshooting Steps
Off-Target Effects At high concentrations, Dasatinib and its derivatives can inhibit multiple kinases, leading to toxicity.[13] Use the lowest effective concentration that induces target degradation.
"On-Target" Toxicity The degradation of your target protein may be inherently toxic to the cells. This is a valid biological finding, but if you need to study other effects, you may need to use shorter incubation times or lower concentrations.
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%).
PROTAC-Induced Effects Independent of Degradation The PROTAC molecule itself might have cytotoxic effects unrelated to the degradation of the target protein. Use a negative control PROTAC to assess this possibility.

Problem 3: I am observing the "hook effect".

Potential Cause Troubleshooting Steps
Formation of Unproductive Binary Complexes At high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[5]
Suboptimal Linker Design The linker may not be promoting positive cooperativity in ternary complex formation.[4]
Misinterpretation of Potency The hook effect can lead to an underestimation of your PROTAC's potency.
Confirm the Hook Effect: Perform a dose-response experiment with a wider and more granular concentration range, especially at higher concentrations.[5] Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments. Assess Ternary Complex Formation: Use biophysical assays (e.g., TR-FRET) to measure ternary complex formation at different PROTAC concentrations.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the parent compound, Dasatinib , against various cancer cell lines. This data can serve as a reference point when determining the initial concentration range for this compound-based PROTACs, keeping in mind that the optimal concentration for protein degradation may be different from that for kinase inhibition.

Cell LineCancer TypeIC50 (µM)
HT29Colon Cancer1.46[14]
SW820Colorectal Carcinoma12.38[14]
MCF7Breast Adenocarcinoma26.11 (as a nanoemulsion)[14]
K562Chronic Myeloid Leukemia< 0.001[15]
FEPS (imatinib-resistant)Chronic Myeloid Leukemia0.009[15]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of a this compound-Based PROTAC using Western Blot

This protocol outlines the steps to determine the optimal concentration of a this compound-based PROTAC for target protein degradation.

  • Cell Seeding:

    • Seed the cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • PROTAC Preparation and Treatment:

    • Prepare a high-concentration stock solution of the this compound-based PROTAC in DMSO.

    • Perform a serial dilution of the PROTAC stock solution in cell culture medium to achieve a wide range of final concentrations (e.g., 1 pM to 10 µM).

    • Include a vehicle-only control (e.g., DMSO at the highest concentration used).

    • Aspirate the old medium from the cells and replace it with the medium containing the different PROTAC concentrations.

  • Incubation:

    • Incubate the cells for a predetermined time (e.g., 24 hours). The optimal incubation time may need to be determined in a separate time-course experiment.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum degradation).

Protocol 2: Assessing Cell Viability using an MTT Assay

This protocol can be used to evaluate the cytotoxicity of the this compound-based PROTAC.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimal density (determined empirically for each cell line).

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

    • Remove the old medium and add the medium containing the different compound concentrations.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours).[13]

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[14]

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of ~570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the logarithm of the PROTAC concentration to determine the IC50 value (concentration that inhibits cell growth by 50%).

Visualizations

G cluster_0 PROTAC-Mediated Protein Degradation cluster_1 DC Dasatinib carbaldehyde (Warhead) Linker Linker DC->Linker PROTAC PROTAC E3L E3 Ligase Ligand Linker->E3L POI Target Protein (e.g., BCR-ABL) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI Ub Ubiquitin Ub->Ternary Ub Transfer Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Workflow of PROTAC-mediated protein degradation using this compound.

G cluster_0 Concentration Optimization Workflow start Start: Prepare This compound PROTAC dose_response Perform Broad Dose-Response (e.g., 1 pM - 10 µM) start->dose_response western Analyze Target Protein Levels by Western Blot dose_response->western analyze Determine DC50 and Dmax Identify Hook Effect western->analyze analyze->dose_response Hook Effect Observed/ Re-test Concentrations optimal_conc Select Optimal Concentration Range for Further Assays analyze->optimal_conc No Hook Effect or Optimal Range Identified viability Assess Cytotoxicity (e.g., MTT Assay) at Optimal Concentration optimal_conc->viability end Proceed with Cell-Based Assays viability->end

Caption: Experimental workflow for optimizing this compound concentration.

G cluster_0 Troubleshooting: No Protein Degradation start Problem: No Target Protein Degradation check_conc Is the concentration range appropriate? start->check_conc check_time Is the incubation time optimal? check_conc->check_time Yes solution_conc Solution: Perform broad dose-response check_conc->solution_conc No check_perm Is the PROTAC cell-permeable? check_time->check_perm Yes solution_time Solution: Perform time-course experiment check_time->solution_time No check_ternary Is a stable ternary complex forming? check_perm->check_ternary Yes solution_perm Solution: Modify linker for better permeability check_perm->solution_perm No solution_ternary Solution: Redesign linker (length, composition) check_ternary->solution_ternary No

Caption: Logical workflow for troubleshooting lack of protein degradation.

References

Dasatinib carbaldehyde degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Willkommen im technischen Support-Center für Dasatinib-Carbaldehyd. Diese Ressource richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die Dasatinib-Carbaldehyd in ihren Experimenten verwenden, insbesondere im Kontext von PROTACs (Proteolysis Targeting Chimeras). Hier finden Sie Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zu potenziellen Problemen im Zusammenhang mit der Stabilität und dem Abbau dieser Verbindung.

Häufig gestellte Fragen (FAQs)

F1: Was ist Dasatinib-Carbaldehyd und wofür wird es verwendet?

Dasatinib-Carbaldehyd ist ein Derivat des Tyrosinkinase-Inhibitors Dasatinib. Es dient als spezifische Bindungseinheit für das ABL-Kinasen-Protein. In der Forschung wird es hauptsächlich zur Synthese von PROTACs verwendet, bei denen es über einen Linker mit einem E3-Ligase-Liganden verbunden wird, um den gezielten Abbau von ABL-Onkoproteinen zu induzieren.[1][2][3]

F2: Wie stabil ist Dasatinib-Carbaldehyd und was sind die häufigsten Abbauwege?

Obwohl keine spezifischen Studien zum Abbau von Dasatinib-Carbaldehyd veröffentlicht wurden, ist die Aldehyd-Funktion chemisch reaktiv und anfällig für den Abbau. Die wahrscheinlichsten Abbauwege sind:

  • Oxidation: Die Aldehydgruppe kann leicht zur entsprechenden Carbonsäure oxidiert werden, insbesondere bei Kontakt mit Luftsauerstoff oder anderen Oxidationsmitteln.

  • Reduktion: In Gegenwart von Reduktionsmitteln kann die Aldehydgruppe zum primären Alkohol reduziert werden.

  • Hydrat- und Acetalbildung: In wässrigen oder alkoholischen Lösungsmitteln kann der Aldehyd ein Gleichgewicht mit seinem Hydrat (geminales Diol) bzw. Halbacetal/Acetal eingehen.[4][5]

F3: Wie sollte ich Dasatinib-Carbaldehyd lagern, um den Abbau zu minimieren?

Um die Stabilität zu maximieren, sollten die folgenden Lagerbedingungen eingehalten werden:

  • Feststoff: Als Pulver bei -20 °C für bis zu 3 Jahre lagern.[1]

  • In Lösung: Stammlösungen sollten bei -80 °C für maximal 6 Monate oder bei -20 °C für maximal 1 Monat gelagert werden.[6] Vermeiden Sie wiederholte Gefrier-Auftau-Zyklen.

  • Atmosphäre: Es wird empfohlen, die Verbindung unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff) zu lagern, um die Oxidation zu minimieren.

Anleitung zur Fehlerbehebung

Hier finden Sie Lösungen für häufig auftretende Probleme bei der Arbeit mit Dasatinib-Carbaldehyd, die auf einen möglichen Abbau der Verbindung hindeuten könnten.

Problem 1: Inkonsistente Ergebnisse in Kopplungsreaktionen (z. B. PROTAC-Synthese)

Mögliche Ursache: Ein signifikanter Teil Ihres Dasatinib-Carbaldehyds könnte zu Dasatinib-Carbonsäure oxidiert sein. Die Carbonsäure wird unter den typischen Bedingungen für die reduktive Aminierung oder andere Aldehyd-spezifische Reaktionen nicht reagieren, was zu geringeren Ausbeuten und inkonsistenten Ergebnissen führt.

Lösungsvorschläge:

  • Reinheitsprüfung: Überprüfen Sie die Reinheit Ihres Dasatinib-Carbaldehyds mittels HPLC oder LC-MS, bevor Sie es in Reaktionen einsetzen. Suchen Sie nach einem Peak, der der Masse des Carbonsäure-Derivats entspricht.

  • Verwendung von frischem Material: Verwenden Sie frisch geöffnete oder neu gelieferte Chargen des Reagenzes.

  • Optimierung der Reaktionsbedingungen: Führen Sie die Kopplungsreaktion unter einer inerten Atmosphäre durch, um eine weitere Oxidation während der Reaktion zu verhindern.

Problem 2: Auftreten unerwarteter Nebenprodukte in der Massenspektrometrie (MS)

Mögliche Ursache: Während der Analyse oder Lagerung in Lösungsmitteln wie Methanol oder Ethanol kann es zur Bildung von Halbacetalen oder Acetalen kommen. In wässrigen Puffern kann sich ein Hydrat bilden.

Lösungsvorschläge:

  • Lösungsmittelwahl: Bereiten Sie Lösungen in aprotischen, trockenen Lösungsmitteln (z. B. DMSO, DMF) unmittelbar vor dem Gebrauch vor, um die Bildung von Acetalen und Hydraten zu minimieren.

  • Interpretation der MS-Daten: Berücksichtigen Sie bei der Analyse Ihrer MS-Daten die möglichen Massen von Hydraten (M + 18) oder Acetalen (M + CH₄O für Methanol).

Zusammenfassung der potenziellen Abbauprodukte
VerbindungChemische FormelMolekulargewicht ( g/mol )Mögliche Ursache des Auftretens
Dasatinib-Carbaldehyd C₂₁H₂₂ClN₇O₂S471.96Ausgangsmaterial
Dasatinib-CarbonsäureC₂₁H₂₂ClN₇O₃S487.96Oxidation (Luftsauerstoff, Verunreinigungen)
Dasatinib-AlkoholC₂₁H₂₄ClN₇O₂S473.98Reduktion (reduzierende Reagenzien)
Dasatinib-HydratC₂₁H₂₄ClN₇O₃S489.97Reaktion mit Wasser
Dasatinib-Methanol-HalbacetalC₂₂H₂₆ClN₇O₃S503.99Reaktion mit Methanol

Experimentelle Protokolle

Protokoll 1: Reinheitsprüfung von Dasatinib-Carbaldehyd mittels HPLC
  • Mobile Phase A: 0,1 % Ameisensäure in Wasser

  • Mobile Phase B: 0,1 % Ameisensäure in Acetonitril

  • Säule: C18, 2.1 x 50 mm, 1.8 µm

  • Flussrate: 0.4 mL/min

  • Gradient: Start bei 5 % B, linearer Anstieg auf 95 % B über 5 Minuten, 5 Minuten bei 95 % B halten.

  • Detektion: UV bei 320 nm und Massenspektrometer (ESI positiv)

  • Erwartete Retentionszeit: Das Carbonsäure-Abbauprodukt wird voraussichtlich eine kürzere Retentionszeit als der Aldehyd haben.

Visualisierungen

Potenzieller Abbau von Dasatinib-Carbaldehyd

Degradation_Pathway A Dasatinib-Carbaldehyd (C₂₁H₂₂ClN₇O₂S) B Dasatinib-Carbonsäure (Oxidationsprodukt) A->B Oxidation (+ [O]) C Dasatinib-Alkohol (Reduktionsprodukt) A->C Reduktion (+ [H]) D Dasatinib-Hydrat (in H₂O) A->D Hydratisierung (+ H₂O) E Dasatinib-Halbacetal (in ROH) A->E Acetalbildung (+ ROH) Troubleshooting_Workflow cluster_start Startpunkt cluster_analysis Analyse cluster_solution Lösungsstrategien start Problem: Niedrige Ausbeute bei der PROTAC-Synthese check_purity 1. Reinheit des Dasatinib-Carbaldehyds prüfen (LC-MS) start->check_purity impurity_found Verunreinigung (z.B. Carbonsäure) gefunden? check_purity->impurity_found new_reagent A. Frisches Reagenz verwenden impurity_found->new_reagent Ja inert_conditions B. Reaktion unter Inertgasatmosphäre durchführen impurity_found->inert_conditions Nein reoptimize Reaktion neu optimieren new_reagent->reoptimize inert_conditions->reoptimize

References

Technical Support Center: Troubleshooting Dasatinib Carbaldehyde PROTAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dasatinib carbaldehyde PROTAC experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Dasatinib-based Proteolysis Targeting Chimeras (PROTACs). Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is a this compound PROTAC and how does it work?

A this compound PROTAC is a heterobifunctional molecule designed for targeted protein degradation. It consists of three key components: a "warhead" based on Dasatinib that binds to a target protein (such as BCR-ABL kinase), a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a chemical linker that connects the two.[1][2] By simultaneously binding to the target protein and an E3 ligase, the PROTAC forms a ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3] This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][4] This event leads to the elimination of the target protein from the cell.[5]

Q2: What are the most common reasons for inconsistent degradation results with my this compound PROTAC?

Inconsistent results in PROTAC experiments can arise from several factors:

  • The "Hook Effect": At high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation. This leads to a bell-shaped dose-response curve where degradation decreases at higher concentrations.[3]

  • Poor Cell Permeability: PROTACs are often large molecules with high molecular weight and polarity, which can limit their ability to cross the cell membrane and reach their intracellular targets.[3][6][7]

  • Suboptimal Linker: The length, composition, and attachment points of the linker are critical for the stability and geometry of the ternary complex.[8][] An improperly designed linker can prevent effective ubiquitination.[8]

  • E3 Ligase Selection: The choice of E3 ligase is crucial. The selected E3 ligase may not be expressed at sufficient levels in your cell line or may not be optimal for the specific target protein.[1][3]

  • Compound Instability: The PROTAC molecule itself may be unstable in the cell culture medium over the course of the experiment.[3]

  • Cell Line Variability: Different cell lines can have varying levels of target protein expression, E3 ligase components, and cellular uptake mechanisms, leading to different degradation efficiencies.[10]

Q3: What is the "hook effect" and how can I mitigate it?

The "hook effect" describes the phenomenon where the efficacy of a PROTAC decreases at high concentrations.[3] This occurs because an excess of the PROTAC molecule leads to the formation of separate binary complexes (PROTAC-Target and PROTAC-E3 ligase) instead of the productive ternary complex (Target-PROTAC-E3 ligase) necessary for degradation.[3][4]

To mitigate the hook effect:

  • Perform a wide dose-response curve: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[3]

  • Test lower concentrations: Often, maximal degradation is observed in the nanomolar to low micromolar range.[3]

  • Enhance ternary complex cooperativity: Designing PROTACs that promote positive cooperativity can stabilize the ternary complex over the binary ones.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound PROTAC experiments.

Problem 1: No or weak degradation of the target protein.

If your this compound PROTAC is not inducing the expected degradation of your target protein, follow this troubleshooting workflow:

Troubleshooting Workflow for Lack of PROTAC Activity

A No/Weak Degradation Observed B Step 1: Verify Compound Integrity & Solubility A->B C Step 2: Confirm Target & E3 Ligase Engagement B->C H Potential Solutions: - Synthesize fresh compound - Confirm solubility in vehicle B->H D Step 3: Assess Cell Permeability C->D I Potential Solutions: - Perform CETSA or NanoBRET - Confirm E3 ligase expression C->I E Step 4: Evaluate Ternary Complex Formation D->E J Potential Solutions: - Modify linker for better properties - Use cell permeability assays (e.g., PAMPA) D->J F Step 5: Check for Proteasome-Mediated Degradation E->F K Potential Solutions: - Use biophysical assays (e.g., TR-FRET, SPR) - Redesign linker E->K G Step 6: Optimize PROTAC Design F->G L Potential Solutions: - Co-treat with proteasome inhibitor (e.g., MG132) - Perform ubiquitination assay F->L M Potential Solutions: - Vary linker length and composition - Change E3 ligase recruiter - Modify warhead attachment point G->M

Caption: A logical workflow for troubleshooting a lack of PROTAC activity.

Detailed Steps:

  • Verify Compound Integrity and Solubility:

    • Possible Cause: The PROTAC compound may have degraded or precipitated out of solution. Dasatinib has pH-dependent solubility.[10]

    • Solution: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in aqueous media.[10] Assess the stability of your PROTAC in the cell culture medium over the experiment's time course.[3]

  • Confirm Target and E3 Ligase Engagement:

    • Possible Cause: The PROTAC may not be binding to its intended targets within the cell.[3]

    • Solution: Use assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm target engagement in a cellular context.[3] Verify the expression of the recruited E3 ligase (e.g., Cereblon, VHL) in your cell line via Western Blot.

  • Assess Cell Permeability:

    • Possible Cause: The PROTAC's physicochemical properties may prevent it from efficiently crossing the cell membrane.[3][7]

    • Solution: Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[6] If permeability is low, consider redesigning the linker to improve its properties or employing strategies like the use of cell-penetrating peptides.[3][11]

  • Evaluate Ternary Complex Formation:

    • Possible Cause: Even with binary engagement, the PROTAC may not efficiently bring the target and E3 ligase together to form a stable ternary complex.[3]

    • Solution: Utilize biophysical assays such as Time-Resolved Fluorescence Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex.[3][12]

  • Check for Proteasome-Mediated Degradation:

    • Possible Cause: The degradation machinery itself might be compromised, or the target protein may not be getting ubiquitinated.

    • Solution: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein level would indicate that the degradation is proteasome-dependent.[13] Perform a target ubiquitination assay to confirm that the PROTAC is inducing the ubiquitination of the target protein.[3]

  • Optimize PROTAC Design:

    • Possible Cause: The current PROTAC design (warhead, linker, E3 ligase ligand) is not optimal for the target.

    • Solution: Systematically vary the linker length and composition.[8][] Consider switching to a different E3 ligase recruiter (e.g., from a VHL-based to a CRBN-based recruiter or vice versa).[1][3] The choice of E3 ligase can significantly impact which proteins are degraded.[4]

Problem 2: High variability between experimental replicates.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Use cells within a consistent and defined passage number range. Ensure uniform cell seeding densities and confluency at the time of treatment.[3]

  • Verify Compound Handling: Prepare fresh dilutions of the PROTAC for each experiment from a validated stock solution. Ensure accurate and consistent pipetting.

  • Check for Mycoplasma Contamination: Mycoplasma can alter cellular signaling and drug responses. Regularly test your cell lines.[10]

Problem 3: Off-target effects are observed.

Strategies to Improve PROTAC Selectivity:

  • Optimize the Target-Binding Warhead: While Dasatinib is a multi-targeted kinase inhibitor, modifications to the warhead or using a more selective binder for your protein of interest can reduce off-target degradation.[3][14]

  • Modify the Linker: The linker's structure influences the ternary complex's conformation, which in turn affects which proteins are presented for ubiquitination. Varying the linker can improve selectivity.[3][8]

  • Change the E3 Ligase: Different E3 ligases have distinct endogenous substrates. Switching the recruited E3 ligase can alter the off-target degradation profile.[1][3]

Data Presentation

Table 1: Comparative Degradation Efficacy of Dasatinib-Based PROTACs

PROTAC NameTarget(s)E3 Ligase RecruitedCell LineDC50 / EC50DmaxReference
DAS-6-2-2-6-CRBNBCR-ABL, c-ABLCRBNK5624.4 ± 2.1 nM (EC50)>60% (BCR-ABL), >85% (c-ABL) at 1µM[4]
DAS-VHLc-ABLVHLK562>1 µM>65% at 1µM[4]
Azo-PROTAC-4CBCR-ABLCRBNK56268.0 nM (IC50)Not Reported[5]
SJ11646LCKCRBNKOPT-K10.083 pM (LC50)Not Reported[15]
DDa-1Multiple Tyrosine KinasesDCAF1TMD8 BTK-GFP/mCh0.09 µM (DC50 for BTK-GFP)Not Reported[16]

Note: DC50 is the concentration for 50% maximal degradation. EC50/LC50 is the concentration for 50% maximal effect/lethality. Dmax is the maximum observed degradation.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents

  • This compound PROTAC

  • Vehicle control (e.g., DMSO)

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for the desired time (e.g., 24 hours). Include a vehicle-only control.[3]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.[3][10]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3][10]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10]

    • Detect the signal using an ECL substrate.[10]

  • Loading Control: Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[3]

Protocol 2: Target Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[3]

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.[3]

  • Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.[3]

  • Western Blotting: Run the immunoprecipitated samples on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.[3]

Visualizations

PROTAC Mechanism of Action

cluster_0 Ternary Complex Formation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC E3 Ubiquitin Ligase E3 Ubiquitin Ligase PROTAC->E3 Ubiquitin Ligase Ternary Complex Ternary Complex (Target-PROTAC-E3) Ubiquitination Ubiquitin (Ub) Transfer Ternary Complex->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Off-target effects of Dasatinib carbaldehyde in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the off-target effects of Dasatinib (B193332) in cellular assays. The information is presented through frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate robust and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is Dasatinib and what are its primary molecular targets? A1: Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, which is a hallmark of certain leukemias, and the SRC family of kinases (including SRC, LCK, YES, and FYN).[1][2] By binding to the ATP-binding site of these kinases, Dasatinib blocks their activity, disrupting downstream signaling pathways essential for cancer cell proliferation and survival.[1][2]

Q2: What are the known major off-target effects of Dasatinib? A2: Dasatinib has a broad inhibition profile and is known to bind to numerous other kinases beyond BCR-ABL and SRC.[3] Significant off-targets include c-Kit, platelet-derived growth factor receptor (PDGFR), ephrin receptors, and the discoidin domain receptor 1 (DDR1).[4][5] This multi-targeted nature contributes to both its therapeutic efficacy in certain contexts and potential side effects.[4] While some TKIs like imatinib (B729) and nilotinib (B1678881) are known to inhibit the non-kinase oxidoreductase NQO2, this is not a significant off-target for Dasatinib at clinically relevant concentrations.[6][7]

Q3: Which signaling pathways are commonly affected by Dasatinib's off-target activity? A3: Due to its broad kinase inhibition profile, Dasatinib can affect multiple signaling pathways. Key pathways impacted by its on-target and off-target activities include the MAPK, PI3K/Akt, and JAK/STAT pathways, which are crucial for regulating cell proliferation and survival.[1][4] It can also interfere with pathways involved in bone homeostasis.[4][8]

Q4: How can I minimize off-target effects in my cellular assays? A4: Minimizing off-target effects is crucial for accurate interpretation of experimental results. The most effective strategy is to use the lowest concentration of Dasatinib that still produces the desired on-target effect.[9] It is critical to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cellular system.[9] Employing rigorous controls is also essential; this includes using a structurally distinct inhibitor for the same primary target and, where possible, using genetic controls like siRNA or knockout cell lines to validate that the observed phenotype is due to inhibition of the intended target.[9]

Q5: How does the off-target profile of Dasatinib compare to other TKIs like Imatinib? A5: Dasatinib and Imatinib have distinct interaction profiles with only a small overlap covering the ABL kinases.[3] Dasatinib is generally considered a more potent and broader-spectrum inhibitor, affecting a larger number of kinases than Imatinib.[3][5] A notable difference is their effect on the non-kinase target NQO2; Imatinib and a similar drug, Nilotinib, bind and inhibit NQO2, whereas Dasatinib does not show this activity at physiologically relevant concentrations.[6]

Troubleshooting Guide

This guide addresses common issues encountered during cellular assays with Dasatinib.

Issue/QuestionPossible Cause(s)Suggested Solution(s)
Why am I seeing high variability between replicate wells or inconsistent results between experiments? - Uneven cell seeding or variations in cell confluency. - "Edge effects" in the culture plate. - Inconsistent drug concentration due to pipetting errors or instability of diluted solutions.[1] - Fluctuations in incubator conditions (temperature, CO2).[1] - Using cells with a high passage number, which can lead to altered signaling.[10]- Ensure a homogenous single-cell suspension before seeding and use cells within a consistent range of passage numbers.[1][10] - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[1] - Prepare fresh drug dilutions for each experiment from a stable, concentrated stock.[1] - Regularly calibrate and monitor incubator settings.[1]
Why do my results with Dasatinib differ from those with other SRC family kinase inhibitors like Saracatinib or Bosutinib? The observed cellular effect (e.g., apoptosis or growth inhibition) may not be solely due to SRC kinase inhibition but rather an off-target effect unique to Dasatinib's broader kinase profile.[11]- This finding suggests the involvement of a Dasatinib-specific off-target. Use this as evidence to explore novel mechanisms of action.[11] - Consider performing a kinome-wide profiling experiment to identify the unique kinase(s) targeted by Dasatinib in your cell model.
Why is there a precipitate forming after I dilute my Dasatinib DMSO stock into an aqueous experimental buffer? This is a common issue caused by the compound's concentration exceeding its solubility limit in the final aqueous solution. Dasatinib's solubility is known to be pH-dependent.[10][12]- Verify Solubility: Perform a kinetic solubility test to determine the maximum soluble concentration in your specific buffer.[12] - Adjust Protocol: Lower the final concentration of Dasatinib. If possible, increase the percentage of DMSO in the final solution, ensuring it remains below the toxic threshold for your cells (typically <0.5%). - Aid Dissolution: Gentle warming (to 37°C) or brief sonication of the stock solution before dilution can sometimes help.[12]
I'm observing significant cell death even at very low Dasatinib concentrations. What should I do? - Your specific cell line may be highly sensitive to the inhibition of one of Dasatinib's off-targets that is critical for its survival. - The reported IC50 values are cell-line dependent; your line may be more sensitive than those commonly cited. - Your cell line may have underlying issues, such as mycoplasma contamination, which can affect drug response.[10]- Perform a Detailed Dose-Response: Conduct a thorough dose-response curve with a wider range of concentrations to identify a narrower, non-toxic therapeutic window for your specific cell line.[10] - Verify Cell Line Integrity: Ensure your cell lines are authenticated and have been recently tested for mycoplasma contamination.[10]

Quantitative Data: Dasatinib Kinase Inhibition Profile

The following table summarizes the inhibitory potency (IC50) of Dasatinib against its primary targets and a selection of key off-targets. Concentrations are generally in nanomolar (nM) ranges, highlighting the compound's high potency.

Target KinaseIC50 (nM)Kinase FamilyReference
BCR-ABL < 1Tyrosine Kinase[5][13]
SRC < 1Tyrosine Kinase (Src Family)[14]
LCK < 1Tyrosine Kinase (Src Family)[5]
YES < 1Tyrosine Kinase (Src Family)[5]
c-Kit 5Tyrosine Kinase (Receptor)[13]
PDGFRβ 28Tyrosine Kinase (Receptor)[5]
Ephrin Receptors (EPHA2) ~15Tyrosine Kinase (Receptor)[2]
BTK 1-5Tyrosine Kinase (Tec Family)[5]

Note: IC50 values can vary depending on the specific assay conditions and cell type used.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT Method)

This protocol is used to determine the IC50 value of Dasatinib by measuring its effect on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of Dasatinib in culture medium from a concentrated DMSO stock. Include a vehicle control (DMSO only) at the same final DMSO concentration as the drug-treated wells.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared Dasatinib dilutions (and vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized cell viability against the logarithm of the Dasatinib concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot for Target Engagement (p-SRC)

This protocol verifies that Dasatinib is inhibiting its intended target (e.g., SRC) within the cell at a given concentration.

  • Cell Treatment: Seed cells in a 6-well plate and grow until they reach ~80% confluency. Treat the cells with varying concentrations of Dasatinib and a vehicle control for a short duration (e.g., 1-2 hours) to observe direct inhibition of signaling.[13]

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors.[13] Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour. Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-SRC) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-SRC) or a loading control like actin.

Protocol 3: Kinase Profiling via Chemical Proteomics (Kinobeads Approach)

This advanced method helps identify the full spectrum of kinases that Dasatinib binds to within a cellular context.[15]

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring that kinases remain in their active state.

  • Competitive Binding: Incubate the cell lysate with a specific concentration of free Dasatinib (or DMSO as a control). This allows Dasatinib to bind to its target kinases.[15]

  • Kinobeads Enrichment: Add "kinobeads," which are an affinity resin containing a mixture of immobilized, non-selective kinase inhibitors.[15] These beads will capture kinases from the lysate that have not been blocked by the prior incubation with Dasatinib.

  • Wash and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured kinases.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., using trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis: Compare the abundance of each identified kinase between the Dasatinib-treated sample and the control. Kinases that show a dose-dependent decrease in binding to the beads in the presence of Dasatinib are identified as its targets.[15]

Visualizations

Signaling Pathway Diagram

dasatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K/AKT Pathway PDGFR->PI3K cKIT c-KIT cKIT->PI3K BCR_ABL BCR-ABL RAS RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS BCR_ABL->PI3K STAT JAK/STAT Pathway BCR_ABL->STAT SRC SRC Family Kinases SRC->RAS SRC->PI3K SRC->STAT Proliferation Cell Proliferation, Survival, Migration RAS->Proliferation PI3K->Proliferation STAT->Proliferation Dasatinib Dasatinib Dasatinib->PDGFR Off-Target Inhibition Dasatinib->cKIT Off-Target Inhibition Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits

Caption: Dasatinib inhibits BCR-ABL, SRC, and off-target kinases.

Experimental Workflow Diagram

experimental_workflow start Observation: Unexpected Phenotype with Dasatinib dose_response 1. Perform Dose-Response Assay (e.g., MTT) - Determine IC50 - Define optimal concentration range start->dose_response target_validation 2. Verify On-Target Engagement (Western Blot) - Check for decreased phosphorylation of primary target (e.g., p-SRC) dose_response->target_validation off_target_hypothesis 3. Assess Off-Target Possibility - Compare with other SRC inhibitors - Use genetic controls (e.g., siRNA) target_validation->off_target_hypothesis profiling 4. Broad Kinase Profiling (e.g., Kinobeads) - Identify all potential kinase targets in the cellular context off_target_hypothesis->profiling If phenotype is Dasatinib-specific validation 5. Validate Novel Off-Target - Confirm with individual assays - Correlate with phenotype profiling->validation conclusion Conclusion: Mechanism Identified validation->conclusion

Caption: Workflow for investigating Dasatinib's off-target effects.

Troubleshooting Logic Diagram

troubleshooting_workflow start Problem: Inconsistent or Unexpected Results solubility Is there visible precipitate after diluting stock into media? start->solubility solubility_yes Action: Perform solubility test. Lower final concentration or adjust buffer. solubility->solubility_yes Yes cells Are cell line passage number and health consistent? solubility->cells No cells_no Action: Use low passage cells. Test for mycoplasma. Standardize seeding density. cells->cells_no No controls Are proper controls included? cells->controls Yes controls_no Action: Include vehicle control, positive control, and consider alternative inhibitors. controls->controls_no No review Review protocol for consistency (incubation times, reagent prep). Consider off-target effects. controls->review Yes

References

Technical Support Center: Improving the Efficiency of Dasatinib Carbaldehyde Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Dasatinib (B193332) carbaldehyde conjugation reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the conjugation of Dasatinib carbaldehyde, providing potential causes and solutions in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to equilibrium.Add a dehydrating agent (e.g., molecular sieves) to remove water and drive the reaction forward. If applicable, perform the reaction under Dean-Stark conditions.
Low reactivity of the amine component.Consider using a more nucleophilic amine or increasing the reaction temperature.
Steric hindrance around the aldehyde or amine.Modify the linker or substrate to reduce steric bulk.
Incorrect pH of the reaction mixture.Optimize the pH; Schiff base formation is often most efficient under mildly acidic conditions (pH ~5) to facilitate protonation of the carbonyl group, making it more electrophilic.[1]
Presence of Starting Material (Aldehyde) in Final Product Incomplete reaction.Increase the reaction time or temperature. Use a slight excess of the amine nucleophile.
Equilibrium favoring reactants upon workup.Immediately proceed to a reduction step (reductive amination) to form a stable secondary amine if the imine is unstable.[2]
Inefficient purification.Utilize column chromatography with a suitable stationary phase (e.g., neutral alumina (B75360) to avoid hydrolysis on acidic silica (B1680970) gel).[3] Consider washing the crude product with a sodium bisulfite solution to remove unreacted aldehyde.[4]
Product Instability or Decomposition Hydrolysis of the imine (Schiff base) bond.Ensure all solvents and reagents are anhydrous. Store the purified product under an inert atmosphere and at low temperatures, protected from moisture.[3]
Presence of acid or base catalysts during storage.Neutralize the reaction mixture during workup and ensure complete removal of any catalysts during purification.
Formation of Multiple Products or Side Reactions Self-condensation of the aldehyde or amine.Control the stoichiometry of the reactants carefully. Add the amine solution dropwise to the aldehyde solution.
Oxidation of the aldehyde to a carboxylic acid.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Tautomerization to enamine derivatives, especially with aliphatic aldehydes.While this compound is aromatic, be mindful of this possibility if using other aldehyde linkers.[3]
Difficulty in Product Purification Similar polarity of product and starting materials.Optimize the chromatographic conditions (solvent system, gradient). Consider derivatization of the product to alter its polarity for easier separation.
Product is unstable on silica gel.Use neutral alumina for column chromatography.[3] Recrystallization from a suitable solvent system is also a preferred method for purifying Schiff bases.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound conjugation reactions?

A1: The choice of solvent depends on the solubility of both this compound and the amine substrate. Aprotic solvents that are easy to dry, such as ethanol (B145695), methanol, acetonitrile, or toluene (B28343), are commonly used.[2][6] For reactions requiring water removal, toluene with a Dean-Stark apparatus is a classic choice.[7]

Q2: Is a catalyst necessary for Schiff base formation with this compound?

A2: While the reaction can proceed without a catalyst, it is often accelerated by a catalytic amount of a weak acid, such as acetic acid.[6][8] The acid protonates the carbonyl oxygen, making the aldehyde more electrophilic and susceptible to nucleophilic attack by the amine.[8] However, the pH must be carefully controlled, as excess acid can protonate the amine, rendering it non-nucleophilic.[1][8]

Q3: How can I monitor the progress of the conjugation reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress by observing the consumption of starting materials and the formation of the product spot.[6] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[9][10][11]

Q4: My purified Schiff base conjugate shows an aldehyde peak in the NMR spectrum. What should I do?

A4: The presence of a starting aldehyde peak in the NMR of a purified product often indicates that the Schiff base is in equilibrium with the aldehyde and amine, especially if trace amounts of water are present in the NMR solvent.[2] To confirm the structure, ensure the use of anhydrous NMR solvents. If the imine is inherently unstable, consider converting it to a stable secondary amine via reductive amination using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB).[2][12][13]

Q5: What are the storage conditions for this compound and its conjugates?

A5: this compound powder should be stored at -20°C for long-term stability.[14][15] In solvent, it should be stored at -80°C for up to a year.[14] Schiff base conjugates are often sensitive to moisture and can hydrolyze.[3] Therefore, they should be stored as a dry solid in a desiccator at low temperatures, preferably under an inert atmosphere.[3]

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Formation with this compound

This protocol provides a general starting point for the conjugation of this compound with a primary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

  • Reagent Preparation : Dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., ethanol or toluene) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Addition of Amine : In a separate vial, dissolve the primary amine (1-1.2 equivalents) in the same anhydrous solvent.

  • Catalyst Addition (Optional) : To the this compound solution, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).[6]

  • Reaction : Add the amine solution dropwise to the stirred this compound solution at room temperature.

  • Heating and Monitoring : Heat the reaction mixture to reflux (typically 60-80°C for ethanol) and monitor the reaction progress by TLC.[6] The reaction is typically complete within 3-20 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold solvent. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on neutral alumina.[3][4]

Protocol 2: Reductive Amination of this compound

This protocol is for the direct conversion of this compound and a primary amine to a stable secondary amine conjugate.

  • Reaction Setup : In a round-bottom flask, dissolve this compound (1 equivalent) and the primary amine (1-1.2 equivalents) in a suitable solvent (e.g., dichloroethane or acetonitrile).[2][13]

  • pH Adjustment : Add a small amount of acetic acid to maintain a mildly acidic pH (~5-6).

  • Addition of Reducing Agent : Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Reaction : Stir the reaction at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the amine product.

  • Quenching : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction : Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for this compound Conjugation
Issue Parameter to Investigate Potential Adjustment Expected Outcome
Low YieldReaction TimeIncrease durationDrive reaction to completion
TemperatureIncrease temperature (reflux)Overcome activation energy barrier
StoichiometryUse slight excess of amineShift equilibrium towards product
Water ContentAdd molecular sievesRemove water byproduct, favor product
Product ImpurityPurification MethodSwitch from silica to aluminaPrevent hydrolysis on stationary phase
Workup ProcedureInclude a bisulfite washRemove unreacted aldehyde
Product InstabilityStorage ConditionsStore under inert gas, desiccatedPrevent hydrolysis and oxidation
Table 2: Analytical Methods for Reaction Monitoring and Characterization
Technique Application Typical Parameters
TLC Reaction monitoringMobile phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures
HPLC [9][10]Purity assessment and quantificationColumn: C18; Mobile Phase: Acetonitrile/water or buffer gradient; Detection: UV (e.g., 300-320 nm)
LC-MS [11]Confirmation of product massESI in positive ion mode; MRM for quantification
¹H NMR Structural elucidationSolvent: Anhydrous DMSO-d₆ or CDCl₃; Confirmation of imine (-CH=N-) or secondary amine (-CH₂-NH-) proton signals
FT-IR Functional group analysisPresence of C=N stretch (imine) around 1640-1690 cm⁻¹; disappearance of C=O (aldehyde) and N-H (primary amine) stretches

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents This compound + Primary Amine mix Mix Reagents + Catalyst (optional) reagents->mix solvent Anhydrous Solvent (e.g., Ethanol) solvent->mix react Heat & Stir (e.g., Reflux) mix->react monitor Monitor by TLC/LC-MS react->monitor cool Cool to RT monitor->cool If complete isolate Isolate Crude Product (Filter/Evaporate) cool->isolate purify Purify (Recrystallization/ Column Chromatography) isolate->purify analyze Characterize Product (NMR, MS, HPLC) purify->analyze

Caption: Workflow for Schiff base conjugation of this compound.

troubleshooting_logic start Low Product Yield? check_equilibrium Is reaction at equilibrium? start->check_equilibrium Yes check_conditions Are reaction conditions optimal? start->check_conditions No sol_water Remove H₂O (Molecular Sieves) check_equilibrium->sol_water check_purity Is starting material pure? check_conditions->check_purity sol_temp Increase Temperature/Time check_conditions->sol_temp sol_catalyst Optimize pH/Catalyst check_conditions->sol_catalyst sol_purify_sm Purify Starting Materials check_purity->sol_purify_sm reaction_pathway das_cho Dasatinib-CHO intermediate Carbinolamine Intermediate das_cho->intermediate + R-NH₂ (Acid Catalyst) amine R-NH₂ amine->intermediate schiff_base Schiff Base (Imine) Dasatinib-CH=N-R intermediate->schiff_base - H₂O schiff_base->intermediate + H₂O (Hydrolysis) stable_amine Stable Secondary Amine Dasatinib-CH₂-NH-R schiff_base->stable_amine + [H] (e.g., NaBH₃CN)

References

How to assess the stability of Dasatinib carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Dasatinib (B193332) carbaldehyde in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Dasatinib carbaldehyde stock solutions?

For long-term stability, it is recommended to store this compound stock solutions at low temperatures. In dimethyl sulfoxide (B87167) (DMSO), stock solutions should be stored at -20°C or -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: How stable is this compound in aqueous solutions?

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in DMSO.[1] For its parent compound, Dasatinib, solubility has also been reported in dimethylformamide (DMF).[2] It is sparingly soluble in aqueous buffers and has low solubility in ethanol (B145695) and methanol (B129727).[2][5]

Q4: Is this compound sensitive to light?

Yes, it is recommended to protect this compound from prolonged exposure to light.[1] Forced degradation studies on the parent compound, Dasatinib, have shown that it is susceptible to photolytic stress.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity in bioassays. Degradation of this compound in solution due to improper storage or handling.1. Prepare fresh stock solutions from solid material.2. Ensure stock solutions are stored at -20°C or -80°C in tightly sealed vials, protected from light.[1]3. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]4. For aqueous assay solutions, prepare them fresh before each experiment.
Precipitation observed in the stock solution. The solubility limit has been exceeded, or the solvent has absorbed water.1. Gently warm the solution and sonicate to redissolve the compound.2. If precipitation persists, the solution may be supersaturated. Consider preparing a new, less concentrated stock solution.3. Use anhydrous grade DMSO to prepare stock solutions, as hygroscopic DMSO can affect solubility.
Inconsistent results between experiments. Instability of the compound in the experimental buffer or medium.1. Assess the stability of this compound in your specific experimental buffer by incubating it for the duration of the experiment and analyzing for degradation products via HPLC.2. Consider the pH of your buffer, as the stability of the related compound Dasatinib is pH-dependent.[3][4]
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound.1. Review the storage and handling procedures of your solution.2. Perform a forced degradation study to identify potential degradation products and pathways. This can help in understanding the stability profile of the molecule under various stress conditions.[6][7]

Quantitative Data Summary

The following tables summarize stability and solubility data, primarily for the parent compound Dasatinib, which can serve as a valuable reference for this compound.

Table 1: Recommended Storage Conditions for Dasatinib Stock Solutions

SolventStorage TemperatureRecommended Duration
DMSO-20°CUp to 12 months[1]
DMSO-80°CLong-term
Aqueous BufferNot RecommendedMaximum 1 day[2]

Table 2: Solubility of Dasatinib

SolventSolubility
DMSO≤ 25 mM[1]
DMF~25 mg/mL[2]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[2]
EthanolSlightly soluble[5]
MethanolSlightly soluble[5]
WaterPractically insoluble[8]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound (Adapted from Dasatinib Protocols)

This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the degradation of this compound.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 column (e.g., Kinetex C18, 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase: A gradient elution using a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.8) and acetonitrile (B52724) is a common starting point.[6]

    • Flow Rate: 0.9 mL/min.[6]

    • Column Temperature: 45°C.[6]

    • Detection: UV detector at a wavelength of approximately 305 nm.[6]

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of methanol and acetonitrile) and dilute to a working concentration with the mobile phase.

    • Sample Solution: Prepare your experimental samples containing this compound in the matrix to be tested (e.g., buffer, cell culture medium).

  • Forced Degradation Studies (to demonstrate stability-indicating capability):

    • Acidic Conditions: Treat the drug solution with 1 N HCl at an elevated temperature (e.g., 70°C) for a specified time (e.g., 5 hours).[9]

    • Alkaline Conditions: Treat the drug solution with a suitable concentration of NaOH at an elevated temperature.

    • Oxidative Conditions: Treat the drug solution with hydrogen peroxide.

    • Thermal Stress: Expose the solid drug or a solution to elevated temperatures.

    • Photolytic Stress: Expose the drug solution to UV light.

  • Analysis:

    • Inject the stressed samples and a non-degraded standard solution into the HPLC system.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

Visualizations

experimental_workflow Workflow for Assessing this compound Stability cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (e.g., in DMSO) prep_samples Prepare Experimental Samples (in desired buffer/medium) prep_stock->prep_samples acid Acid Hydrolysis prep_samples->acid Expose to stress base Base Hydrolysis prep_samples->base Expose to stress oxidation Oxidation prep_samples->oxidation Expose to stress thermal Thermal Stress prep_samples->thermal Expose to stress photo Photolytic Stress prep_samples->photo Expose to stress hplc HPLC Analysis prep_samples->hplc Unstressed Control acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data stability Determine Stability Profile and Degradation Rate data->stability pathway Identify Degradation Products (LC-MS/MS) data->pathway

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway Inferred Degradation Pathways for this compound cluster_products Potential Degradation Products Dasatinib_Carbaldehyde This compound Oxidation_Product Oxidation Product (e.g., N-oxide) Dasatinib_Carbaldehyde->Oxidation_Product Oxidative Stress (e.g., H2O2) Hydrolysis_Product Hydrolysis Product Dasatinib_Carbaldehyde->Hydrolysis_Product Acidic/Basic Conditions Photodegradation_Product Photodegradation Product Dasatinib_Carbaldehyde->Photodegradation_Product UV/Light Exposure

Caption: Inferred degradation pathways for this compound based on data from Dasatinib.

References

Dasatinib carbaldehyde dose optimization for improved efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Dasatinib (B193332) carbaldehyde (BMS-354825 carbaldehyde) | Ligands for Target Protein for PROTAC | MedChemExpress Dasatinib carbaldehyde (BMS-354825 carbaldehyde), the Dasatinib (ABL inhibitor) based moiety, binds to IAP ligand via a linker to form SNIPER . - Mechanism of Action & Protocol. --INVALID-LINK-- this compound, AMS.T18595-5-MG - Amsbio this compound (PROTAC ABL binding moiety 4) is based on Dasatinib which is an ABL inhibitor, binds to the IAP ligand via a linker, and forms SNIPER 1. --INVALID-LINK-- this compound (BMS-354825 carbaldehyde) - MedChemExpress this compound (BMS-354825 carbaldehyde), the Dasatinib (ABL inhibitor) based moiety, binds to IAP ligand via a linker to form SNIPER. --INVALID-LINK-- Dasatinib Tyrosine Kinase Inhibitor | Selleck Chemicals | Mechanism | Concentration | Molecular Weight Dasatinib Src inhibitor. ... Dasatinib is a novel, potent and multi-targeted inhibitor that targets Abl, Src and c-Kit, with IC50 of <1 nM, 0.8 nM and 79 nM in cell-free assays, respectively. This compound induces autophagy and apoptosis with anti-tumor activity. --INVALID-LINK-- Dasatinib | Cell Signaling Technology Background. Dasatinib is a small molecule inhibitor of both the Src and Bcr-Abl tyrosine kinases, with IC50 values of 0.55 and 3.0 nM for the isolated kinases, respectively (1). Imatinib and dasatinib have similar inhibitory mechanisms, but dasatinib displays greater potency in imatinib-resistant cell lines and greater inhibitory effect on platelet derived growth factor (PDGF) (2,3). --INVALID-LINK-- Dasatinib: Mechanism of action and Safety - ChemicalBook Dasatinib is a tyrosine kinase inhibitor with several targets. At nanomolar concentrations, it inhibits BCR-ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ. In patients with chronic myeloid leukemia (CML), the tyrosine kinase activity of BCR-ABL is deregulated, leading to the growth, proliferation, and survival of cancerous hematopoietic cells. Dasatinib binds to the active and inactive conformation of the ABL kinase domain with a higher affinity than imatinib. --INVALID-LINK-- Troubleshooting solubility issues with Hydroxymethyl Dasatinib - Benchchem Hydroxymethyl Dasatinib is described as being freely soluble in dimethyl sulfoxide (B87167) (DMSO). Its solubility in aqueous solutions is expected to be limited and pH-dependent, similar to its parent compound, Dasatinib. Dasatinib is known for its low aqueous solubility, which decreases significantly as the pH increases above 4.0. --INVALID-LINK-- Troubleshooting inconsistent findings in Hydroxymethyl Dasatinib experiments - Benchchem Solubility Issues: Dasatinib has pH-dependent solubility. Ensure that Hydroxymethyl Dasatinib is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous buffers. Precipitation of the compound can lead to lower effective concentrations and thus, variable results. --INVALID-LINK-- Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC Cells were treated with different doses of dasatinib (0 to 2.5 μM) for 72 h, and the cell viability was assessed by MTT assay. Error bars represent standard deviation from representative triplicate experiments from at least three experiments that showed similar results. --INVALID-LINK-- Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines - Juniper Publishers Results: Results indicated that erlotinib (B232) was less potent having IC50>30µM compared to dasatinib and sorafenib (B1663141) in all three cancer cell lines. Dasatinib was more potent than sorafenib. The data indicated dasatinib's IC50 as 0.14 µM, 0.67 µM, 9.0 µM and sorafenib's IC50 as 18.6 µM, 16.0 µM, 18.0 µM in HCT 116, MCF7 and H460 respectively. --INVALID-LINK-- Cancer cell lines used in this study with IC 50 to dasatinib,... - ResearchGate Download Table | Cancer cell lines used in this study with IC 50 to dasatinib, sensitivity classification by IC 50 , and predicted sensitivity by the six-gene predictor from publication: Identification of Candidate Molecular Markers Predicting Sensitivity in Solid Tumors to Dasatinib: Rationale for Patient Selection | Dasatinib is a multitargeted kinase inhibitor that was recently approved for the treatment of chronic myel

Troubleshooting low yield in Dasatinib carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dasatinib Carbaldehyde Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you overcome challenges related to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the presumed synthetic pathway for this compound, and what are the most common reasons for low yields?

This compound is synthesized via the oxidation of the primary alcohol on the 2-hydroxyethyl side chain of Dasatinib. Low yields in this synthesis are typically attributed to three main factors:

  • Incomplete Reaction: The starting material, Dasatinib, remains unreacted due to insufficient oxidant, non-optimal reaction temperature, or short reaction times.

  • Over-oxidation: The desired aldehyde is further oxidized to the corresponding carboxylic acid (Dasatinib Carboxylic Acid), a known impurity.[1][2] This is common with harsher oxidizing agents or prolonged reaction times.

  • Product Degradation: Aldehydes can be sensitive molecules, susceptible to degradation during work-up and purification, especially under acidic or basic conditions or when exposed to air for extended periods.[1]

Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are the likely impurities?

When analyzing the reaction mixture by Thin Layer Chromatography (TLC), you can typically identify the following species:

  • Dasatinib (Starting Material): The primary alcohol makes this compound more polar than the product. It will have a lower Rf value.

  • This compound (Product): The target aldehyde is less polar than the starting alcohol and will have a higher Rf value.

  • Dasatinib Carboxylic Acid (Over-oxidation Product): This is a highly polar compound and will typically have a very low Rf value, often streaking from the baseline. This is a known related substance to Dasatinib.[1][2]

  • Other Impurities: Depending on the oxidant used (e.g., pyridinium (B92312) salts from PCC, iodine-containing byproducts from Dess-Martin periodinane), you may see other spots. Unreacted starting materials and by-products from preceding synthesis steps can also be present.[1]

A general troubleshooting guide based on TLC/HPLC analysis is provided in the table below.

Observation Potential Cause Recommended Solution
High amount of starting material remains.1. Insufficient oxidizing agent.2. Reaction temperature is too low.3. Reaction time is too short.1. Add another portion of the oxidant (e.g., 0.2-0.5 eq) and monitor.2. Slowly increase the reaction temperature while monitoring.3. Extend the reaction time.
Significant amount of carboxylic acid is formed.1. Oxidizing agent is too strong.2. Reaction temperature is too high.3. Reaction time is too long.1. Switch to a milder, more selective oxidant (see table below).2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Multiple unidentified spots or product streaking.1. Degradation of the product during reaction or work-up.2. Complex side reactions.1. Ensure work-up conditions are neutral and gentle.2. Consider running the reaction under an inert atmosphere (N₂ or Ar).3. Purify the product immediately after work-up.
Q3: Which oxidizing agent should I use for this transformation?

The conversion of a primary alcohol to an aldehyde requires a mild and selective oxidizing agent to prevent over-oxidation. The choice of reagent can significantly impact yield and purity.

Oxidizing Agent Typical Solvent Temperature Advantages Disadvantages
Dess-Martin Periodinane (DMP) Dichloromethane (DCM)Room TempHigh selectivity, mild conditions, fast reaction times.Reagent is expensive and sensitive to moisture.
Pyridinium Chlorochromate (PCC) Dichloromethane (DCM)Room TempReadily available and effective.Chromium waste is toxic; reaction medium is acidic, which can cause side reactions.
Swern Oxidation Dichloromethane (DCM)-78 °C to Room TempHigh yields, mild conditions.Requires cryogenic temperatures; foul-smelling dimethyl sulfide (B99878) is produced.
TEMPO-based Oxidation DCM / Water (biphasic)0 °C to Room TempCatalytic, environmentally friendly (uses bleach as co-oxidant).Can be sensitive to substrate structure; requires careful pH control.

Experimental Protocols

Representative Protocol: Synthesis of this compound via Dess-Martin Oxidation

This protocol is a representative method and may require optimization for your specific setup.

Materials:

  • Dasatinib (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.

  • Dissolution: Add Dasatinib to the flask and dissolve it in anhydrous DCM (approx. 10-20 mL per gram of Dasatinib).

  • Addition of Oxidant: To the stirred solution, add Dess-Martin Periodinane in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 10% Methanol (B129727) in DCM eluent) every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde promptly by column chromatography on silica (B1680970) gel, using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane (B92381) or methanol in DCM) to isolate the pure this compound.

Visualizations

Synthesis_Pathway Dasatinib Dasatinib (Primary Alcohol) Aldehyde This compound (Product) Dasatinib->Aldehyde Mild Oxidation (e.g., DMP, PCC, Swern) CarboxylicAcid Dasatinib Carboxylic Acid (Over-oxidation Side Product) Aldehyde->CarboxylicAcid Over-oxidation

Caption: Synthetic pathway from Dasatinib to this compound.

Troubleshooting_Workflow Start Analyze Crude Reaction Mixture (TLC / HPLC) SM_Present Significant Starting Material Remains? Start->SM_Present Acid_Present Carboxylic Acid Byproduct Detected? SM_Present->Acid_Present No Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Yes Low_Yield Low Mass Balance / Multiple Impurities? Acid_Present->Low_Yield No Over_Oxidation Over-oxidation Acid_Present->Over_Oxidation Yes Degradation Product Degradation Low_Yield->Degradation Yes end Proceed to Purification Low_Yield->end No (Yield OK) Action_Incomplete Increase Reaction Time / Temp or Add More Oxidant Incomplete_Rxn->Action_Incomplete Action_Over_Ox Use Milder Oxidant or Reduce Reaction Time / Temp Over_Oxidation->Action_Over_Ox Action_Degrade Use Milder Work-up & Purify Immediately Degradation->Action_Degrade

Caption: Troubleshooting workflow based on reaction mixture analysis.

Factors_Yield Yield Yield & Purity Reagent Oxidant Choice (e.g., DMP vs PCC) Reagent->Yield Selectivity Temp Temperature Temp->Yield Rate vs. Side Reactions Time Reaction Time Time->Yield Conversion vs. Over-oxidation Workup Work-up Conditions Workup->Yield Product Stability Purity_SM Purity of Starting Material Purity_SM->Yield Impurity Profile

Caption: Key experimental factors influencing reaction yield and purity.

References

Technical Support Center: Monitoring Dasatinib Carbaldehyde Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the stability of Dasatinib carbaldehyde during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Dasatinib?

A1: this compound is a derivative of Dasatinib, a potent tyrosine kinase inhibitor. The key difference is the presence of a carbaldehyde (an aldehyde group, -CHO) moiety in this compound. This functional group can influence the molecule's reactivity and stability profile compared to the parent Dasatinib. It is often used as a reactive handle in the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras).[1][2][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored under specific conditions. For long-term storage, -80°C is recommended, which can maintain stability for up to six months. For short-term storage, -20°C is suitable for up to one month.[5] It is crucial to protect the compound from light and moisture.[6]

Q3: What are the primary stability concerns for this compound?

A3: The primary stability concern for this compound stems from the reactivity of the aldehyde group. Aldehydes are susceptible to oxidation, which can convert the carbaldehyde group into a carboxylic acid. They can also undergo nucleophilic addition reactions. Therefore, exposure to oxidizing agents, high temperatures, and extreme pH conditions should be minimized during experiments.

Q4: Can I use the same analytical method for both Dasatinib and this compound?

A4: While analytical methods for Dasatinib, such as reverse-phase HPLC, provide a good starting point, they may need optimization and re-validation for this compound. A stability-indicating method for the carbaldehyde derivative must be able to resolve the parent compound from its potential degradation products, particularly the corresponding carboxylic acid.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound potency in solution. 1. Oxidation: The aldehyde group is oxidizing to a carboxylic acid. 2. pH Instability: The solution pH is promoting degradation. 3. Photodegradation: Exposure to light is causing degradation.1. Prepare solutions fresh and use them promptly. If storage is necessary, store at -20°C or -80°C and protect from light.[5] Consider using deoxygenated solvents. 2. Maintain the pH of the solution within a neutral and stable range. Avoid strongly acidic or basic conditions. 3. Protect solutions from light by using amber vials or covering containers with aluminum foil.
Appearance of unknown peaks in HPLC chromatogram during stability studies. 1. Degradation Products: The new peaks likely correspond to degradation products of this compound. 2. Contamination: The sample may be contaminated.1. A primary degradation product to look for is the corresponding carboxylic acid. The retention time of this product is likely to be different from the parent aldehyde. LC-MS analysis can help in identifying the mass of the unknown peaks. 2. Ensure proper handling and use of clean labware to avoid contamination.
Inconsistent results in bioassays. 1. Compound Instability: this compound may be degrading in the assay medium. 2. Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation.1. Assess the stability of this compound in the specific bioassay medium under the experimental conditions (e.g., temperature, incubation time). 2. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Poor peak shape or recovery in HPLC analysis. 1. On-column Degradation: The aldehyde may be interacting with the stationary phase or degrading under the analytical conditions. 2. Solubility Issues: The compound may not be fully dissolved in the injection solvent.1. Use a well-maintained column and consider a shorter run time or a mobile phase with a more neutral pH. 2. Ensure complete dissolution of the sample in the diluent before injection. Sonication may be helpful.

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound

This protocol is adapted from validated methods for Dasatinib and includes considerations for the aldehyde moiety.

1. Chromatographic Conditions:

Parameter Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound and its potential degradants. A typical gradient could be: 0-5 min: 10% B 5-20 min: 10-90% B 20-25 min: 90% B 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 323 nm (based on the λmax of Dasatinib, may need optimization for the carbaldehyde)
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the diluent to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solution: Dilute the stock solution with the diluent to a suitable concentration for analysis (e.g., 100 µg/mL).

  • Sample Solution: Prepare the experimental sample in the diluent to a similar concentration as the working standard.

3. Forced Degradation Studies:

To assess the stability-indicating nature of the method, forced degradation studies should be performed.

Stress Condition Methodology
Acid Hydrolysis Treat the sample solution with 0.1 N HCl at 60°C for 2 hours. Neutralize with 0.1 N NaOH before injection.
Base Hydrolysis Treat the sample solution with 0.1 N NaOH at 60°C for 2 hours. Neutralize with 0.1 N HCl before injection.
Oxidative Degradation Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 105°C for 24 hours. Dissolve in diluent before injection.
Photolytic Degradation Expose the sample solution to UV light (254 nm) for 24 hours.

4. Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

  • Calculate the percentage degradation.

  • The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) dissolve->stress hplc RP-HPLC Analysis stress->hplc detect UV Detection (e.g., 323 nm) hplc->detect chromatogram Analyze Chromatogram detect->chromatogram quantify Quantify Degradation chromatogram->quantify identify Identify Degradants (LC-MS) chromatogram->identify report Stability Report quantify->report identify->report degradation_pathway Dasatinib_Carbaldehyde This compound (...-CHO) Carboxylic_Acid Carboxylic Acid Derivative (...-COOH) Dasatinib_Carbaldehyde->Carboxylic_Acid Oxidation (e.g., H₂O₂) Other_Degradants Other Degradation Products Dasatinib_Carbaldehyde->Other_Degradants Hydrolysis (Acid/Base) Photolysis

References

Addressing batch-to-batch variability of Dasatinib carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Dasatinib carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as BMS-354825 carbaldehyde, is a derivative of Dasatinib, a potent inhibitor of multiple tyrosine kinases.[1][2][3] Its primary role in research is as a warhead or binding moiety for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][4][5][6] In this context, it binds to target proteins like ABL kinase, which are then ubiquitinated and degraded by the proteasome.[1][2][4][5][6]

Q2: What are the primary causes of batch-to-batch variability with this compound?

Batch-to-batch variability of this compound can stem from several factors, largely related to the purity and stability of the compound. Key contributors include:

  • Residual Impurities from Synthesis: The manufacturing process of Dasatinib and its derivatives can leave behind unreacted starting materials, by-products, and residual solvents.[7]

  • Degradation Products: this compound can degrade over time, particularly when exposed to air, light, moisture, or non-optimal pH conditions.[7] The aldehyde functional group is susceptible to oxidation, potentially forming Dasatinib carboxylic acid.[7][8][9]

  • Physical Properties: Variations in the crystalline form (polymorphism) or solvation state can affect the solubility and bioavailability of the compound, leading to inconsistent results.[10]

Q3: How should this compound be stored to ensure its stability?

To maintain the integrity of this compound, it is crucial to adhere to the following storage recommendations:

  • Short-term storage (1 month): Store at -20°C.[1]

  • Long-term storage (6 months): For optimal stability, store at -80°C.[1]

  • Protection from environmental factors: The compound should be protected from light and moisture.[7] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

When preparing stock solutions, it is advisable to aliquot them into single-use vials to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in kinase inhibition assays.

This is a common issue that can often be traced back to the quality and handling of the this compound.

Troubleshooting Workflow

start Inconsistent Kinase Inhibition check_purity Verify Purity of this compound Batch start->check_purity check_solubility Confirm Complete Solubilization start->check_solubility review_protocol Review Assay Protocol for Consistency start->review_protocol run_hplc Run HPLC/LC-MS Analysis (See Protocol 1) check_purity->run_hplc optimize_dissolution Optimize Dissolution (e.g., sonication, warming) check_solubility->optimize_dissolution standardize_assay Standardize Assay Parameters (e.g., incubation time, temperature) review_protocol->standardize_assay compare_results Compare Purity Profile to Certificate of Analysis run_hplc->compare_results new_batch Source a New, High-Purity Batch compare_results->new_batch Purity is low or degradation is observed end Consistent Results Achieved compare_results->end Purity is high and consistent optimize_dissolution->end standardize_assay->end

Caption: Troubleshooting workflow for inconsistent kinase inhibition.

Potential Causes and Solutions

Potential Cause Recommended Action
Compound Degradation The aldehyde group in this compound is susceptible to oxidation to the corresponding carboxylic acid. This impurity is less likely to possess the same inhibitory activity. It is recommended to verify the purity of your batch using HPLC/LC-MS (see Protocol 1 ).
Incomplete Solubilization Dasatinib and its derivatives have pH-dependent solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing aqueous dilutions. Gentle warming or sonication may aid dissolution.
Incorrect Concentration Verify the calculations for your stock and working solutions. If possible, confirm the concentration of your stock solution spectrophotometrically.
Assay Variability Ensure that all assay parameters, such as incubation times, temperatures, and reagent concentrations, are consistent across experiments.
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.

The presence of unexpected peaks in your chromatogram can indicate either impurities from the synthesis or degradation of your sample.

Common Impurities and Degradation Products

Impurity/Degradant Potential Source Notes
Dasatinib Carboxylic Acid Oxidation of the aldehyde group in this compound.This is a highly probable degradation product.[7][8][9]
Dasatinib N-Oxide Oxidation of the piperazine (B1678402) nitrogen.A known metabolite and degradation product of Dasatinib.[9]
Unreacted Starting Materials Incomplete reaction during synthesis.The identity of these will depend on the synthetic route used.
Dasatinib Dimer A potential by-product of the synthesis.Has been identified as an impurity in Dasatinib preparations.[9]

Troubleshooting Steps

  • Review Storage Conditions: Ensure that the compound has been stored correctly at -80°C and protected from light and air.

  • Perform Forced Degradation Studies: To identify potential degradation products, subject a small sample of a new, high-purity batch to stress conditions (e.g., acid, base, peroxide, heat, light). Analyze the stressed samples by LC-MS to characterize the degradation products.

  • Consult the Supplier: Contact the supplier for a detailed certificate of analysis and any available information on the impurity profile of the supplied batch.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC/LC-MS

This protocol provides a general method for assessing the purity of this compound and identifying potential impurities.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • Methanol (for sample preparation)

  • A C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of water and acetonitrile.

3. HPLC-MS Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
MS Detector Electrospray Ionization (ESI) in positive ion mode.
MS Scan Range m/z 100-1000

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

  • Analyze the mass spectra of any impurity peaks to tentatively identify them based on their mass-to-charge ratio. Compare these with the masses of known Dasatinib impurities and degradation products.

Signaling Pathway Diagrams

This compound is designed to target the same kinases as its parent compound, Dasatinib. The primary targets include the BCR-ABL fusion protein and Src family kinases.

cluster_bcr_abl BCR-ABL Signaling Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Dasatinib This compound Dasatinib->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival JAK_STAT->Survival cluster_src Src Family Kinase Signaling Src Src Family Kinases (e.g., SRC, LCK, FYN) FAK FAK Src->FAK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Dasatinib This compound Dasatinib->Src Inhibits Receptors Growth Factor Receptors, Integrins, etc. Receptors->Src Cell_Adhesion Cell Adhesion FAK->Cell_Adhesion Migration Cell Migration FAK->Migration Proliferation Cell Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

References

Optimizing incubation time for Dasatinib carbaldehyde treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dasatinib carbaldehyde. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize experiments involving this covalent inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the experimental use of this compound, with a focus on optimizing incubation time.

Question 1: What is this compound and how does it differ from Dasatinib?

This compound is a derivative of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor.[1][2] The key difference is the presence of a carbaldehyde functional group. This group acts as a reactive "warhead," allowing the molecule to form a covalent bond with nucleophilic amino acid residues (such as lysine) in the target protein's binding site.[3] This covalent interaction is often irreversible or slowly reversible, leading to prolonged inhibition.[4] this compound is frequently used as a binding moiety in technologies like PROTACs (Proteolysis Targeting Chimeras) and SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) to induce the degradation of target proteins like BCR-ABL.[5][6]

Question 2: Why is incubation time a critical parameter for this compound?

As a covalent inhibitor, the potency of this compound (often measured as an IC50 value) is highly dependent on incubation time.[4] Unlike non-covalent inhibitors that reach binding equilibrium quickly, covalent inhibitors form a bond in a time-dependent manner.[7] A short incubation may not allow sufficient time for the covalent bond to form, resulting in an underestimation of the compound's true potency (a higher IC50). Conversely, longer incubation times allow for greater target modification, leading to a lower IC50 value.[4][8] Therefore, standardizing and optimizing incubation time is crucial for obtaining reproducible and meaningful results.

Question 3: I am seeing high variability in my IC50 values between experiments. What could be the cause?

High variability in IC50 values for a covalent inhibitor like this compound is frequently linked to inconsistent pre-incubation times.[4] To troubleshoot this, you should:

  • Standardize Pre-incubation Time: Ensure that the pre-incubation period of the enzyme with the inhibitor is precisely the same across all wells, plates, and experimental repeats.

  • Run a Time-Dependency Assay: To confirm the covalent mechanism and understand its kinetics, measure the IC50 at several different pre-incubation time points (e.g., 15, 30, 60, 120 minutes). A leftward shift (decrease) in the IC50 with increasing incubation time is characteristic of a covalent inhibitor.[4]

  • Assess Compound Stability: Verify the stability of this compound in your assay buffer over the course of the experiment. Degradation of the compound can lead to a loss of potency and variable results. An LC-MS stability assay is recommended.

Question 4: How do I determine the optimal incubation time for my cell-based assay?

The optimal incubation time depends on the specific cell type, the protein turnover rate, and the experimental endpoint.

  • Start with a Time-Course Experiment: Treat your cells with a fixed concentration of this compound (e.g., 5x the expected IC50) and measure the desired effect (e.g., inhibition of substrate phosphorylation, induction of apoptosis) at multiple time points (e.g., 2, 4, 8, 12, 24 hours).

  • Consider Protein Turnover: The efficacy of a covalent inhibitor is influenced by the target protein's degradation and synthesis rate.[9] If the target protein has a rapid turnover, a sustained presence of the inhibitor may be necessary to maintain inhibition.

  • Balance On-Target Efficacy and Off-Target Toxicity: Very long incubation times may lead to off-target effects or cellular stress, confounding results. The goal is to find the shortest time required to achieve maximal on-target effect.

Question 5: What experiments can confirm that this compound is forming a covalent bond with its target?

Several methods can be used to validate the covalent mechanism:

  • Washout Experiments: After incubating the target protein (or cells) with the inhibitor, remove the unbound compound by washing or dialysis. If the inhibitory effect persists after washout, it strongly suggests a covalent or very slowly reversible interaction.[4]

  • Intact Protein Mass Spectrometry: This is a direct method to observe the formation of the covalent adduct. By analyzing the mass of the target protein after incubation with the inhibitor, you can detect a mass shift corresponding to the molecular weight of the inhibitor, confirming covalent modification.[10]

  • Kinetic Analysis: A more rigorous approach is to determine the kinetic parameters KI (inhibitor concentration at half-maximal inactivation rate) and kinact (maximal rate of inactivation). The ratio kinact/KI is a more reliable measure of covalent inhibitor efficiency than IC50.[4][10]

Quantitative Data Summary

The following tables provide illustrative data on how incubation time affects the apparent potency of a covalent kinase inhibitor like this compound.

Table 1: Effect of Pre-incubation Time on IC50 in a Biochemical Assay This data is representative and intended for illustrative purposes.

Pre-incubation Time (minutes)Apparent IC50 (nM)Fold Change vs. 15 min
1585.21.0
3041.52.1
6019.84.3
1209.19.4
2404.618.5

Table 2: Effect of Incubation Time on Target Phosphorylation in a Cell-Based Assay This data is representative and intended for illustrative purposes. Assumes treatment with 100 nM this compound.

Incubation Time (hours)p-CrkL / Total CrkL Ratio (Normalized)% Inhibition
01.000%
10.6832%
20.4555%
40.2179%
80.1288%
240.0991%

Experimental Protocols

Protocol 1: Time-Dependent IC50 Determination in a Biochemical Kinase Assay

This protocol describes a method to determine the IC50 of this compound at various pre-incubation times to confirm its covalent, time-dependent mechanism against a target kinase (e.g., ABL1).

Materials:

  • Recombinant human ABL1 kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., Ulight™-Abl-tide)

  • Detection reagent (e.g., ADP-Glo™, Lanthascreen™)

  • 384-well, low-volume, white plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Then, dilute these stocks into the kinase assay buffer to create the final concentrations for the assay.

  • Pre-incubation Setup:

    • Add 2.5 µL of diluted this compound to the assay wells.

    • Add 2.5 µL of recombinant ABL1 kinase solution (prepared in kinase assay buffer) to each well to initiate the pre-incubation.

    • Incubate the plate at room temperature for the desired pre-incubation time (e.g., 15, 30, 60, 120 minutes). Prepare a separate plate or set of columns for each time point.

  • Initiate Kinase Reaction:

    • After the pre-incubation period, add 5 µL of a solution containing ATP and the peptide substrate to all wells. The final ATP concentration should be at or near the Km for the enzyme.

    • Shake the plate gently and incubate for the reaction time (e.g., 60 minutes at room temperature).

  • Detection:

    • Stop the kinase reaction and measure product formation by adding the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

    • Incubate as required by the detection system.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., luminescence or TR-FRET).

  • Data Analysis:

    • Normalize the data using "no enzyme" (high inhibition) and "DMSO vehicle" (low inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value for each pre-incubation time point.

Visualizations

Signaling Pathway

BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates & Activates PI3K_Akt PI3K/Akt/mTOR Pathway BCR_ABL->PI3K_Akt Phosphorylates & Activates RAS_MAPK RAS/MEK/ERK Pathway BCR_ABL->RAS_MAPK Phosphorylates & Activates Dasatinib This compound (Covalent Inhibitor) Dasatinib->BCR_ABL Forms Covalent Bond (Time-Dependent Inhibition) Proliferation_Survival Cell Proliferation & Survival (Leukemia) STAT5->Proliferation_Survival Transcription PI3K_Akt->Proliferation_Survival RAS_MAPK->Proliferation_Survival

Caption: this compound covalently inhibits the BCR-ABL kinase.

Experimental Workflow

Workflow start Start: Prepare Reagents (Enzyme, Inhibitor, Buffer) dilute 1. Create Serial Dilution of this compound start->dilute preincubate 2. Pre-incubate Enzyme with Inhibitor (Variable Time Points: T1, T2, T3...) dilute->preincubate react 3. Initiate Kinase Reaction (Add ATP + Substrate) preincubate->react detect 4. Stop Reaction & Add Detection Reagent react->detect read 5. Read Signal (e.g., Luminescence) detect->read analyze 6. Analyze Data & Calculate IC50 for each Time Point read->analyze end End: Compare Time-Dependent IC50 Values analyze->end

Caption: Workflow for time-dependent IC50 determination.

Troubleshooting Logic

Troubleshooting start High IC50 Variability? time_check Is Pre-incubation Time Consistent? start->time_check covalent_check Does IC50 Decrease with Longer Incubation? time_check->covalent_check Yes solution1 Solution: Standardize pre-incubation time across all assays. time_check->solution1 No solution2 Potential Issue: - Non-covalent mechanism - Compound instability covalent_check->solution2 No ok Problem Resolved covalent_check->ok Yes solution1->ok solution3 Solution: - Verify mechanism (e.g., washout) - Run LC-MS stability assay solution2->solution3

Caption: Troubleshooting guide for variable IC50 results.

References

How to reduce non-specific binding of Dasatinib carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dasatinib carbaldehyde. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its use in experimental assays, with a focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Dasatinib?

Dasatinib is a potent tyrosine kinase inhibitor that targets several kinases, primarily BCR-ABL and the SRC family of kinases.[1] It binds to the ATP-binding site of these kinases, inhibiting their activity and blocking downstream signaling pathways that promote cancer cell growth.[1][2][3] this compound is a derivative of Dasatinib that incorporates a reactive aldehyde group. This modification is often used to create probes for studying drug-target engagement or for conjugation to other molecules. However, the aldehyde group can also lead to increased non-specific binding in various assays.

Q2: What causes non-specific binding of this compound?

The primary cause of non-specific binding of this compound is the high reactivity of the aldehyde functional group. Aldehydes can readily react with nucleophilic groups present on the surface of proteins, such as the primary amine of lysine (B10760008) residues and the thiol group of cysteine residues.[4] This covalent interaction leads to the inhibitor binding to off-target proteins, resulting in high background signals and potentially confounding experimental results. Other factors contributing to non-specific binding can include hydrophobic interactions and electrostatic interactions between the compound and various surfaces or proteins in the assay.

Q3: What are the common consequences of high non-specific binding in my experiments?

High non-specific binding can lead to several issues in your experiments, including:

  • High background signal: This can mask the true signal from the specific interaction you are trying to measure, reducing the signal-to-noise ratio.[5]

  • Reduced assay sensitivity and accuracy: When a significant portion of the compound is non-specifically bound, the effective concentration available to interact with the target is reduced, leading to inaccurate measurements of potency and efficacy.

  • Poor reproducibility: The extent of non-specific binding can vary between experiments, leading to inconsistent results.

Troubleshooting Guides

Problem: High background signal in a kinase assay using this compound.

High background is a common issue when working with reactive compounds like this compound. The following troubleshooting guide provides a step-by-step approach to identify and mitigate the source of the high background.

Troubleshooting Workflow

G start High Background Observed check_reagents 1. Check Reagents & Buffers start->check_reagents optimize_blocking 2. Optimize Blocking Agents check_reagents->optimize_blocking Reagents OK fail Persistent High Background (Consult Technical Support) check_reagents->fail Contamination Found adjust_assay_conditions 3. Adjust Assay Conditions optimize_blocking->adjust_assay_conditions Partial Improvement success Background Reduced optimize_blocking->success Effective quenching 4. Consider Aldehyde Quenching (Advanced) adjust_assay_conditions->quenching Partial Improvement adjust_assay_conditions->success Effective quenching->success Effective quenching->fail Ineffective

Caption: A logical workflow for troubleshooting high background signals.

Step 1: Verify Reagent and Buffer Quality

  • Action: Ensure all buffers and reagents are freshly prepared and filtered. Check for any signs of precipitation or contamination.

  • Rationale: Contaminated or degraded reagents can contribute to high background.

Step 2: Optimize Blocking Agents

The most effective way to reduce non-specific binding is by using appropriate blocking agents. The two most common and effective agents are Bovine Serum Albumin (BSA) and non-ionic detergents like Tween-20.

  • Action: Incorporate or optimize the concentration of BSA and Tween-20 in your assay buffers (e.g., binding buffer, wash buffers).

  • Rationale: BSA is a protein that will bind to non-specific sites on surfaces and other proteins, effectively "blocking" them from interacting with this compound.[6] Tween-20 is a detergent that disrupts non-specific hydrophobic interactions.[7]

Step 3: Adjust Assay Conditions

Fine-tuning the assay conditions can further minimize non-specific interactions.

  • Action:

    • pH: Evaluate and optimize the pH of your assay buffer.

    • Salt Concentration: Increase the salt (e.g., NaCl) concentration in your buffers.

  • Rationale:

    • The charge of both this compound and the proteins in your assay are pH-dependent. Adjusting the pH can minimize electrostatic interactions that lead to non-specific binding.[8]

    • Increased ionic strength can shield electrostatic charges, thereby reducing non-specific binding.[9]

Step 4: (Advanced) Consider Aldehyde Quenching Agents

If the above steps are insufficient, you can consider adding a mild quenching agent to react with the excess, unbound this compound.

  • Action: Introduce a small molecule with a primary amine (e.g., Tris buffer at a higher concentration, or a specific quenching agent like glycine) at a specific step in your protocol, after allowing for sufficient on-target binding.

  • Rationale: These agents will react with the aldehyde group of the unbound compound, rendering it less reactive and reducing its ability to bind non-specifically during subsequent steps. This is an advanced technique and requires careful optimization to avoid interfering with the specific binding.

Experimental Protocols & Data

Protocol: Optimizing Blocking Agent Concentrations

This protocol outlines a method to determine the optimal concentrations of BSA and Tween-20 to reduce non-specific binding of this compound in a typical kinase assay format (e.g., ELISA or TR-FRET).

G cluster_0 Preparation cluster_1 Blocking & Incubation cluster_2 Detection & Analysis prep_plate Coat Plate with Substrate block Block Plate with Different Buffers prep_plate->block prep_buffers Prepare Blocking Buffers (Varying BSA & Tween-20) prep_buffers->block wash1 Wash block->wash1 add_compound Add this compound (No Kinase Control) wash1->add_compound incubate Incubate add_compound->incubate wash2 Wash incubate->wash2 add_detection Add Detection Reagents wash2->add_detection read Read Plate add_detection->read analyze Analyze Data read->analyze

Caption: Experimental workflow for optimizing blocking conditions.

Methodology:

  • Plate Preparation: Coat a microplate with the kinase substrate or capture antibody as per your standard protocol.

  • Prepare Blocking Buffers: Prepare a matrix of blocking buffers with varying concentrations of BSA and Tween-20. (See Table 1 for example concentrations).

  • Blocking Step: Block the wells with the different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3-5 times with your standard wash buffer.

  • Compound Incubation: Add this compound to the wells at the desired concentration. Crucially, for this optimization, do not add the kinase. This will ensure that any signal detected is due to non-specific binding.

  • Incubation: Incubate for the standard duration of your assay.

  • Washing: Wash the plate thoroughly (at least 5 times) to remove unbound compound.

  • Detection: Add your detection reagents (e.g., anti-phospho antibody, secondary antibody-HRP).

  • Readout: Read the plate and quantify the signal. The condition with the lowest signal has the most effective blocking.

Table 1: Example Matrix for Blocking Buffer Optimization

ConditionBSA Concentration (%)Tween-20 Concentration (%)Expected Outcome
1 (Control)00High non-specific binding
210Moderate reduction
330Significant reduction
450Further reduction
500.05Moderate reduction
600.1Significant reduction
710.05Good reduction
830.05Very good reduction
930.1Optimal (likely)

Note: The optimal concentrations may vary depending on the specific assay system and should be determined empirically.

Protocol: Optimizing Assay Conditions

Methodology:

  • pH Optimization:

    • Prepare your assay buffer at a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

    • Using the optimal blocking conditions determined previously, perform the non-specific binding assay at each pH.

    • Select the pH that yields the lowest non-specific signal while maintaining kinase activity (to be confirmed in a separate experiment with the enzyme).

  • Salt Concentration Optimization:

    • Prepare your assay buffer with varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM, 300 mM).

    • Perform the non-specific binding assay at each salt concentration.

    • Choose the salt concentration that minimizes non-specific binding without significantly inhibiting the kinase.

Table 2: Expected Effect of Assay Condition Optimization on Non-Specific Binding

ParameterVariationExpected Impact on Non-Specific Binding
pH Deviating from the pI of major off-target proteinsReduction
Salt (NaCl) Increasing concentration (50 mM to 300 mM)Progressive Reduction

Signaling Pathway

Dasatinib primarily targets the BCR-ABL fusion protein and SRC family kinases, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.

G cluster_downstream Downstream Signaling Dasatinib This compound BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC SRC Family Kinases Dasatinib->SRC Inhibits RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT STAT Pathway BCR_ABL->STAT SRC->RAS_MAPK SRC->PI3K_AKT SRC->STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Simplified signaling pathway inhibited by Dasatinib.[2][3]

References

Validation & Comparative

Comparing the efficacy of Dasatinib carbaldehyde vs Dasatinib carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dasatinib Carbaldehyde and Dasatinib Carboxylic Acid

Introduction

Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of multiple kinases, primarily BCR-ABL and the Src family of kinases. The metabolism of Dasatinib in the body leads to the formation of several metabolites, including Dasatinib carboxylic acid (also known as M6). Concurrently, chemical modifications of Dasatinib have produced derivatives like this compound, which are explored for novel therapeutic applications. This guide provides a comparative overview of the efficacy and functional roles of this compound and Dasatinib carboxylic acid, supported by available data and experimental methodologies.

Overview of this compound and Dasatinib Carboxylic Acid

Dasatinib carboxylic acid (M6) is an oxidative metabolite of Dasatinib.[1] It is one of the circulating metabolites found after the administration of Dasatinib.[2] Studies have suggested that Dasatinib carboxylic acid is significantly less potent than its parent compound, Dasatinib.

This compound is a chemically modified derivative of Dasatinib. It serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6] Specifically, it acts as the targeting moiety for the ABL kinase, facilitating the degradation of the target protein rather than just inhibiting its enzymatic activity.[3][4][6]

Efficacy and Biological Activity

A direct head-to-head clinical or preclinical study comparing the efficacy of this compound and Dasatinib carboxylic acid is not available, primarily due to their distinct biological roles. Dasatinib carboxylic acid is a metabolite with reduced kinase inhibitory activity, while this compound is a purpose-built chemical tool for targeted protein degradation.

Quantitative Data Comparison

Due to the nature of these compounds, a direct quantitative comparison of efficacy through metrics like IC50 values for kinase inhibition is challenging. Dasatinib carboxylic acid's inhibitory activity is reported to be significantly lower than Dasatinib, while this compound's primary function is not direct enzyme inhibition.

CompoundTarget KinasesReported IC50 ValuesPrimary Biological Role
Dasatinib Bcr-Abl, Src family kinases, c-KIT, PDGFRβ, ephrin receptor kinasesBcr-Abl: <1.0 nM, Src: 0.8 nM[7]Therapeutic Tyrosine Kinase Inhibitor
Dasatinib carboxylic acid (M6) Bcr-Abl, Src>10-fold less potent than DasatinibMetabolite with reduced activity
This compound ABLNot applicable (used as a targeting ligand)ABL-binding moiety in PROTACs

Experimental Protocols

The evaluation of compounds like Dasatinib and its derivatives involves various in vitro and cell-based assays. Below are generalized protocols for assessing kinase inhibition and the effects on cell viability.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

Objective: To measure the direct inhibitory effect of a compound on a specific kinase.

Materials:

  • Recombinant target kinase (e.g., Bcr-Abl, Src)

  • Kinase-specific peptide substrate

  • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)

  • Test compounds (Dasatinib, Dasatinib carboxylic acid)

  • Kinase reaction buffer

  • Assay plates (e.g., 96-well or 384-well)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter, or luminescence-based ATP detection kit)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In an assay plate, add the recombinant kinase, the kinase-specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction.

  • Quantify the amount of phosphorylated substrate. This can be done by measuring the incorporation of ³²P onto the substrate or by quantifying the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay

This assay measures the effect of a compound on the proliferation and survival of cancer cells.

Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., K562 for CML)

  • Cell culture medium and supplements

  • Test compounds

  • 96-well cell culture plates

  • Reagents for viability assessment (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Mechanisms of Action

Dasatinib Signaling Pathway

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively active in certain cancers. The primary target is the BCR-ABL fusion protein in CML, which drives uncontrolled cell proliferation and survival. By inhibiting BCR-ABL, Dasatinib blocks downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Dasatinib also potently inhibits Src family kinases, which are involved in various cellular processes, including cell growth, differentiation, and survival.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BCR_ABL BCR-ABL BCR_ABL->RAS BCR_ABL->PI3K STAT STAT BCR_ABL->STAT SRC Src Family Kinases SRC->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits

Caption: Dasatinib inhibits BCR-ABL and Src, blocking downstream pro-survival pathways.

Experimental Workflow for PROTAC Action

The mechanism of this compound is fundamentally different. As part of a PROTAC, it facilitates the targeted degradation of ABL kinase.

PROTAC_Workflow cluster_components PROTAC Components cluster_cellular_machinery Cellular Machinery Dasatinib_Carbaldehyde Dasatinib Carbaldehyde (Warhead) PROTAC PROTAC Dasatinib_Carbaldehyde->PROTAC Forms Linker Linker Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC ABL ABL Kinase (Target Protein) Ternary_Complex Ternary Complex (ABL-PROTAC-E3) ABL->Ternary_Complex Binds to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to Proteasome Proteasome Degradation Degradation Proteasome->Degradation Results in PROTAC->Ternary_Complex Binds to Ub_ABL Ubiquitinated ABL Ternary_Complex->Ub_ABL Leads to Ubiquitination Ub_ABL->Proteasome Recognized by

Caption: Workflow of a PROTAC utilizing this compound for targeted degradation.

Conclusion

This compound and Dasatinib carboxylic acid represent two distinct facets of the pharmacology of Dasatinib. Dasatinib carboxylic acid is a metabolite with substantially reduced, though not entirely absent, kinase inhibitory activity compared to the parent drug. Its role in the overall therapeutic effect of Dasatinib is considered to be minimal. In contrast, this compound is a synthetic derivative designed not as a direct inhibitor, but as a targeting component for PROTACs. This technology harnesses the cell's own protein disposal machinery to eliminate pathogenic proteins like BCR-ABL.

For researchers, the choice between these molecules is dictated by the experimental goal. Dasatinib carboxylic acid may be relevant for studies on Dasatinib's metabolism and the activity of its metabolites. This compound, on the other hand, is a tool for developing novel therapeutics based on targeted protein degradation, a rapidly expanding area of drug discovery. The comparison of their "efficacy" is therefore not a comparison of like-for-like activity but rather an illustration of the diverse applications and fates of a potent kinase inhibitor.

References

Validating Dasatinib Carbaldehyde Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the cellular target engagement of Dasatinib carbaldehyde. As a derivative of the potent multi-kinase inhibitor Dasatinib, this compound is frequently utilized as a target-binding moiety in the development of PROTACs (Proteolysis Targeting Chimeras) and other chemical biology tools.[1] Verifying its interaction with intended cellular targets is a critical step in ensuring the specificity and efficacy of these novel therapeutic and research agents.

Introduction to Dasatinib and its Cellular Targets

Dasatinib is a small-molecule inhibitor targeting multiple tyrosine kinases.[2][3] Its primary targets include the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), and the SRC family of kinases (including SRC, LCK, LYN, and YES).[4] Additionally, it exhibits inhibitory activity against other kinases such as c-KIT, PDGFRβ (Platelet-Derived Growth Factor Receptor beta), and BRAF.[4][5] The carbaldehyde derivative retains the core pharmacophore of Dasatinib, and thus is expected to engage a similar set of protein targets. Validating this engagement within the complex cellular environment is essential for interpreting experimental results and advancing drug development.

Core Methodologies for Target Engagement Validation

Several robust methods can be employed to confirm the interaction of this compound with its intended targets in a cellular context. The two primary approaches are the Cellular Thermal Shift Assay (CETSA), which directly assesses target binding, and Western Blotting, which measures the functional consequence of target inhibition through downstream substrate phosphorylation.

Comparison of Target Engagement Validation Methods
FeatureCellular Thermal Shift Assay (CETSA)Western Blot (Downstream Substrate Phosphorylation)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[6][7][8]Inhibition of kinase activity leads to a decrease in the phosphorylation of its direct downstream substrates.[6]
Compound Modification No modification required.[7]No modification required.
Throughput Can be adapted for high-throughput screening (HT-CETSA).[7]Moderate throughput, suitable for validation of lead compounds.
Readout Change in protein thermal stability (ΔTm).[9]Change in protein phosphorylation levels.
Primary Advantage Provides direct evidence of physical binding to the target in a cellular environment.[5]Confirms functional modulation of the target's enzymatic activity.
Primary Limitation Does not directly measure the functional consequence of binding (i.e., inhibition or activation).Requires specific and validated phospho-antibodies for the substrate of interest.

Signaling Pathways of Primary Dasatinib Targets

The following diagram illustrates the central role of BCR-ABL and SRC kinases in cellular signaling, pathways that are potently inhibited by Dasatinib and are the intended targets of this compound.

cluster_0 Upstream Signaling cluster_1 Kinase Targets cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Growth Factors Growth Factors SRC Family Kinases SRC Family Kinases Growth Factors->SRC Family Kinases Cytokines Cytokines BCR-ABL BCR-ABL Cytokines->BCR-ABL CrkL CrkL BCR-ABL->CrkL STAT5 STAT5 BCR-ABL->STAT5 RAS/MAPK Pathway RAS/MAPK Pathway BCR-ABL->RAS/MAPK Pathway SRC Family Kinases->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway SRC Family Kinases->PI3K/AKT Pathway Proliferation Proliferation CrkL->Proliferation Survival Survival STAT5->Survival RAS/MAPK Pathway->Proliferation PI3K/AKT Pathway->Survival Leukemogenesis Leukemogenesis Proliferation->Leukemogenesis Survival->Leukemogenesis

Signaling pathways of primary Dasatinib targets.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol describes the validation of target engagement by measuring the thermal stabilization of a target protein upon binding to this compound.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., K562 for BCR-ABL) in appropriate media.

  • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[9]

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[5]

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Quantify the protein concentration of the supernatant.

4. Western Blot Analysis:

  • Analyze the amount of the soluble target protein (e.g., ABL, SRC) in each sample by Western blotting.

  • A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the this compound-treated samples compared to the vehicle control.

Cell Treatment Cell Treatment Thermal Challenge Thermal Challenge Cell Treatment->Thermal Challenge Cell Lysis Cell Lysis Thermal Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Western Blot Western Blot Centrifugation->Western Blot

CETSA experimental workflow.

Analysis of Downstream Substrate Phosphorylation

This protocol assesses the functional consequence of target inhibition by measuring the phosphorylation status of a known downstream substrate.

1. Cell Treatment and Lysis:

  • Treat cells with a dose-response of this compound or a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of each cell lysate.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein amounts and separate the lysates by SDS-PAGE.

  • Transfer the proteins to a membrane and probe with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-CrkL for BCR-ABL activity).

  • Probe a separate blot with an antibody for the total amount of the downstream target as a loading control.

  • A dose-dependent decrease in the phosphorylated substrate indicates successful target engagement and inhibition.

Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Western blot workflow for downstream target validation.

Considerations for Off-Target Effects

Dasatinib is known to inhibit multiple kinases, and these "off-target" effects can have biological consequences.[4][10] It is crucial to assess the selectivity of this compound to ensure that the observed phenotype is due to the engagement of the intended target. The methods described above can be adapted to investigate off-target engagement. For instance, CETSA coupled with mass spectrometry (CETSA-MS) can provide a global view of protein thermal stability changes and identify a broader range of cellular targets.[5] Additionally, performing dose-response experiments and comparing the potency of this compound against its primary and potential off-targets is essential for determining its selectivity window.[4]

Conclusion

Validating the cellular target engagement of this compound is a critical step in its development for various applications. The choice of method will depend on the specific research question. CETSA provides direct evidence of binding, while Western blotting of downstream substrates confirms functional modulation of the target. A combination of these approaches will provide the most comprehensive and robust validation of target engagement, enabling confident interpretation of experimental outcomes.

References

Dasatinib Carbaldehyde vs. Other ABL Inhibitor Warheads for PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention, particularly in oncology. By hijacking the cell's natural protein disposal machinery, PROTACs can induce the degradation of specific target proteins. A critical component of a PROTAC is its "warhead," the ligand that binds to the protein of interest. For targeting the aberrant BCR-ABL kinase in chronic myeloid leukemia (CML), several ABL inhibitors have been explored as warheads. This guide provides a comparative analysis of dasatinib (B193332) carbaldehyde and other ABL inhibitor warheads used in the design of PROTACs, supported by experimental data and detailed protocols.

Performance Comparison of ABL Inhibitor Warheads

The choice of the warhead is a determining factor in the efficacy of a PROTAC.[1][2] Studies have shown that simply binding to the target protein is not sufficient to ensure its degradation.[2] The warhead influences the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for subsequent ubiquitination and proteasomal degradation.[3][4]

Dasatinib has emerged as a frequently utilized and effective warhead for BCR-ABL PROTACs.[5] In a key study, PROTACs were developed by linking various tyrosine kinase inhibitors (TKIs), including imatinib (B729), bosutinib, and dasatinib, to ligands for the Von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[1][6][7] While all the developed PROTACs maintained the ability to bind to c-ABL, their degradation-inducing capabilities varied significantly.[6][7]

Notably, imatinib- and bosutinib-based PROTACs recruiting the VHL E3 ligase failed to induce the degradation of BCR-ABL in K562 cells.[2][6][7] In contrast, a dasatinib-VHL PROTAC did induce the degradation of c-ABL.[2] Furthermore, when CRBN was recruited as the E3 ligase, both dasatinib- and bosutinib-based PROTACs were able to degrade c-ABL and BCR-ABL.[1][6][7] The most potent of these, a dasatinib-CRBN PROTAC, demonstrated degradation of over 85% for c-ABL and over 60% for BCR-ABL at a concentration of 1 μM.[6][7] This highlights the critical interplay between the warhead and the recruited E3 ligase in determining PROTAC efficacy.[1][2]

Dasatinib carbaldehyde serves as a derivative of dasatinib, functionalized to allow for straightforward conjugation to a linker, which is then attached to an E3 ligase ligand to form the final PROTAC molecule.[8][9]

Below is a table summarizing the performance of various PROTACs based on different ABL inhibitor warheads.

PROTAC Name/IdentifierWarheadE3 Ligase LigandTarget(s)DC50 (nM)Dmax (%)Cell LineKey Findings & Reference(s)
DAS-6-2-2-6-CRBN DasatinibPomalidomide (CRBN)BCR-ABL, c-ABLNot explicitly stated, but degradation observed at 25 nM>60% (BCR-ABL), >85% (c-ABL) at 1 µMK562Demonstrated superior degradation compared to imatinib and bosutinib-VHL PROTACs.[1][2][6][7]
SIAIS178 DasatinibVHL LigandBCR-ABL8.5Not specifiedK562Showed significant in vitro growth inhibition and in vivo tumor regression.[6][7]
SNIPER(ABL)-39 DasatinibLCL161 derivative (IAP)BCR-ABLEffective at 10 nM, maximal at 100 nMNot specifiedK562, KCL22, KU812Induced strong degradation of BCR-ABL and IAP proteins.[5][6][7]
Imatinib-VHL/CRBN ImatinibVHL or PomalidomideBCR-ABL, c-ABLInactiveNo degradation observedK562Failed to induce degradation despite target binding.[2][6][7]
Bosutinib-VHL BosutinibVHL LigandBCR-ABL, c-ABLInactiveNo degradation observedK562Failed to induce degradation of BCR-ABL.[2][6][7]
Bosutinib-CRBN BosutinibPomalidomide (CRBN)BCR-ABL, c-ABLNot specified>80% (BCR-ABL), >90% (c-ABL) at 2.5 µMK562Degradation was achieved by switching the E3 ligase to CRBN.[1][6][7]
Ponatinib-CRBN PonatinibPomalidomide (CRBN)BCR-ABL20Not specifiedNot specifiedDemonstrated potent degradation, overcoming some drug-resistant mutants.[5][10]
Asciminib-CRBN AsciminibPomalidomide (CRBN)BCR-ABL200Not specifiedNot specifiedAllosteric inhibitor-based PROTAC showed degradation activity.[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluation process for these PROTACs, the following diagrams illustrate the BCR-ABL signaling pathway, the general mechanism of PROTAC-mediated protein degradation, and a typical experimental workflow.

BCR_ABL_Signaling_Pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: The BCR-ABL signaling cascade promoting cell proliferation and survival.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (e.g., BCR-ABL) POI->Ternary_Complex binds E3 E3 Ligase E3->Ternary_Complex binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI E2 ligase transfers Ub Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome is recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity) Design->Biochemical_Assays Cell_Culture Cell Culture (e.g., K562 cells) Design->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->PROTAC_Treatment Degradation_Assay Protein Degradation Assay (Western Blot / Mass Spec) PROTAC_Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) PROTAC_Treatment->Viability_Assay Data_Analysis_Deg Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis_Deg In_Vivo In Vivo Studies (Xenograft Models) Data_Analysis_Deg->In_Vivo Data_Analysis_Via Data Analysis (IC50) Viability_Assay->Data_Analysis_Via Data_Analysis_Via->In_Vivo

Caption: A typical workflow for the evaluation of PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTACs. Below are protocols for key experiments cited in the evaluation of ABL inhibitor-based PROTACs.

Protocol 1: Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]

Methodology:

  • Cell Seeding: Plate cells (e.g., K562) at an appropriate density in 6-well plates and allow them to adhere or stabilize overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein (e.g., BCR-ABL, c-ABL) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.

Protocol 2: Determination of DC50 and Dmax

These parameters are key for evaluating the potency and efficacy of a PROTAC.[11] DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, while Dmax is the maximum percentage of degradation achieved.[11][12][13]

Methodology:

  • Experiment Setup: Perform a dose-response experiment as described in Protocol 1, using a range of PROTAC concentrations.

  • Quantification: Quantify the protein levels for each concentration using densitometry from the Western blot results.

  • Data Normalization: Calculate the percentage of the remaining target protein for each PROTAC concentration relative to the vehicle-treated control (which is set to 100%).

  • Curve Fitting: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.[11]

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the percentage of cell viability against the logarithm of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion

The selection of an appropriate warhead is a critical step in the design of effective PROTACs for targeting BCR-ABL. While several ABL inhibitors have been investigated, dasatinib has consistently demonstrated robust performance in inducing the degradation of both c-ABL and BCR-ABL, particularly when paired with the CRBN E3 ligase. The modular nature of PROTAC design allows for the systematic evaluation of different warhead-linker-E3 ligase combinations to optimize for potent and selective degradation. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel PROTAC candidates, facilitating the development of next-generation therapeutics for CML and other ABL-driven malignancies.

References

A Comparative Analysis of Dasatinib Carbaldehyde and Imatinib-Based PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals objectively comparing the performance of Dasatinib carbaldehyde and Imatinib-based Proteolysis Targeting Chimeras (PROTACs), supported by experimental data.

Executive Summary

The development of PROTACs as a therapeutic modality has garnered significant interest, offering the potential to target proteins for degradation rather than inhibition. A critical component of a PROTAC is the "warhead," a ligand that binds to the protein of interest. This guide provides a comparative analysis of PROTACs utilizing two well-known tyrosine kinase inhibitors as warheads: Dasatinib and Imatinib, with a focus on their application against the oncogenic fusion protein BCR-ABL, a hallmark of Chronic Myeloid Leukemia (CML).

A comprehensive review of the scientific literature reveals a stark divergence in the efficacy of these two classes of PROTACs. Dasatinib-based PROTACs have been successfully developed and have demonstrated potent, dose-dependent degradation of BCR-ABL in various CML cell lines.[1][2] In contrast, Imatinib-based PROTACs have been consistently reported as being inactive in mediating the degradation of BCR-ABL.[1][3] While Imatinib-based PROTACs can bind to BCR-ABL and inhibit its kinase activity, they fail to induce the formation of a productive ternary complex with an E3 ubiquitin ligase, a crucial step for subsequent proteasomal degradation.[1][3][4] This fundamental difference in activity underscores the critical role of the warhead in determining PROTAC efficacy and has led to a greater focus on Dasatinib and other potent inhibitors for the development of effective protein degraders.

Data Presentation

The following tables summarize the quantitative data for representative Dasatinib-based PROTACs and highlight the reported inactivity of Imatinib-based PROTACs for BCR-ABL degradation.

Table 1: Degradation Potency of Dasatinib-Based PROTACs
PROTAC NameTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)E3 Ligase RecruitedReference
Arg-PEG1-DasaBCR-ABLK5620.85~99N-end rule E3 ligases[2]
SIAIS178BCR-ABLK5628.5Not ReportedVHL[1]
DDa-1BTK-GFPTMD890Not ReportedDCAF1[5][6]
LPA81BCR-ABLNot Specified1098Not Specified[7]

DC₅₀: Concentration required for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.

Table 2: Reported Activity of Imatinib-Based PROTACs
WarheadTarget ProteinE3 Ligase RecruitedDegradation ActivityReference
ImatinibBCR-ABLVHL or CRBNInactive [1][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are generalized protocols for key experiments cited in the evaluation of Dasatinib and Imatinib-based PROTACs.

Protocol 1: In Vitro Protein Degradation Assay via Western Blot

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8][9]

  • Cell Seeding and Treatment: Plate adherent cells (e.g., K562) in 6-well plates and allow them to adhere overnight. For suspension cells, seed them to the desired density. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples, add Laemmli sample buffer, and denature by heating. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ABL) and a loading control (e.g., anti-GAPDH or β-actin) overnight at 4°C.

  • Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Protocol 2: Ternary Complex Formation Assay (General Principles)

Assessing the formation of the PROTAC-target-E3 ligase ternary complex is essential to understand the mechanism of action. Several biophysical and cellular assays can be employed.[10][11][12][13][14]

  • NanoBRET™ Assay (Cell-Based): This assay measures the proximity of the target protein and the E3 ligase within living cells. The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase is fused to a HaloTag® labeled with a fluorescent acceptor. PROTAC-induced complex formation brings the donor and acceptor into close proximity, resulting in bioluminescence resonance energy transfer (BRET).

  • AlphaLISA®/HTRF® (Biochemical): These are in vitro proximity assays. The target protein and E3 ligase are tagged with donor and acceptor beads/fluorophores. In the presence of a PROTAC that bridges the two proteins, the donor and acceptor are brought close enough to generate a detectable signal upon excitation.

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques can be used to measure the binding kinetics and affinity of the binary and ternary complexes in real-time. One protein is immobilized on a sensor chip, and the binding of the PROTAC and the second protein is measured.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation.

Mandatory Visualization

Mechanism_Comparison cluster_Dasatinib Dasatinib-based PROTAC: Effective Degradation cluster_Imatinib Imatinib-based PROTAC: Ineffective Degradation D_PROTAC Dasatinib-PROTAC D_BCR_ABL BCR-ABL D_PROTAC->D_BCR_ABL Binds D_E3 E3 Ligase D_PROTAC->D_E3 Recruits D_Ternary Productive Ternary Complex D_BCR_ABL->D_Ternary D_E3->D_Ternary D_Ub Ubiquitination D_Ternary->D_Ub D_Degradation Proteasomal Degradation D_Ub->D_Degradation I_PROTAC Imatinib-PROTAC I_BCR_ABL BCR-ABL I_PROTAC->I_BCR_ABL Binds I_E3 E3 Ligase I_PROTAC->I_E3 Recruits I_Ternary Non-Productive/Unstable Ternary Complex I_BCR_ABL->I_Ternary I_E3->I_Ternary I_No_Degradation No Degradation I_Ternary->I_No_Degradation

Caption: Comparative mechanisms of Dasatinib- and Imatinib-based PROTACs.

Experimental_Workflow start Cell Treatment with PROTAC lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page western_blot Western Blotting sds_page->western_blot analysis Densitometry & Data Analysis western_blot->analysis result Determine DC50 & Dmax analysis->result

Caption: Workflow for assessing PROTAC-mediated protein degradation.

Signaling_Pathway BCR_ABL BCR-ABL Kinase Downstream Downstream Effectors (e.g., STAT5, CrkL) BCR_ABL->Downstream Phosphorylates CML_Phenotype CML Phenotype (Proliferation, Survival) Downstream->CML_Phenotype Promotes Dasatinib_PROTAC Dasatinib-PROTAC Degradation BCR-ABL Degradation Dasatinib_PROTAC->Degradation Induces Degradation->BCR_ABL Eliminates

Caption: Dasatinib-PROTAC mediated degradation of BCR-ABL abrogates downstream signaling.

References

Validating the On-Target Efficacy of Dasatinib Carbaldehyde: A Comparative Guide Using Knockout Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the on-target activity of Dasatinib (B193332) carbaldehyde, a derivative of the potent tyrosine kinase inhibitor Dasatinib. While Dasatinib is a well-characterized inhibitor of BCR-ABL and SRC family kinases, its derivatives, such as Dasatinib carbaldehyde—a key component in Proteolysis Targeting Chimeras (PROTACs)—require rigorous validation to ensure they retain the specific binding and inhibitory properties of the parent molecule.[1][2][3]

The use of knockout (KO) cell lines, generated via technologies like CRISPR-Cas9, offers a definitive method to validate that the biological effects of a compound are directly mediated through its intended target. By comparing the compound's activity in wild-type cells versus cells lacking the target protein, researchers can unambiguously attribute the observed effects to on-target inhibition.

The BCR-ABL Signaling Pathway: A Primary Target

Dasatinib is a cornerstone in the treatment of Chronic Myeloid Leukemia (CML), a disease driven by the constitutively active BCR-ABL fusion protein.[4][5] This oncogenic kinase activates numerous downstream signaling pathways that promote cell proliferation and survival.[6] this compound is designed to bind to the ABL kinase domain, and confirming its inhibitory action on this pathway is critical.[1][2]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GAB2 GAB2 BCR_ABL->GAB2 STAT5 STAT5 BCR_ABL->STAT5 BCR_ABL->STAT5 Phosphorylation CrkL CrkL BCR_ABL->CrkL BCR_ABL->CrkL Phosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway GAB2->RAS_RAF PI3K_AKT PI3K/AKT Pathway GAB2->PI3K_AKT Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation p_STAT5 p-STAT5 STAT5->p_STAT5 p_STAT5->Proliferation p_CrkL p-CrkL CrkL->p_CrkL p_CrkL->Proliferation Dasatinib Dasatinib Carbaldehyde Dasatinib->BCR_ABL Inhibition

Caption: The BCR-ABL signaling cascade and its inhibition by this compound.

Quantitative Comparison: Kinase Inhibition Profile

While specific biochemical data for this compound is not widely available, it is expected to mirror the activity of its parent compound, Dasatinib. Profiling the derivative against a panel of kinases is a crucial first step. The table below summarizes the known inhibitory activity of Dasatinib against its key targets.

Kinase TargetIC50 / Ki ValueBiological Role
BCR-ABL <1 nM (IC50)Driver of CML and Ph+ ALL[7]
SRC 0.5 nM (IC50)Cell growth, motility, and survival[5][6]
c-KIT 12 nM (IC50)Growth factor receptor in hematopoiesis[5]
PDGFRβ 28 nM (IC50)Receptor for platelet-derived growth factor[5]
LCK 1.1 nM (IC50)T-cell signaling[4]
EPHA2 15 nM (IC50)Ephrin receptor tyrosine kinase[5]
Note: IC50/Ki values are compiled from various in vitro assays and can vary based on experimental conditions. The data presented here is for comparative purposes.[4][5][6][7]

Experimental Workflow: On-Target Validation with Knockout Cells

The definitive method to confirm that this compound acts through ABL1 is to compare its effects on a parental cell line (Wild-Type) versus a cell line where the ABL1 gene has been knocked out. A significant reduction or complete loss of activity in the knockout cells confirms on-target action.

Experimental_Workflow cluster_cells Cell Lines cluster_treatment Treatment cluster_analysis Analysis start Start WT_Cells Wild-Type Cells (e.g., K562) start->WT_Cells KO_Cells ABL1 Knockout (KO) Cells (CRISPR-generated) start->KO_Cells Treat_WT Treat with This compound WT_Cells->Treat_WT Treat_KO Treat with This compound KO_Cells->Treat_KO WB Western Blot (p-CrkL, Total CrkL) Treat_WT->WB Via Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treat_WT->Via Treat_KO->WB Treat_KO->Via Conclusion Conclusion: On-Target Activity Confirmed? WB->Conclusion Via->Conclusion

Caption: Workflow for validating on-target activity using knockout cells.

Experimental Protocols

Cell Culture and Knockout Cell Line Generation
  • Cell Lines: Use a BCR-ABL positive cell line, such as K562 (human CML).

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • ABL1 Knockout Generation: Generate ABL1 knockout K562 cells using a CRISPR-Cas9 system with a guide RNA targeting a critical exon of the ABL1 gene. Select and validate single-cell clones for complete loss of ABL1 protein expression by Western blot and genomic sequencing.

Western Blot for Downstream Target Inhibition
  • Seeding and Treatment: Seed both wild-type (WT) and ABL1 KO K562 cells at a density of 1x10⁶ cells/mL. Allow cells to acclimate before treating with a dose range of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours.

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-CrkL (a key BCR-ABL substrate), total CrkL, and a loading control (e.g., GAPDH or β-Actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay
  • Seeding: Seed WT and ABL1 KO K562 cells in a 96-well plate at 5,000-10,000 cells per well.

  • Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated controls and determine the IC50 value for both cell lines.

Expected Outcomes for On-Target Confirmation

The following table outlines the expected results that would confirm the on-target activity of this compound on ABL kinase.

AssayWild-Type (WT) CellsABL1 Knockout (KO) CellsInterpretation
p-CrkL Levels Dose-dependent decreaseNo significant change (already low/absent)The compound inhibits the phosphorylation of a direct downstream target of BCR-ABL.
Cell Viability (IC50) Low nM IC50 valueSignificantly higher IC50 value (resistance)The cytotoxic effect of the compound is dependent on the presence of its target, ABL1.

Comparison of Target Validation Methodologies

While knockout cells provide the gold standard for target validation, other methods can offer complementary information.

Validation_Methods cluster_knockout Genetic Approach cluster_proteomics Biochemical Approach cluster_mutants Pharmacological Approach Goal Goal: Confirm Drug Binds and Acts on Target X KO_Logic Knockout Target X Is the drug's effect lost? Goal->KO_Logic Chem_Prot_Logic Chemical Proteomics Does the drug pull down Target X from lysate? Goal->Chem_Prot_Logic Mutant_Logic Resistant Mutants Is the drug inactive against known resistance mutations of X? Goal->Mutant_Logic KO_Pro Pro: Unambiguous evidence of target dependency KO_Logic->KO_Pro KO_Con Con: Requires generating a specific cell line KO_Logic->KO_Con Chem_Prot_Pro Pro: Unbiased, identifies all binding partners Chem_Prot_Logic->Chem_Prot_Pro Chem_Prot_Con Con: Binding doesn't always mean functional inhibition Chem_Prot_Logic->Chem_Prot_Con Mutant_Pro Pro: Clinically relevant, confirms binding site Mutant_Logic->Mutant_Pro Mutant_Con Con: Only tests for a specific mode of binding/inhibition Mutant_Logic->Mutant_Con

Caption: A logical comparison of different on-target validation strategies.

References

A Comparative Guide to Validating Target Protein Degradation by a Dasatinib Carbaldehyde PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods to validate the degradation of a target protein induced by a Dasatinib (B193332) carbaldehyde PROTAC. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs trigger their complete removal.[1] This guide offers detailed protocols, comparative data, and visual workflows to assist researchers in robustly validating the efficacy and specificity of their Dasatinib carbaldehyde PROTACs.

The Mechanism of Action: A Ternary Complex is Key

A this compound PROTAC is a heterobifunctional molecule. It consists of a ligand that binds to the target protein (in this case, derived from the kinase inhibitor Dasatinib), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the critical initiating step.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BCR-ABL) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Induces Ub_Target Polyubiquitinated Target Protein Ubiquitination->Ub_Target Tags Proteasome 26S Proteasome Ub_Target->Proteasome Recognized by Degradation Degraded Protein Fragments Proteasome->Degradation Degrades into

Caption: PROTAC-mediated protein degradation workflow.

Comparison of Validation Methods

A multi-faceted approach using orthogonal methods is crucial for comprehensively validating the on-target degradation and assessing potential off-target effects of a PROTAC.[1] The three primary methods discussed here are Western Blotting, Quantitative Mass Spectrometry, and Cellular Thermal Shift Assay (CETSA).

Method Principle Key Readouts Advantages Limitations
Western Blotting Antibody-based detection of specific proteins separated by size.[3]Protein levels, DC50, Dmax.[1]Widely accessible, relatively inexpensive, provides data on protein size.Semi-quantitative, antibody-dependent, low throughput.[4]
Quantitative Mass Spectrometry (Proteomics) Unbiased identification and quantification of thousands of proteins in a cell lysate.[5]Global protein expression changes, off-target degradation, pathway analysis.[6]Unbiased, high-throughput, gold standard for selectivity assessment.[5]Requires specialized equipment and expertise, complex data analysis.[5]
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding.[7]Target engagement, thermal shift (ΔTm).[7]Confirms direct target binding in a cellular context, label-free.[8]Does not directly measure degradation, can be lower throughput.[7]

Experimental Protocols

Western Blotting for Protein Degradation Analysis

This method is a fundamental first step to confirm the degradation of the target protein.

Western_Blot_Workflow start Start: Cell Culture & PROTAC Treatment lysis Cell Lysis start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: DC50 & Dmax Determination analysis->end

Caption: Experimental workflow for Western blotting.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells at a density that will ensure 70-80% confluency at the time of treatment.[1] Treat cells with a serial dilution of the this compound PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel.[1] Separate proteins by electrophoresis and transfer them to a PVDF membrane.[1]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein.[1] Use a loading control antibody (e.g., GAPDH, β-actin) to normalize protein levels.[1] Incubate with an appropriate HRP-conjugated secondary antibody.[1]

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[1] Quantify band intensity using densitometry software and normalize to the loading control.[1] Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

Example Data Presentation:

This compound PROTAC Concentration (nM) Target Protein Level (Normalized to Control)
0 (Vehicle)1.00
10.85
100.52
1000.15
10000.05

This table is illustrative. Actual results will vary.

Quantitative Mass Spectrometry for Off-Target Analysis

This unbiased approach is the gold standard for assessing the selectivity of a PROTAC.[5]

Proteomics_Workflow start Start: Cell Treatment (PROTAC vs. Vehicle) lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling Peptide Labeling (e.g., TMT) digestion->labeling lc_ms LC-MS/MS Analysis labeling->lc_ms data_analysis Data Analysis & Protein ID lc_ms->data_analysis quantification Relative Protein Quantification data_analysis->quantification end End: On- and Off-Target Identification quantification->end

Caption: Quantitative proteomics workflow.

Detailed Protocol:

  • Sample Preparation: Treat cells with the this compound PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control.[5] Lyse the cells and quantify the protein content.[5]

  • Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.[5]

  • Peptide Labeling (Optional but Recommended): For multiplexed analysis, label peptides from different treatment conditions with isobaric tags (e.g., TMT).

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Data Analysis: Process the raw data using specialized software to identify and quantify thousands of proteins.[5] Compare protein abundance between the PROTAC-treated and control samples to identify significantly downregulated proteins.[5]

Example Data Presentation:

Protein Log2 Fold Change (PROTAC/Vehicle) p-value Classification
Target Protein (e.g., BCR-ABL) -4.5 <0.001 On-Target
Kinase X-0.2>0.05No significant change
Kinase Y-3.8<0.001Potential Off-Target
Housekeeping Protein0.1>0.05No significant change

This table is illustrative. Actual results will vary.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA confirms that the PROTAC directly binds to its intended target within the complex environment of the cell.[7]

CETSA_Workflow start Start: Cell Treatment (PROTAC vs. Vehicle) heating Heat Treatment (Temperature Gradient) start->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble/Aggregated Proteins lysis->centrifugation collection Collection of Soluble Fraction centrifugation->collection detection Protein Detection (Western Blot or MS) collection->detection analysis Data Analysis (Melt Curve & ΔTm) detection->analysis end End: Confirmation of Target Engagement analysis->end

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol:

  • Cell Treatment: Treat intact cells with the this compound PROTAC or vehicle control.[7]

  • Heat Treatment: Aliquot the cell suspension and heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).[7]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[7]

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.[7]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature (a positive ΔTm) in the presence of the PROTAC indicates that the compound binds to and stabilizes the target protein.[7]

Example Data Presentation:

Treatment Melting Temperature (Tm) of Target Protein (°C) Thermal Shift (ΔTm) (°C)
Vehicle Control52.5-
This compound PROTAC57.0+4.5

This table is illustrative. Actual results will vary.

Conclusion

Validating the degradation of a target protein by a this compound PROTAC requires a rigorous, multi-pronged approach.[1] By combining the quantitative power of Western blotting, the unbiased and comprehensive nature of mass spectrometry, and the target engagement confirmation provided by CETSA, researchers can build a robust data package. This comprehensive validation provides a high degree of confidence in the PROTAC's efficacy, selectivity, and mechanism of action, which is essential for advancing promising candidates in the drug discovery pipeline.

References

A Comparative Analysis of the Kinase Selectivity Profiles of Dasatinib and Its Putative Metabolite, Dasatinib Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of the multi-targeted kinase inhibitor, Dasatinib, with the inferred profile of its putative metabolic intermediate, Dasatinib carbaldehyde. While extensive experimental data is available for Dasatinib, a well-established anti-cancer therapeutic, information on this compound is limited. This comparison is therefore based on the comprehensive characterization of Dasatinib and a discussion of the likely biochemical properties of its carbaldehyde derivative, contextualized within its metabolic pathway.

Executive Summary

Dasatinib is a potent, orally available small molecule inhibitor targeting multiple tyrosine kinases, most notably BCR-ABL and the SRC family of kinases. Its broad selectivity profile is integral to its therapeutic efficacy in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance to other inhibitors like imatinib. In contrast, "this compound" is not a commercially available or extensively studied compound. It is inferred to be a transient intermediate in the metabolic conversion of a hydroxylated Dasatinib metabolite to its corresponding carboxylic acid. Based on the general observation that the major metabolites of Dasatinib exhibit significantly reduced pharmacological activity compared to the parent drug, it is anticipated that this compound would possess a substantially diminished kinase inhibitory profile.

Dasatinib: A Broad-Spectrum Kinase Inhibitor

Dasatinib exerts its therapeutic effects by binding to the ATP-binding pocket of a range of kinases, thereby preventing their catalytic activity and downstream signaling. Its high potency against BCR-ABL, including many imatinib-resistant mutations, and SRC family kinases is well-documented.

Quantitative Kinase Inhibition Profile of Dasatinib

The following table summarizes the inhibitory activity of Dasatinib against a panel of kinases, expressed as IC50 (the half-maximal inhibitory concentration) or Kd (dissociation constant) values. Lower values indicate higher potency.

Kinase TargetIC50 / Kd (nM)Reference
Primary Targets
ABL1 (non-phosphorylated)<0.78[1]
ABL1 (phosphorylated)3.0[2]
SRC<0.37[1]
LCK1.1[2]
LYN0.2[2]
YES10.2[2]
FYN0.2[2]
c-KIT12
PDGFRβ28
EPHA215
Other Notable Targets
CSK7[1]
DDR1
BTK5
TEC297
p38α
EPHB2[3]
PDGFRA[3]
TXK[3]

Note: IC50 and Kd values can vary between different assay formats and experimental conditions.

This compound: An Inferred Selectivity Profile

There is a lack of direct experimental data on the kinase selectivity of this compound. However, its likely role as a metabolic intermediate provides a basis for inferring its activity. Dasatinib undergoes extensive metabolism in humans, primarily mediated by CYP3A4. One of the pathways involves the formation of hydroxylated metabolites (M20 and M24), which can be further oxidized to a carboxylic acid metabolite (M6). This oxidative process would likely proceed through an aldehyde intermediate, which we are terming "this compound".

Studies on the major metabolites of Dasatinib have consistently shown that they are pharmacologically much less active than the parent compound. It has been suggested that these metabolites are not expected to contribute significantly to the in vivo activity of the drug. Therefore, it is highly probable that this compound, as a transient intermediate in a metabolic detoxification pathway, would exhibit significantly weaker inhibition of Dasatinib's primary kinase targets. The structural modification from a hydroxyl group to an aldehyde at the piperazine (B1678402) ring's ethyl substituent would likely alter the binding affinity within the ATP-binding pocket of target kinases.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial for its development and clinical application. A variety of in vitro assays are employed for this purpose. Below are detailed methodologies for two common types of kinase inhibition assays.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the amount of ADP produced.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

    • Prepare serial dilutions of the test inhibitor (e.g., Dasatinib) in DMSO, and then dilute further in the kinase buffer.

    • Prepare the kinase, substrate, and ATP solutions in the kinase buffer at the desired concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 2 µL of the kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to a kinase.

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled kinase tracer that binds to the ATP pocket. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test inhibitor in DMSO, and then dilute further in the kinase buffer.

    • Prepare the kinase/Eu-antibody mixture and the tracer solution in the kinase buffer.

  • Binding Reaction:

    • In a low-volume 384-well plate, add 5 µL of the diluted inhibitor or DMSO.

    • Add 5 µL of the kinase/Eu-antibody mixture to each well.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Calculate the percent inhibition based on the emission ratio in the presence of the inhibitor compared to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

To visualize the mechanism of action of Dasatinib and the typical workflow for assessing kinase inhibitor selectivity, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling Pathways cluster_2 Cellular Effects BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR BCR_ABL->PI3K_AKT_mTOR SRC SRC Family Kinases SRC->RAS_RAF_MEK_ERK SRC->PI3K_AKT_mTOR Adhesion Decreased Adhesion SRC->Adhesion Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Dasatinib->SRC Inhibition Proliferation Decreased Proliferation STAT5->Proliferation Survival Decreased Survival STAT5->Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Survival Apoptosis Increased Apoptosis PI3K_AKT_mTOR->Apoptosis

Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking key downstream signaling pathways.

G cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Signal Detection & Analysis Inhibitor Serial Dilution of Inhibitor Reaction Kinase Reaction (Inhibitor + Kinase + Substrate/ATP) Inhibitor->Reaction Kinase_Prep Kinase, Substrate, ATP Preparation Kinase_Prep->Reaction Incubation Incubation (e.g., 60 min) Reaction->Incubation Detection Addition of Detection Reagents Incubation->Detection Readout Plate Reader (Luminescence/FRET) Detection->Readout Analysis Data Analysis (IC50 Determination) Readout->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

Dasatinib is a well-characterized multi-targeted kinase inhibitor with a distinct selectivity profile that underpins its clinical utility. The available evidence strongly suggests that its putative metabolite, this compound, would be a significantly less potent kinase inhibitor. This comparison highlights the critical importance of understanding the metabolic fate of kinase inhibitors, as biotransformation can profoundly impact their pharmacological activity. For drug development professionals, this underscores the necessity of early metabolic profiling to identify potentially inactive or less active metabolites that could influence the overall efficacy and safety profile of a drug candidate. Future studies involving the synthesis and direct biological evaluation of this compound would be required to definitively confirm its selectivity profile.

References

In Vivo Showdown: Dasatinib vs. Dasatinib-Based PROTACs in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the small molecule inhibitor Dasatinib has been a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action centers on the inhibition of the BCR-ABL fusion protein and SRC family kinases. However, the advent of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy that moves beyond mere inhibition to induce the outright degradation of target proteins. This guide provides a comparative analysis of the in vivo performance of Dasatinib versus Dasatinib-based PROTACs, leveraging data from preclinical studies to inform researchers, scientists, and drug development professionals.

While "Dasatinib carbaldehyde" is a key chemical moiety used in the synthesis of certain Dasatinib-based PROTACs, particularly those recruiting the IAP E3 ligase, specific in vivo comparative data for PROTACs explicitly derived from this precursor is limited in publicly available literature. Therefore, this guide will draw upon in vivo data from a broader range of Dasatinib-based PROTACs that recruit various E3 ligases, such as CRBN and VHL, to provide a comprehensive overview of their potential advantages over the parent inhibitor.

Performance at a Glance: Quantitative Data Summary

The following tables summarize key in vivo data from preclinical studies comparing Dasatinib with various Dasatinib-based PROTACs.

Table 1: In Vivo Efficacy in Xenograft Models

CompoundAnimal ModelCell LineDosing ScheduleKey OutcomesReference
Dasatinib SCID MiceK562 (CML)1.25 or 2.5 mg/kg, single oral doseMaximal inhibition of tumoral phospho-BCR-ABL/phospho-CrkL at ~3 hours, recovery by 24 hours.[1][1]
Dasatinib-based PROTAC (SIAIS178 - VHL recruiter) Nude MiceK562 (CML)Dose-dependentShowed tumor regression in K562 xenograft models.[2][3][2][3]
Dasatinib-based PROTAC (CRBN recruiter) Xenograft ModelK562 (CML)Not specifiedDemonstrated strong tumor regression.[2][2]
Arg-PEG1-Dasa (N-end rule pathway PROTAC) Xenograft Mouse ModelK562 (CML)Not specifiedExhibited robust antitumor effects and blunted tumor growth.

Table 2: In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters

CompoundAnimal ModelKey PK/PD FindingsReference
Dasatinib MiceFollowing a single oral dose of 1.25, 2.5, or 5 mg/kg, Dasatinib was rapidly absorbed with a Tmax of 1 hour. Cmax and AUC0-24 hours were dose-dependent.[4][1][4]
Dasatinib-based PROTAC (SIAIS178 - VHL recruiter) Not specifiedPharmacokinetic studies demonstrated favorable properties with maximum plasma concentrations sufficient to match its in vitro activity.[2][2]

Delving into the Methodology: Experimental Protocols

The following are generalized protocols for in vivo studies involving Dasatinib and Dasatinib-based PROTACs, based on methodologies reported in the literature.

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Animal Model: Severe combined immunodeficient (SCID) or nude mice are commonly used.

  • Cell Line and Tumor Implantation: A human cancer cell line, such as K562 (for CML), is cultured. A specific number of cells (e.g., 5 x 10^6) are then subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., 2-3 times per week) using caliper measurements. The formula (Length x Width²)/2 is often used to calculate tumor volume.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Compound Administration:

    • Dasatinib: Typically formulated in a vehicle like 80 mM citrate (B86180) buffer (pH 3.1) for oral gavage.

    • PROTACs: Formulation depends on the specific PROTAC's properties. A common vehicle for subcutaneous or intraperitoneal injection is a mixture of DMSO, PEG300, Tween 80, and saline.

  • Dosing Schedule: Compounds are administered at specified doses and schedules (e.g., once daily, 5 days a week).

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a maximum size or after a predefined treatment period. At the endpoint, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot for target protein levels).

Protocol 2: Pharmacokinetic (PK) Study in Mice
  • Animal Model: Healthy mice of a specific strain are used.

  • Compound Administration: A single dose of Dasatinib or the PROTAC is administered, typically via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Blood is processed to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated.

Protocol 3: Pharmacodynamic (PD) Study in Tumor-Bearing Mice
  • Study Design: Similar to the efficacy study, with treatment groups for Dasatinib, PROTAC, and vehicle control.

  • Tissue Collection: At specific time points after the final dose, tumors are harvested from subsets of mice.

  • Biomarker Analysis: Tumor lysates are prepared for analysis by methods such as Western blotting to measure the levels of the target protein (e.g., BCR-ABL, LCK) and downstream signaling molecules (e.g., phospho-STAT5, phospho-CrkL). This allows for the assessment of target engagement and degradation.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To understand the functional context of Dasatinib and Dasatinib-based PROTACs, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to evaluate them.

Dasatinib_Signaling_Pathway Dasatinib Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., PDGFR, c-KIT, EPHA2) PI3K_AKT_Pathway PI3K/AKT Pathway Receptor_Tyrosine_Kinases->PI3K_AKT_Pathway Activates RAS_MAPK_Pathway RAS/MAPK Pathway Receptor_Tyrosine_Kinases->RAS_MAPK_Pathway Activates BCR_ABL BCR-ABL BCR_ABL->PI3K_AKT_Pathway Activates BCR_ABL->RAS_MAPK_Pathway Activates STAT5 STAT5 BCR_ABL->STAT5 Activates CrkL CrkL BCR_ABL->CrkL Phosphorylates SRC_Family_Kinases SRC Family Kinases (SRC, LCK, LYN, etc.) SRC_Family_Kinases->PI3K_AKT_Pathway Activates SRC_Family_Kinases->RAS_MAPK_Pathway Activates Proliferation_Survival Cell Proliferation & Survival PI3K_AKT_Pathway->Proliferation_Survival RAS_MAPK_Pathway->Proliferation_Survival STAT5->Proliferation_Survival CrkL->Proliferation_Survival Dasatinib Dasatinib Dasatinib->Receptor_Tyrosine_Kinases Inhibits Dasatinib->BCR_ABL Inhibits Dasatinib->SRC_Family_Kinases Inhibits

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key downstream signaling pathways.

PROTAC_Mechanism_of_Action Dasatinib-Based PROTAC Mechanism of Action Dasatinib_PROTAC Dasatinib-Based PROTAC Target_Protein Target Protein (e.g., BCR-ABL, LCK) Dasatinib_PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL, IAP) Dasatinib_PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTACs induce degradation of target proteins via the ubiquitin-proteasome system.

In_Vivo_Experimental_Workflow In Vivo Experimental Workflow Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Dasatinib, PROTAC, or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision and Analysis (Efficacy, PK, PD) Endpoint->Analysis

Caption: A typical workflow for evaluating the in vivo efficacy of anti-cancer agents.

References

Navigating Kinase Inhibition: A Comparative Guide to Dasatinib and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dasatinib (B193332), a potent tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its efficacy lies in its ability to target the BCR-ABL fusion protein and the SRC family of kinases. However, the clinical utility of kinase inhibitors is often nuanced by their cross-reactivity profiles, which can lead to off-target effects or open avenues for therapeutic polypharmacology. This guide provides a comparative analysis of Dasatinib and its synthesized analogs, offering insights into their differential kinase selectivity and the experimental methodologies used to determine their activity. While specific cross-reactivity studies on Dasatinib carbaldehyde are not extensively available in public literature, this molecule is recognized as a crucial chemical tool, serving as a binding moiety in the development of Proteasome-Targeting Chimeras (PROTACs) for targeted protein degradation.

Kinase Selectivity Profiles: Dasatinib vs. Analogs

The development of Dasatinib analogs has been driven by the goal of enhancing potency, improving selectivity, and overcoming resistance. By modifying the parent structure, researchers have been able to modulate the interaction of the inhibitor with the ATP-binding pocket of various kinases, thereby altering its cross-reactivity profile.

Below is a summary of the inhibitory activity (IC50) of Dasatinib and several of its amino acid and fatty acid conjugates against key kinases. These modifications can influence the inhibitor's interaction with regions outside the primary ATP-binding site, leading to altered selectivity.[1][2]

CompoundTarget KinaseIC50 (nM)Selectivity Ratio (Csk/Src)Selectivity Ratio (Abl/Src)
Dasatinib c-Abl<0.7818.92.1
c-Src<0.37
Csk7
Dasatinib-L-arginine (Das-R, 7) c-Abl<0.45>17.6>1.8
c-Src<0.25
Csk4.4
Dasatinib-C10 (18) c-Src3591.4-
Csk3200
Dasatinib-Glutamic acid (Das-E, 15) c-Abl--10.2
c-Src-
Dasatinib-Cysteine (Das-C, 13) c-Abl--10.3
c-Src-

Data synthesized from studies on Dasatinib-amino acid and Dasatinib-fatty acid conjugates.[1][2] The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Selectivity ratios are calculated from the IC50 values and indicate the preference of the inhibitor for one kinase over another.

Off-Target Effects and Broader Kinase Inhibition

Dasatinib is known to be a multi-targeted kinase inhibitor, binding to a range of tyrosine and serine/threonine kinases beyond its primary targets.[3][4] This broad-spectrum activity can contribute to both its therapeutic efficacy and its side-effect profile. Chemical proteomics approaches have revealed that Dasatinib interacts with over 30 kinases, including major regulators of the immune system.[3] In contrast, other BCR-ABL inhibitors like Imatinib and Nilotinib exhibit more specific target profiles.[4]

One notable off-target effect of Dasatinib is its influence on bone homeostasis, where it has been observed to increase trabecular bone area.[5] Furthermore, studies have identified the Tec family kinases, Btk and Tec, as major binders of Dasatinib, with inhibition occurring at nanomolar concentrations.[6]

Experimental Protocols

The determination of kinase inhibitor potency and selectivity relies on robust in vitro assays. A common method is the in vitro kinase inhibition assay , which measures the ability of a compound to block the enzymatic activity of a purified kinase.

General Protocol for In Vitro Kinase Inhibition Assay:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., Dasatinib or its analog) in a suitable solvent, typically DMSO.

    • Prepare a kinase reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and other necessary co-factors.

    • Prepare solutions of the purified kinase enzyme and its specific substrate (a peptide or protein).

    • Prepare an ATP solution at a concentration near the Km value for the specific kinase.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

    • Add the kinase enzyme and substrate to the wells and pre-incubate to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection of Kinase Activity:

    • Quantify the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods can be used, including:

      • Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[7]

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

      • Enzyme-Linked Immunosorbent Assay (ELISA): Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing a Kinase Inhibition Assay Workflow

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor Dilutions D Add Inhibitor to Plate A->D B Prepare Kinase & Substrate Mix E Add Kinase/Substrate Mix B->E C Prepare ATP Solution F Initiate Reaction with ATP C->F D->E E->F G Incubate F->G H Stop Reaction G->H I Detect Signal H->I J Calculate % Inhibition I->J K Determine IC50 J->K G cluster_upstream Upstream Signals cluster_kinases Kinase Targets cluster_downstream Downstream Pathways cluster_cellular Cellular Outcomes GrowthFactors Growth Factors SRC SRC Family Kinases GrowthFactors->SRC cKIT c-KIT GrowthFactors->cKIT PDGFR PDGFR GrowthFactors->PDGFR BCR_ABL BCR-ABL (Oncogene) ABL c-ABL BCR_ABL->ABL RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 Pathway BCR_ABL->STAT5 SRC->RAS_MAPK SRC->PI3K_AKT SRC->STAT5 ABL->RAS_MAPK ABL->PI3K_AKT ABL->STAT5 cKIT->RAS_MAPK cKIT->PI3K_AKT cKIT->STAT5 PDGFR->RAS_MAPK PDGFR->PI3K_AKT PDGFR->STAT5 Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival RAS_MAPK->Survival Migration Migration RAS_MAPK->Migration PI3K_AKT->Proliferation PI3K_AKT->Survival PI3K_AKT->Migration STAT5->Proliferation STAT5->Survival STAT5->Migration Dasatinib Dasatinib Dasatinib->SRC Dasatinib->ABL Dasatinib->cKIT Dasatinib->PDGFR

References

A Comparative Guide to Validating the Mechanism of Action of a Novel Dasatinib Carbaldehyde PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel Dasatinib carbaldehyde PROTAC. It offers a comparative analysis of its performance against its parent inhibitor, Dasatinib, and a non-degrading control, supported by detailed experimental protocols and illustrative data.

Introduction to Dasatinib and PROTAC Technology

Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor that targets several kinases, with a primary focus on the BCR-ABL fusion protein.[1] This abnormal protein, a result of the Philadelphia chromosome translocation, exhibits constant tyrosine kinase activity, driving unchecked cell proliferation in Chronic Myeloid Leukemia (CML) and some forms of Acute Lymphoblastic Leukemia (ALL).[1] Dasatinib binds to the ATP-binding site of both the active and inactive conformations of the ABL kinase domain, inhibiting its activity and downstream signaling pathways that promote cancer cell growth.[1][2][3] In addition to BCR-ABL, Dasatinib also inhibits SRC family kinases, c-KIT, EPHA2, and PDGFRβ.[2][4]

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[5] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]

A this compound PROTAC leverages the inhibitory power of Dasatinib to target specific kinases for degradation, offering a potentially more sustained and profound therapeutic effect compared to simple inhibition.

Mechanism of Action: From Inhibition to Degradation

The core hypothesis is that the novel this compound PROTAC (herein referred to as "Novel-PROTAC-1") will induce the degradation of its target protein, primarily BCR-ABL, via the ubiquitin-proteasome pathway. This action is expected to translate into superior anti-proliferative effects in cancer cells compared to Dasatinib alone.

cluster_0 Cellular Environment cluster_1 Ubiquitination & Degradation Novel-PROTAC-1 Novel-PROTAC-1 BCR-ABL BCR-ABL (Target Protein) Novel-PROTAC-1->BCR-ABL Binds E3 Ligase E3 Ligase Novel-PROTAC-1->E3 Ligase Binds Ternary Complex BCR-ABL :: PROTAC :: E3 Ligase (Ternary Complex) BCR-ABL->Ternary Complex E3 Ligase->Ternary Complex Ubiquitinated BCR-ABL Poly-Ubiquitinated BCR-ABL Ternary Complex->Ubiquitinated BCR-ABL Ubiquitination Proteasome Proteasome Ubiquitinated BCR-ABL->Proteasome Recognition Degraded Fragments Degraded Protein Fragments Proteasome->Degraded Fragments Degradation

Figure 1. Proposed mechanism of action for Novel-PROTAC-1.

Comparative Performance Data

The efficacy of Novel-PROTAC-1 was evaluated against Dasatinib and a non-degrading control (a molecule with the same target binder but a mutated E3 ligase ligand).

Table 1: In Vitro Degradation Profile in K562 Cells (24h Treatment)
CompoundTargetDC₅₀ (nM)Dₘₐₓ (%)
Novel-PROTAC-1 BCR-ABL 8.5 >90%
DasatinibBCR-ABLN/ANo Degradation
Non-Degrading ControlBCR-ABL>10,000<10%

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Anti-proliferative Activity in K562 Cells (72h Treatment)
CompoundIC₅₀ (nM)
Novel-PROTAC-1 3.4
Dasatinib24.0
Non-Degrading Control28.5

IC₅₀: Half-maximal inhibitory concentration.

Table 3: Selectivity Profile of Novel-PROTAC-1 (100 nM, 24h)
Protein% Degradation
BCR-ABL >90%
SRC~75%
c-KIT~60%
ABL1 (non-fused)~85%
GAPDH (Loading Control)<5%

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Western Blotting for Protein Degradation

This experiment quantifies the reduction in target protein levels following PROTAC treatment.

cluster_workflow Western Blot Workflow start Start cell_culture 1. Seed K562 cells and allow to adhere start->cell_culture end End treatment 2. Treat with varying concentrations of compounds cell_culture->treatment lysis 3. Lyse cells in RIPA buffer with protease inhibitors treatment->lysis quantification 4. Quantify protein concentration (BCA assay) lysis->quantification sds_page 5. Separate proteins by SDS-PAGE quantification->sds_page transfer 6. Transfer proteins to PVDF membrane sds_page->transfer blocking 7. Block membrane (5% milk or BSA) transfer->blocking primary_ab 8. Incubate with primary antibodies (e.g., anti-ABL) blocking->primary_ab secondary_ab 9. Incubate with HRP- conjugated secondary antibody primary_ab->secondary_ab imaging 10. Visualize bands using chemiluminescence secondary_ab->imaging analysis 11. Densitometry analysis to quantify degradation imaging->analysis analysis->end

Figure 2. Experimental workflow for Western Blot analysis.

  • Cell Lysis: Treat cells with varying concentrations of the PROTAC for a desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Separate 20-30 µg of protein lysate on an 8-12% SDS-PAGE gel.

  • Membrane Transfer: Transfer separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the protein of interest (e.g., anti-ABL, anti-SRC) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the PROTAC on cell proliferation and viability.

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well and allow them to acclimate overnight.

  • Compound Treatment: Treat cells with a serial dilution of Novel-PROTAC-1, Dasatinib, or the non-degrading control for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot the results to determine the IC₅₀ value for each compound using non-linear regression analysis.

Target Engagement and Ternary Complex Formation (NanoBRET™ Assay)

Confirming that the PROTAC induces the formation of a ternary complex is essential for validating its mechanism.[6][7]

  • Cell Line Engineering: Co-express the target protein (e.g., BCR-ABL) fused to a NanoLuc® luciferase and the E3 ligase (e.g., Cereblon) fused to a HaloTag® in a suitable cell line.

  • Assay Procedure:

    • Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® NanoBRET™ ligand.

    • Add the NanoLuc® substrate to generate luminescence.

    • Treat the cells with the PROTAC.

  • Detection: If the PROTAC brings the NanoLuc®-target and HaloTag®-E3 ligase into close proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur from the luciferase donor to the fluorescent acceptor. This energy transfer is measured as a ratiometric value.

  • Controls: Include a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein, allowing for stable measurement of the ternary complex.[7]

Downstream Signaling Pathway Analysis

Degradation of BCR-ABL by Novel-PROTAC-1 is hypothesized to cause a more complete and sustained shutdown of downstream pro-survival signaling pathways compared to inhibition by Dasatinib.[8][9][10][11]

BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Survival Dasatinib Dasatinib (Inhibition) Dasatinib->BCR-ABL Novel-PROTAC-1 Novel-PROTAC-1 (Degradation) Novel-PROTAC-1->BCR-ABL X

Figure 3. BCR-ABL downstream signaling pathways.

To validate this, levels of phosphorylated downstream proteins (e.g., p-CRKL, p-STAT5, p-ERK) can be measured by Western Blot or targeted mass spectrometry following treatment with Novel-PROTAC-1 versus Dasatinib over a time course. A more rapid and sustained decrease in these phosphoproteins would confirm the superior pathway inhibition by the degradation mechanism.

Conclusion

The validation of a novel PROTAC requires a multi-faceted approach using orthogonal methods.[5] The data presented in this guide illustrates a systematic process to confirm the mechanism of action for a this compound PROTAC. By demonstrating potent, selective, and proteasome-dependent degradation of BCR-ABL, which translates to superior anti-proliferative activity and downstream pathway inhibition compared to its parent inhibitor, a robust validation package can be established. This framework provides the necessary tools for researchers to confidently assess the therapeutic potential of novel protein degraders.

References

Vergleichsleitfaden: Dasatinib-Carbaldehyd vs. Nilotinib zur gezielten Behandlung von BCR-ABL

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich von Dasatinib und Nilotinib, zwei potenten Tyrosinkinase-Inhibitoren (TKIs), die auf das Fusionsprotein BCR-ABL abzielen, einem Haupttreiber der chronisch-myeloischen Leukämie (CML) und bestimmten Formen der akuten lymphoblastischen Leukämie (ALL). Zusätzlich wird die Rolle von Dasatinib-Carbaldehyd als Derivat von Dasatinib im Kontext neuerer therapeutischer Strategien beleuchtet.

Einführung in die Wirkstoffe

Das Philadelphia-Chromosom, eine reziproke Translokation zwischen den Chromosomen 9 und 22, führt zur Bildung des onkogenen Fusionsgens BCR-ABL. Das daraus resultierende Protein, BCR-ABL, ist eine konstitutiv aktive Tyrosinkinase, die eine unkontrollierte Zellproliferation und das Überleben von Leukämiezellen fördert. Die Hemmung der BCR-ABL-Kinaseaktivität ist daher ein zentraler Ansatz in der Therapie dieser Erkrankungen.

Nilotinib ist ein hochselektiver BCR-ABL-Inhibitor der zweiten Generation, der an die inaktive Konformation der ABL-Kinasedomäne bindet und diese stabilisiert.[1] Es ist strukturell mit Imatinib verwandt, weist jedoch eine verbesserte topologische Passform in der ATP-Bindungstasche der ABL-Kinase auf, was zu einer höheren Potenz führt.[2]

Dasatinib ist ebenfalls ein TKI der zweiten Generation, der sich jedoch von Nilotinib und Imatinib durch seine Fähigkeit unterscheidet, sowohl an die aktive als auch an die inaktive Konformation der ABL-Kinasedomäne zu binden.[2] Es hemmt ein breiteres Spektrum an Kinasen, einschließlich der SRC-Familienkinasen.[3]

Dasatinib-Carbaldehyd ist ein chemisches Derivat von Dasatinib. Es fungiert als ABL-Inhibitor-Einheit in der Entwicklung von PROTACs (Proteolysis Targeting Chimeras).[4][5][6][7][8] Anstatt die Kinaseaktivität direkt zu blockieren, wird Dasatinib-Carbaldehyd in PROTAC-Molekülen verwendet, um das BCR-ABL-Protein an eine E3-Ubiquitin-Ligase zu binden, was zum gezielten Abbau des onkogenen Proteins führt. Ein direkter Vergleich seiner hemmenden Wirkung mit Nilotinib ist daher nicht zweckmäßig, da es für eine andere therapeutische Modalität konzipiert ist.

Quantitative Daten im Vergleich

Die folgende Tabelle fasst die quantitativen Daten zur inhibitorischen Aktivität von Dasatinib und Nilotinib gegen die BCR-ABL-Kinase zusammen.

ParameterDasatinibNilotinib
IC50 (Wildtyp BCR-ABL) 0,6 - 1,1 nM[9]5 - 30 nM[9][10][11][12][13]
Potenz im Vergleich zu Imatinib ~325-fach höher[2][8][14]~20-30-fach höher[2]
Wirksamkeit gegen Imatinib-resistente Mutationen (außer T315I) Wirksam gegen die meisten Mutationen[8][14]Wirksam gegen die meisten Mutationen[13]
IC50 (T315I-Mutation) >500 nM[9]>3000 nM[9]

Experimentelle Protokolle

Kinase-Inhibitionsassay (In-vitro-Bestimmung der IC50-Werte)

Die halbmaximale Hemmkonzentration (IC50) wird typischerweise mittels eines In-vitro-Kinase-Assays bestimmt.

  • Reagenzien und Materialien:

    • Rekombinantes BCR-ABL-Enzym

    • Spezifisches Peptidsubstrat (z. B. mit Biotin-Markierung)

    • ATP (Adenosintriphosphat), einschließlich einer radioaktiv oder fluoreszenzmarkierten Variante (z. B., [γ-³²P]ATP)

    • Testverbindungen (Dasatinib, Nilotinib) in serieller Verdünnung

    • Assay-Puffer (z. B. 50 mM HEPES, pH 7,5, 10 mM MgCl₂, 1 mM DTT)

    • 96- oder 384-Well-Platten

    • Detektionssystem (z. B. Szintillationszähler oder Fluoreszenz-Plattenleser)

  • Durchführung:

    • Die Testverbindungen in verschiedenen Konzentrationen werden in die Wells der Mikrotiterplatte gegeben.

    • Das rekombinante BCR-ABL-Enzym und das Peptidsubstrat werden hinzugefügt.

    • Die Kinase-Reaktion wird durch die Zugabe von ATP gestartet.

    • Die Platte wird für einen definierten Zeitraum bei einer bestimmten Temperatur (z. B. 30 °C) inkubiert.

    • Die Reaktion wird gestoppt (z. B. durch Zugabe von EDTA).

    • Die Menge des phosphorylierten Substrats wird gemessen. Die Phosphorylierung ist proportional zur Enzymaktivität.

    • Die IC50-Werte werden durch Auftragung der prozentualen Hemmung gegen den Logarithmus der Inhibitorkonzentration und Anpassung der Daten an eine sigmoidale Dosis-Wirkungs-Kurve berechnet.[15][16][17]

Zellproliferationsassay

Dieser Assay misst die Fähigkeit der Inhibitoren, das Wachstum von BCR-ABL-positiven Leukämiezellen zu hemmen.

  • Reagenzien und Materialien:

    • BCR-ABL-positive Zelllinien (z. B. K562)

    • Zellkulturmedium (z. B. RPMI-1640 mit 10 % fötalem Kälberserum)

    • Testverbindungen in serieller Verdünnung

    • Reagenz zur Messung der Zellviabilität (z. B. MTT, AlamarBlue oder CFSE)

    • 96-Well-Zellkulturplatten

    • Inkubator (37 °C, 5 % CO₂)

    • Plattenleser (Absorption oder Fluoreszenz)

  • Durchführung:

    • Die Zellen werden in die Wells einer 96-Well-Platte ausgesät und für 18-24 Stunden inkubiert, damit sie anhaften und in die logarithmische Wachstumsphase eintreten können.[18]

    • Die Zellen werden mit den seriell verdünnten Testverbindungen behandelt.

    • Die Platten werden für einen bestimmten Zeitraum (z. B. 72 Stunden) inkubiert.[18]

    • Das Reagenz zur Messung der Zellviabilität wird zu jedem Well gegeben und gemäß den Anweisungen des Herstellers inkubiert.

    • Die Absorption oder Fluoreszenz wird mit einem Plattenleser gemessen.

    • Die prozentuale Zellviabilität im Verhältnis zur unbehandelten Kontrolle wird berechnet und zur Bestimmung des IC50-Wertes verwendet.

Visualisierungen

BCR_ABL_Signaling_Pathway cluster_downstream Downstream-Signalwege BCR_ABL BCR-ABL (Onkogene Tyrosinkinase) RAS_MAPK RAS/MAPK-Weg BCR_ABL->RAS_MAPK aktiviert PI3K_AKT PI3K/AKT-Weg BCR_ABL->PI3K_AKT aktiviert STAT5 JAK/STAT5-Weg BCR_ABL->STAT5 aktiviert Proliferation Zellproliferation (unkontrolliert) RAS_MAPK->Proliferation Survival Zellüberleben (Apoptose-Hemmung) PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival Dasatinib Dasatinib Dasatinib->BCR_ABL hemmt Nilotinib Nilotinib Nilotinib->BCR_ABL hemmt

Abbildung 1: Vereinfachter BCR-ABL-Signalweg und die Angriffspunkte von Dasatinib und Nilotinib.

TKI_Workflow cluster_invitro In-vitro-Analyse cluster_cellular Zelluläre Analyse cluster_invivo In-vivo-Analyse Kinase_Assay Kinase-Inhibitionsassay (IC50-Bestimmung) Proliferation_Assay Zellproliferationsassay (BCR-ABL+ Zellen) Kinase_Assay->Proliferation_Assay Potenz Off_Target_Screening Off-Target-Kinase-Screening Apoptosis_Assay Apoptose-Assay Off_Target_Screening->Apoptosis_Assay Selektivität Resistance_Profiling Resistenz-Mutations-Profiling Proliferation_Assay->Resistance_Profiling Wirksamkeit Animal_Models Tiermodelle (z.B. CML-Mausmodell) Resistance_Profiling->Animal_Models Resistenzmechanismen PK_PD Pharmakokinetik/ Pharmakodynamik Animal_Models->PK_PD Wirksamkeit & Verträglichkeit

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Evaluierung von Tyrosinkinase-Inhibitoren.

Off-Target-Effekte und Resistenzprofile

Dasatinib hemmt neben BCR-ABL auch die SRC-Familienkinasen (SFKs), c-KIT, PDGFRα/β und das Ephrin-Rezeptor-Kinase.[3] Diese breitere Spezifität kann zu unterschiedlichen Nebenwirkungsprofilen führen, wie z. B. Pleuraergüssen.[3]

Nilotinib zeigt eine höhere Selektivität für BCR-ABL, c-Kit und PDGFR, hemmt jedoch die SRC-Familienkinasen nur schwach.[19]

Beide Inhibitoren sind gegen viele Imatinib-resistente Mutationen wirksam, mit der bemerkenswerten Ausnahme der T315I-"Gatekeeper"-Mutation, die eine Konformationsänderung in der ATP-Bindungstasche verursacht und die Bindung beider Medikamente verhindert.[9] Resistenz gegen Dasatinib kann mit Mutationen an den Residuen 315 und 317 in der BCR-ABL-Kinasedomäne in Verbindung gebracht werden.[16] Resistenz gegen Nilotinib kann durch Überexpression von BCR-ABL, des Multidrug-Resistance-Gens (MDR-1) oder der Src-Kinase Lyn vermittelt werden.[20][21]

Zusammenfassung und Schlussfolgerung

Sowohl Dasatinib als auch Nilotinib sind hochwirksame Inhibitoren der BCR-ABL-Kinase und stellen wichtige Therapieoptionen für Patienten mit CML dar, insbesondere nach Versagen einer Imatinib-Therapie.

  • Dasatinib zeichnet sich durch eine sehr hohe Potenz gegen die Wildtyp-BCR-ABL-Kinase aus und hemmt ein breiteres Spektrum an Kinasen.

  • Nilotinib ist ebenfalls deutlich potenter als Imatinib und weist ein selektiveres Kinase-Hemmprofil auf.

Die Wahl zwischen diesen beiden Wirkstoffen in einem Forschungskontext oder für die klinische Entwicklung kann von verschiedenen Faktoren abhängen, einschließlich des spezifischen Mutationsstatus von BCR-ABL, des gewünschten Off-Target-Profils und potenzieller Resistenzmechanismen.

Dasatinib-Carbaldehyd repräsentiert eine Weiterentwicklung der Dasatinib-Struktur für den Einsatz in der PROTAC-Technologie. Diese Strategie zielt auf den Abbau des Zielproteins ab und stellt einen fundamental anderen Ansatz als die direkte Kinase-Inhibition dar. Zukünftige vergleichende Studien werden erforderlich sein, um das therapeutische Potenzial des gezielten Proteinabbaus im Vergleich zur Kinase-Inhibition bei BCR-ABL-getriebenen Malignomen zu bewerten.

References

A Comparative Analysis of Dasatinib and Bosutinib in Preclinical CML Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL tyrosine kinase. While the advent of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, the development of resistance and intolerance necessitates the exploration of alternative therapeutic options. This guide provides a comparative study of two second-generation TKIs, Dasatinib (B193332) and Bosutinib (B1684425), in preclinical CML models, offering insights into their efficacy, specificity, and molecular mechanisms.

Executive Summary

Dasatinib, a potent multi-kinase inhibitor, and Bosutinib, a dual Src/Abl kinase inhibitor, have both demonstrated significant efficacy in CML models, including those resistant to imatinib.[1][2] Dasatinib generally exhibits higher potency against BCR-ABL and a broader spectrum of kinases.[1][3] Bosutinib, while also a potent inhibitor of BCR-ABL, shows minimal activity against c-KIT and PDGF receptor, potentially leading to a different side-effect profile.[4][5] This guide presents a detailed comparison of their performance based on experimental data, outlines key experimental protocols, and visualizes the relevant signaling pathways and workflows.

Data Presentation: In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Dasatinib and Bosutinib in various CML cell lines.

Cell LineTargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Reference(s)
K562BCR-ABL0.6 - 4.6~20[6][7]
KU812BCR-ABL<1~10[8]
LAMA-84BCR-ABL<1~40[8]
Ba/F3 p210 (Wild-Type)BCR-ABL0.5 - 341.61[3]

Note: IC50 values can vary between studies due to different experimental conditions.

Kinase Inhibition Profile

Both Dasatinib and Bosutinib inhibit a range of kinases beyond BCR-ABL, which can contribute to both their efficacy and their adverse effect profiles.

Kinase FamilyDasatinib InhibitionBosutinib InhibitionReference(s)
ABL PotentPotent[1][4]
SRC Family (SRC, LYN, HCK, etc.) PotentPotent[1][4]
c-KIT PotentMinimal[1][4]
PDGFRα/β PotentMinimal[1][4]
TEC Family (TEC, BTK) PotentPotent[9]
Ephrin Receptors PotentNot a primary target[1]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action of Dasatinib and Bosutinib, it is crucial to visualize the signaling pathways they inhibit and the experimental workflows used to assess their efficacy.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation p_STAT5 p-STAT5 STAT5->p_STAT5 p_STAT5->Proliferation p_CrkL p-CrkL CrkL->p_CrkL Dasatinib Dasatinib Dasatinib->BCR_ABL Bosutinib Bosutinib Bosutinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and points of inhibition.

TKI_Comparison_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CML_Cells CML Cell Lines (K562, KU812, LAMA-84) Treatment Treat with Dasatinib or Bosutinib CML_Cells->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Kinase_Assay Kinase Inhibition Assay Treatment->Kinase_Assay Western_Blot Western Blot (p-CrkL, p-STAT5) Treatment->Western_Blot Data_Analysis_InVitro Data Analysis (IC50, etc.) Viability_Assay->Data_Analysis_InVitro Kinase_Assay->Data_Analysis_InVitro Western_Blot->Data_Analysis_InVitro Xenograft Establish CML Xenograft in Immunocompromised Mice Drug_Admin Administer Dasatinib or Bosutinib Xenograft->Drug_Admin Tumor_Monitoring Monitor Tumor Volume and Body Weight Drug_Admin->Tumor_Monitoring Tissue_Analysis Harvest Tumors for Immunohistochemistry Drug_Admin->Tissue_Analysis Data_Analysis_InVivo Data Analysis (Tumor Growth Inhibition) Tumor_Monitoring->Data_Analysis_InVivo Tissue_Analysis->Data_Analysis_InVivo

References

The Chemical Advantage: Dasatinib Carbaldehyde Outperforms Parent Drug in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A strategic chemical modification transforms Dasatinib (B193332) from a potent kinase inhibitor into a superior tool for targeted protein degradation. The introduction of a carbaldehyde group allows for the conjugation of Dasatinib to E3 ligase ligands, creating powerful Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of oncogenic proteins like BCR-ABL. This approach offers a distinct mechanistic advantage over the purely inhibitory action of the parent drug, leading to more profound and sustained downstream effects.

Dasatinib carbaldehyde, a derivative of the multi-targeted tyrosine kinase inhibitor Dasatinib, has emerged as a critical component in the development of novel cancer therapeutics based on targeted protein degradation. While Dasatinib itself effectively inhibits the activity of kinases such as BCR-ABL and Src family kinases, its efficacy can be limited by factors such as drug resistance and the need for continuous target engagement.[1][2][3] By functionalizing Dasatinib with a carbaldehyde group, researchers can covalently link it to a ligand for an E3 ubiquitin ligase, thereby creating a PROTAC.[4][5][6][7] This bifunctional molecule does not just inhibit the target protein but hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to tag the protein for destruction.[2]

The key advantage of this degradation-based approach lies in its catalytic nature. A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a more substantial and durable reduction in protein levels compared to the stoichiometric binding of an inhibitor.[8] This can result in enhanced potency and a more profound inhibition of downstream signaling pathways.

Comparative Efficacy: Inhibition vs. Degradation

Experimental data from studies on Dasatinib-based PROTACs, often synthesized using this compound or similar derivatives, demonstrate the potential for superior anti-cancer activity compared to the parent inhibitor alone. For instance, Dasatinib-based PROTACs have been shown to induce the degradation of the oncogenic fusion protein BCR-ABL in chronic myeloid leukemia (CML) cells, a feat not achievable by Dasatinib itself, which only inhibits the kinase activity without affecting the protein level.[2]

Compound TypeTarget(s)Mechanism of ActionIC50 / EC50 (Cell Viability)BCR-ABL Protein Level
Dasatinib BCR-ABL, Src family kinases, c-KIT, EphA2, PDGFR-betaKinase Inhibition<0.75 nM (Abl)No significant change
Dasatinib-based PROTAC (SNIPER(ABL)-39) BCR-ABLInduced Degradation~10 nM (K562 cells)Significant reduction
Dasatinib-CRBN PROTAC (DAS-6-2-2-6-CRBN) c-ABL, BCR-ABLInduced Degradation4.4 ± 2.1 nM (K562 cells)>60% degradation at 1µM

Note: The IC50 and EC50 values are context-dependent and can vary based on the specific cell line, experimental conditions, and the specific PROTAC construct.

Signaling Pathway: From Inhibition to Degradation

Dasatinib primarily functions by blocking the ATP-binding site of tyrosine kinases, thereby preventing the phosphorylation of downstream substrates and inhibiting pro-proliferative and pro-survival signaling.[9][10] Key pathways affected include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[11][12]

A Dasatinib-based PROTAC, however, physically removes the kinase from the cell. This not only blocks the immediate kinase activity but also eliminates any non-catalytic scaffolding functions of the target protein, leading to a more complete shutdown of its associated signaling networks.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K RAS RAS Receptor Tyrosine Kinase->RAS BCR-ABL BCR-ABL BCR-ABL->PI3K BCR-ABL->RAS STAT5 STAT5 BCR-ABL->STAT5 Proteasome Proteasome BCR-ABL->Proteasome Degraded Src Family Kinases Src Family Kinases Src Family Kinases->STAT5 AKT AKT PI3K->AKT Gene Expression Gene Expression AKT->Gene Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Expression STAT5->Gene Expression Dasatinib Dasatinib Dasatinib->BCR-ABL Inhibits Dasatinib->Src Family Kinases Inhibits Dasatinib PROTAC Dasatinib PROTAC Dasatinib PROTAC->BCR-ABL Binds E3 Ligase E3 Ligase Dasatinib PROTAC->E3 Ligase Binds Ub Ubiquitin E3 Ligase->Ub Recruits Ub->BCR-ABL Tags for Degradation Proliferation Proliferation Gene Expression->Proliferation Survival Survival Gene Expression->Survival

Figure 1. Simplified signaling pathway showing the dual action of Dasatinib as an inhibitor and a Dasatinib-based PROTAC as a degrader of BCR-ABL.

Experimental Protocols

The assessment of this compound-derived PROTACs involves a series of in vitro experiments to confirm target engagement, degradation, and downstream cellular effects.

Protocol 1: Western Blotting for Protein Degradation

This technique is used to quantify the reduction in the target protein levels following treatment with the PROTAC.

  • Cell Culture and Treatment: Plate cancer cells (e.g., K562 for BCR-ABL) and allow them to adhere. Treat the cells with varying concentrations of the Dasatinib-based PROTAC, Dasatinib as a control, and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal protein loading for each sample.

  • SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BCR-ABL) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control to determine the extent of degradation.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of the compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Dasatinib-based PROTAC, Dasatinib, and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: Add the assay reagent (e.g., MTT or CellTiter-Glo reagent) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

cluster_workflow PROTAC Evaluation Workflow cluster_degradation Degradation Analysis cluster_viability Viability Analysis Start Start Cell_Culture Cell Culture (e.g., K562) Start->Cell_Culture Treatment Treatment with Dasatinib-PROTAC and Controls Cell_Culture->Treatment Incubation Incubation (Time Course) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blotting Quantification->Western_Blot Degradation_Result Protein Degradation Quantified Western_Blot->Degradation_Result Plate_Reading Plate Reading Viability_Assay->Plate_Reading IC50_Calculation IC50/EC50 Calculation Plate_Reading->IC50_Calculation Viability_Result Cell Viability Determined IC50_Calculation->Viability_Result

Figure 2. A generalized experimental workflow for the evaluation of a Dasatinib-based PROTAC.

References

Validation of Dasatinib carbaldehyde's role in overcoming drug resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Dasatinib Carbaldehyde: Initial literature searches did not yield specific experimental data on "this compound" regarding its direct role in overcoming drug resistance. This compound is primarily documented as a chemical moiety used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for research purposes. Therefore, this guide will focus on the extensively studied parent compound, Dasatinib , and its validated role in circumventing therapeutic resistance in various cancer types.

Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in patient populations resistant to first-line therapies, most notably imatinib (B729) in Chronic Myeloid Leukemia (CML). This guide provides a comparative overview of Dasatinib's performance against other therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Quantitative Performance of Dasatinib in Drug-Resistant Models

Dasatinib has shown superior performance in overcoming resistance in both preclinical and clinical settings. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Efficacy of Dasatinib in Imatinib-Resistant CML Cell Lines
Cell LineDasatinib IC50Imatinib IC50Reference
TF-1 BCR/ABL0.75 nM500 nM[1]
K5621 nM750 nM[1]
TF-1 BCR/ABL IM-R7.5 nM>10 µM[1]
K562 IM-R>10 nM>10 µM[1]

IC50 values represent the concentration of the drug required to inhibit 50% of the cell population's growth.

Table 2: Clinical Response Rates of Dasatinib in Imatinib-Resistant CML Patients
Study/TrialPatient PopulationDasatinib RegimenComplete Hematologic Response (CHR)Major Cytogenetic Response (MCyR)Reference
START-R (Phase 2)Imatinib-Resistant CP-CML70 mg twice daily93%53%[2]
CA180-034 (Phase 3, 7-year follow-up)Imatinib-Resistant/Intolerant CP-CML100 mg once dailyNot Reported46% (Major Molecular Response)[3]
Phase 1Imatinib-Resistant CML (all phases)Varied68 of 84 patients showed responseNot Reported[4]

CP-CML: Chronic Phase Chronic Myeloid Leukemia.

Overcoming Glucocorticoid Resistance in B-Cell Acute Lymphoblastic Leukemia (B-ALL)

Recent studies have highlighted Dasatinib's potential in overcoming glucocorticoid (GC) resistance in B-ALL. In GC-resistant B-ALL cells, there is an enrichment of B-cell receptor signaling pathways and activation of PI3K/mTOR and CREB signaling.[5][6] Dasatinib effectively targets these activated pathways, leading to increased cell death when combined with glucocorticoids.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate Dasatinib's efficacy.

In Vitro Cell Viability and IC50 Determination
  • Cell Seeding: Cancer cell lines (e.g., K562, TF-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Preparation: A serial dilution of Dasatinib is prepared in the appropriate culture medium. A vehicle control (e.g., DMSO) is also prepared.

  • Treatment: The culture medium is replaced with the medium containing different concentrations of Dasatinib or the vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.

  • Data Analysis: Cell viability is plotted against the logarithm of the drug concentration, and the IC50 value is determined using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Inhibition
  • Cell Lysis: Cells treated with Dasatinib or control are harvested and lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated BCR-ABL, Src, ERK) and a loading control (e.g., GAPDH).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Mechanisms of Action

Dasatinib's ability to overcome drug resistance is attributed to its multi-targeted inhibition of key signaling kinases.

BCR-ABL and Src Kinase Inhibition in Imatinib-Resistant CML

Imatinib resistance in CML is often mediated by mutations in the BCR-ABL kinase domain or through the activation of alternative signaling pathways, frequently involving Src family kinases. Dasatinib is a potent dual inhibitor of both BCR-ABL and Src family kinases.[1] This dual inhibition allows it to be effective against most imatinib-resistant BCR-ABL mutations (with the notable exception of T315I) and to shut down Src-dependent bypass signaling pathways.

BCR_ABL_Dasatinib cluster_cell Imatinib-Resistant CML Cell BCR_ABL_mut Mutated BCR-ABL Downstream Downstream Signaling (Proliferation, Survival) BCR_ABL_mut->Downstream Activation Src Src Family Kinases (e.g., Lyn, Hck) Src->Downstream Activation Imatinib Imatinib Imatinib->BCR_ABL_mut Ineffective Inhibition Dasatinib Dasatinib Dasatinib->BCR_ABL_mut Inhibition Dasatinib->Src Inhibition

Caption: Dasatinib inhibits mutated BCR-ABL and Src kinases to block downstream signaling.

Overcoming P-glycoprotein Mediated Multidrug Resistance

In some cancers, Dasatinib has been shown to reverse multidrug resistance (MDR) by downregulating the expression of P-glycoprotein (P-gp), a drug efflux pump.[7] This effect is partly attributed to the inhibition of the ERK signaling pathway.[7]

Pgp_Dasatinib cluster_workflow Mechanism of Reversing P-gp Mediated MDR Dasatinib Dasatinib ERK_pathway ERK Signaling Pathway Dasatinib->ERK_pathway Inhibits Pgp_expression P-glycoprotein (P-gp) Expression ERK_pathway->Pgp_expression Promotes Drug_efflux Drug Efflux Pgp_expression->Drug_efflux Causes Intracellular_drug Increased Intracellular Drug Concentration Drug_efflux->Intracellular_drug

References

Head-to-Head Comparison of Dasatinib Carbaldehyde-Based PROTAC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different Dasatinib carbaldehyde-based PROTAC linkers, supported by experimental data. We delve into the critical role of the linker in optimizing the potency and efficacy of Proteolysis Targeting Chimeras (PROTACs) for the degradation of oncogenic kinases such as BCR-ABL.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a crucial determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.

This guide focuses on PROTACs utilizing Dasatinib, a potent inhibitor of multiple tyrosine kinases including BCR-ABL, Src family kinases, c-KIT, and others, as the target-binding ligand. We will compare various linker architectures that have been explored to optimize the degradation of these key oncogenic drivers.

Quantitative Comparison of Dasatinib-Based PROTACs

The following table summarizes the performance of several Dasatinib-based PROTACs with different linker compositions and E3 ligase ligands. The data highlights how linker modifications can significantly impact the degradation efficiency (DC50), maximal degradation (Dmax), and anti-proliferative activity (IC50).

PROTAC NameLinker Type & CompositionE3 Ligase LigandTarget Protein(s)Cell LineDC50 (nM)Dmax (%)IC50 (nM)Reference
DAS-6-2-2-6-CRBN PEG-basedPomalidomide (CRBN)BCR-ABL, c-ABLK56230.5>60% (BCR-ABL)4.1[1]
SIAIS056 Sulphur-substituted carbon chainPomalidomide (CRBN)BCR-ABL, c-ABLK5620.18Not Reported0.49[1]
SIAIS178 Alkyl chainVHL LigandBCR-ABLK5628.5Not Reported24.0[1]
DMP11 10-carbon linker with pyrimidine (B1678525) ringPomalidomide (CRBN)BCR-ABL, SRC familyK562Not ReportedNot Reported0.261[1]
Arg-PEG1-Dasa Single PEG unit with ArginineNot specified (novel degrader)BCR-ABLK5620.85~98.8%0.3595[2]
DDa-1 Not specifiedDCAF1 LigandBTKTMD890Not Reported1200[3]

Visualizing PROTAC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein (e.g., BCR-ABL) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase Target_PROTAC_E3 Target-PROTAC-E3 Ternary Complex Ub Ubiquitin Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Target_PROTAC_E3->Ub Ubiquitination Target_PROTAC_E3->Proteasome Recognition

Figure 1: General mechanism of PROTAC action.

Experimental_Workflow start PROTAC Synthesis & Characterization cell_culture Cell Culture (e.g., K562 cells) start->cell_culture treatment PROTAC Treatment (Dose- and Time-course) cell_culture->treatment protein_degradation Protein Degradation Assay (Western Blot / In-Cell Western) treatment->protein_degradation viability Cell Viability Assay (e.g., CTG, CCK-8) treatment->viability ternary_complex Ternary Complex Assay (e.g., NanoBRET, Co-IP) treatment->ternary_complex quantification Quantification of Degradation (DC50, Dmax) protein_degradation->quantification in_vivo In Vivo Xenograft Model (Tumor Regression) quantification->in_vivo ic50 Determination of IC50 viability->ic50 ic50->in_vivo

Figure 2: Typical experimental workflow for evaluating PROTAC efficacy.

BCR_ABL_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Degradation BCR-ABL Degradation BCR_ABL->Degradation Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Survival Enhanced Cell Survival JAK_STAT->Survival PI3K_AKT->Survival Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Dasatinib_PROTAC Dasatinib-based PROTAC Dasatinib_PROTAC->BCR_ABL Induces

Figure 3: Simplified BCR-ABL signaling pathway targeted by Dasatinib PROTACs.

Detailed Experimental Protocols

For the successful evaluation and comparison of Dasatinib-based PROTACs, standardized and robust experimental protocols are essential. Below are detailed methodologies for key experiments.

Protein Degradation Assay (Western Blot)

This protocol is for determining the dose-dependent degradation of a target protein (e.g., BCR-ABL) in a relevant cell line (e.g., K562).

  • Cell Culture and Treatment:

    • Seed K562 cells in 6-well plates at a density of 5 x 10^5 cells/well and culture for 24 hours.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein (e.g., anti-ABL) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Cell Seeding and Treatment:

    • Seed K562 cells in a 96-well plate at an appropriate density.

    • Treat the cells with a serial dilution of the PROTAC or control compounds. Include a vehicle control (DMSO).

  • Assay Procedure:

    • Incubate the plate for the desired period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents and incubate to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescent signal to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.

Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay quantifies the formation of the ternary complex (Target-PROTAC-E3 ligase) in living cells.

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293T) with expression vectors for the target protein fused to a NanoLuc® luciferase and the E3 ligase component (e.g., CRBN) fused to a HaloTag®.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

    • Treat the cells with a range of PROTAC concentrations.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure both the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a specialized plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Correct for background by subtracting the ratio from vehicle-treated cells.

    • Plot the corrected NanoBRET™ ratio against the PROTAC concentration to assess ternary complex formation. The resulting bell-shaped curve is characteristic of the "hook effect" often observed in PROTACs.

Conclusion

The selection of an appropriate linker is a critical step in the design of effective Dasatinib-based PROTACs. The data presented in this guide demonstrates that linker composition, length, and rigidity can profoundly influence the degradation potency and anti-proliferative activity of these molecules. Researchers should consider a variety of linker types in their screening efforts to identify the optimal linker for their specific target and E3 ligase combination. The provided experimental protocols offer a starting point for the robust evaluation and comparison of novel Dasatinib-based PROTACs.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Dasatinib Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of Dasatinib carbaldehyde. As a derivative of the potent cytotoxic agent Dasatinib, it requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. The following procedures are based on guidelines for cytotoxic and antineoplastic drugs and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) protocols.

Immediate Safety Precautions

Dasatinib and its derivatives are classified as hazardous substances that may be toxic, carcinogenic, and harmful to the unborn child.[1][2][3] Therefore, meticulous safety measures are imperative during handling and disposal.

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory. This includes a lab coat or gown, double gloves (latex or nitrile), and eye protection such as safety glasses or goggles.[1]

  • Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation.[1]

  • Spill Management: In case of a spill, the area should be secured immediately. Use a cytotoxic spill kit to contain and clean the spill. All materials used for cleanup must be disposed of as cytotoxic waste.

Chemical and Physical Properties

Understanding the properties of this compound is essential for safe handling and disposal.

PropertyValue
Chemical Formula C21H22ClN7O2S[4][5]
Molecular Weight 471.96 g/mol [4][5][6]
CAS Number 2112837-79-1[4]
Appearance White to off-white powder[2]
Storage Store at -20°C for up to 3 years (powder) or at -80°C for up to 1 year (in solvent).[6]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound and any contaminated materials is high-temperature incineration at a licensed hazardous waste facility.[7] Discharging this substance into sewer systems is strictly prohibited.[7]

  • Segregation at the Source: Immediately after use, all waste contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired this compound powder or solutions.

    • Contaminated labware (e.g., vials, pipette tips, culture plates).

    • Contaminated PPE (gloves, gowns, masks).

  • Waste Categorization: Cytotoxic waste is typically categorized as "trace" or "bulk" chemotherapy waste.[8] All materials that have come into contact with this compound are considered potentially contaminated and must be handled as hazardous waste.[8]

  • Containerization:

    • Non-sharps waste: Place in a designated, leak-proof, and clearly labeled cytotoxic waste container. These containers are often color-coded, for instance, yellow with a purple lid, and marked with the cytotoxic symbol.[9]

    • Sharps waste: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[9][10]

    • All waste containers should be sealed when three-quarters full to prevent spills.[8]

  • Labeling and Documentation: All waste containers must be clearly labeled as "Cytotoxic Waste" and include information about the contents as required by your institution and local regulations. A hazardous waste consignment note must accompany the waste to its final disposal location.[9]

  • Storage and Pickup: Store sealed cytotoxic waste containers in a secure, designated area away from general lab traffic. Arrange for pickup by your institution's EHS personnel for final disposal.

Disposal Workflow

cluster_0 Step 1: Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal Unused Product Unused Product Cytotoxic Waste Container (Non-Sharps) Cytotoxic Waste Container (Non-Sharps) Unused Product->Cytotoxic Waste Container (Non-Sharps) Contaminated Labware Contaminated Labware Contaminated Labware->Cytotoxic Waste Container (Non-Sharps) Cytotoxic Sharps Container Cytotoxic Sharps Container Contaminated Labware->Cytotoxic Sharps Container If sharp Contaminated PPE Contaminated PPE Contaminated PPE->Cytotoxic Waste Container (Non-Sharps) Label as 'Cytotoxic Waste' Label as 'Cytotoxic Waste' Cytotoxic Waste Container (Non-Sharps)->Label as 'Cytotoxic Waste' Cytotoxic Sharps Container->Label as 'Cytotoxic Waste' Secure Storage Area Secure Storage Area Label as 'Cytotoxic Waste'->Secure Storage Area EHS Pickup EHS Pickup Secure Storage Area->EHS Pickup High-Temperature Incineration High-Temperature Incineration EHS Pickup->High-Temperature Incineration

Caption: Disposal workflow for this compound.

Environmental Hazards

Dasatinib is very toxic to aquatic life with long-lasting effects.[2][7] Therefore, it is critical to prevent its release into the environment by adhering strictly to the described disposal procedures.

Disclaimer: This information provides general guidance. Always consult your institution's specific Safety Data Sheets (SDS) and disposal protocols for this compound and other cytotoxic agents.

References

Essential Safety and Logistical Information for Handling Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance on the safe handling and disposal of Dasatinib, a potent tyrosine kinase inhibitor. Given its hazardous properties, including toxicity, potential for causing serious eye damage, and suspected risk of causing cancer and harming fertility or an unborn child, strict adherence to safety protocols is mandatory.[1][2][3] Pregnant women are advised to take extra precautions when working with this compound.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is required to minimize exposure and ensure safety when handling Dasatinib. Double gloving is recommended.[4]

PPE CategorySpecificationRationale
Hand Protection Double gloves (Latex or Nitrile)Prevents skin contact and absorption.[4]
Eye Protection Tight-sealing safety goggles or face shieldProtects against splashes and airborne particles causing serious eye damage.[1][5]
Respiratory Protection N100 respiratorRequired when engineering controls (e.g., fume hood) are not available or insufficient to control airborne particles.[4]
Body Protection Lab coat, suit, or scrubsProtects skin from contamination. Contaminated garments should be disposed of as hazardous waste.[4]
Footwear Closed-toe shoesPrevents injuries from spills.[4]

Operational and Disposal Plans

Engineering Controls:

  • For Dasatinib powder: Use a chemical fume hood.[4]

  • For Dasatinib solutions: A chemical fume hood or a Class II, B2 Biosafety Cabinet should be used, especially if aerosolization is possible.[4]

Handling Procedures:

  • Preparation: Obtain special instructions before use and ensure all safety precautions have been read and understood.[1][2]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke in the handling area.[1][2]

  • Spill Management: In case of a spill, prevent the material from entering drains or water courses.[2][5] Sweep up solid spills, avoiding dust formation, and place in a suitable container for disposal.[5]

Disposal Plan:

  • Unused Dasatinib and Empty Containers: Must be disposed of as hazardous waste.[4]

  • Contaminated Materials: Any materials, including protective clothing, that come into contact with Dasatinib should be treated as hazardous waste.

  • General Disposal: Dispose of all waste in accordance with approved waste disposal plant procedures and local, state, and federal regulations.[1][2]

Emergency Response

  • Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present, and seek immediate medical attention.[1][2][5]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[4][5] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1][2]

  • Ingestion: Rinse mouth and immediately call a poison center or doctor.[1][2][5] Do not induce vomiting.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

Dasatinib_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Decontamination & Disposal A Review SDS & SOPs B Select & Don PPE (Double Gloves, Goggles, Lab Coat, Respirator) A->B C Work in Fume Hood or Biosafety Cabinet B->C Proceed to Handling D Perform Experimental Work C->D E Segregate Hazardous Waste (Unused chemical, contaminated supplies, PPE) D->E Post-Experiment F Clean Work Area E->F G Dispose of Waste via Approved Channels F->G H Remove PPE & Wash Hands G->H End of Process

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。